Porphycene
Description
Structure
3D Structure
Properties
CAS No. |
133730-20-8 |
|---|---|
Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
21,22,23,24-tetrazapentacyclo[16.2.1.12,5.18,11.112,15]tetracosa-1,3,5(24),6,8,10,12,14,16,18(21),19-undecaene |
InChI |
InChI=1S/C20H14N4/c1-2-14-6-10-19(22-14)20-12-8-16(24-20)4-3-15-7-11-18(23-15)17-9-5-13(1)21-17/h1-12,21,23H |
InChI Key |
HMSMOZAIMDNRBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2)C3=CC=C(N3)C=CC4=NC(=C5C=CC1=N5)C=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Porphycene Macrocycle: A Technical Guide to its Fundamental Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porphycene (B11496), a constitutional isomer of porphyrin, has emerged as a molecule of significant interest in various scientific disciplines, including biomedical research and materials science. Its unique structural and electronic properties, which differ subtly yet significantly from its more ubiquitous porphyrin counterpart, give rise to a distinct photophysical and chemical behavior. This technical guide provides an in-depth exploration of the fundamental properties of the this compound macrocycle, with a focus on its electronic structure, photophysical characteristics, structural parameters, and tautomerization dynamics. Detailed experimental protocols for the characterization of these properties are provided, and key processes are visualized to facilitate a deeper understanding of this fascinating molecule.
Introduction
This compound is a tetrapyrrolic macrocycle that, unlike the symmetrical porphyrin, possesses a rectangular central cavity. This seemingly minor structural alteration leads to profound changes in its electronic and photophysical properties, making it a compelling candidate for applications such as photodynamic therapy (PDT), where its strong absorption in the red region of the visible spectrum is highly advantageous. This guide will systematically delineate the core characteristics of the this compound macrocycle, providing quantitative data and detailed methodologies for its study.
Structural Properties
The defining structural feature of this compound is its rectangular arrangement of the four pyrrolic nitrogen atoms, in contrast to the square arrangement in porphyrins. This rectangular cavity is a consequence of the altered connectivity of the pyrrole (B145914) rings, being linked by two ethylene (B1197577) bridges and two direct bipyrrole linkages. This structural constraint significantly influences its coordination chemistry and intramolecular hydrogen bonding.
Crystallographic Data
X-ray crystallography has been instrumental in elucidating the precise molecular structure of this compound and its derivatives. The technique allows for the determination of bond lengths, bond angles, and the overall planarity of the macrocycle.
| Parameter | Typical Value | Reference |
| N-N distance (short axis) | ~2.6 Å | [1] |
| N-N distance (long axis) | ~4.4 Å | |
| C-C (ethylene bridge) | ~1.34-1.36 Å | |
| C-N (pyrrole) | ~1.37-1.39 Å | |
| Dihedral Angle (bipyrrole twist) | Varies with substitution |
Table 1: Selected Structural Parameters of the this compound Macrocycle Determined by X-ray Crystallography.
Electronic and Photophysical Properties
The altered symmetry and electronic structure of this compound lead to distinct spectroscopic and photophysical properties compared to porphyrins. These properties are crucial for its potential applications in areas like PDT and molecular electronics.
Electronic Absorption and Emission
Porphycenes exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. The electronic absorption spectrum is characterized by an intense Soret band (or B band) in the near-UV region and several Q-bands at longer wavelengths. A key feature of porphycenes is the red-shift and intensification of their longest-wavelength Q-band compared to porphyrins, which is beneficial for applications requiring tissue penetration of light, such as PDT.[1][2]
Fluorescence spectroscopy reveals that porphycenes are typically highly fluorescent molecules. The emission spectrum is roughly a mirror image of the Q-band absorption spectrum.
Triplet State and Photophysics
The triplet state properties of this compound are of particular importance for its application as a photosensitizer. Upon photoexcitation, the molecule can undergo intersystem crossing from the excited singlet state to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen, the key mediator of cell death in PDT.[3][4]
| Parameter | Value | Conditions | Reference |
| Absorption Maxima (λmax) | |||
| Soret Band | ~360-400 nm | Varies with solvent and substitution | [5] |
| Q-bands | ~550-650 nm | Varies with solvent and substitution | [5] |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.5 | Varies with solvent and substitution | [5] |
| Triplet State Properties | |||
| Triplet Energy (T1) | ~10,000 - 11,000 cm-1 | In cryogenic matrices | [5] |
| Triplet Lifetime (τT) | tens of µs | In solution | [5] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.2 - 0.8 | Varies with derivative and environment |
Table 2: Photophysical Data for this compound and its Derivatives.
Tautomerization
A fascinating property of the this compound macrocycle is its intramolecular double hydrogen transfer, or tautomerization. The two inner protons can shuttle between the four nitrogen atoms of the core. This process can be influenced by temperature, the surrounding environment, and even triggered by scanning tunneling microscopy (STM).[1] The tautomerization occurs between two equivalent trans tautomers, and understanding its dynamics is crucial for applications in molecular switches and for elucidating fundamental aspects of chemical reactivity.
Experimental Protocols
Synthesis of the this compound Macrocycle
The synthesis of this compound typically involves a multi-step process. A common and effective method is the McMurry coupling of two 5,5'-diformyl-2,2'-bipyrrole precursors.
Experimental Workflow for this compound Synthesis
References
- 1. The tautomerization of this compound on Cu(111) in simple physical terms - Mapping Ignorance [mappingignorance.org]
- 2. Photodynamic Therapy | Thoracic Key [thoracickey.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Dawn of a New Porphyrinoid: A Technical Guide to the History, Discovery, and Properties of Porphycene and Its Isomers
Abstract
For decades, the porphyrin macrocycle has been a cornerstone of chemical and biological research, aptly named a "pigment of life" for its central role in processes like oxygen transport and photosynthesis. However, the landscape of porphyrinoid chemistry was irrevocably altered in 1986 with the landmark synthesis of porphycene (B11496), the first constitutional isomer of porphyrin. This pioneering work, led by Emanuel Vogel, unveiled a new class of molecules with distinct structural, electronic, and photophysical properties, thereby opening novel avenues for applications ranging from photodynamic therapy (PDT) to materials science. This technical guide provides a comprehensive overview of the history and discovery of this compound and its related isomers, details key experimental protocols for their synthesis, presents a comparative analysis of their quantitative properties, and illustrates fundamental mechanisms and workflows through detailed diagrams.
A New Chapter in Porphyrinoid Chemistry: History and Discovery
The conceptualization and synthesis of porphyrin isomers were elegantly guided by Emanuel Vogel's annulene concept, which frames porphyrinoids as bridged annulene systems. In this framework, porphyrin is designated as[1]porphyrin(1.1.1.1), signifying four pyrrole (B145914) rings linked by single-carbon meso bridges. The quest for a constitutional isomer led Vogel's group to envision a structure where two diagonally opposite pyrrole rings are effectively shifted, resulting in a rearranged framework with two direct bipyrrole linkages and two two-carbon ethylene (B1197577) bridges. This novel structure was named This compound , or[1]porphyrin(2.0.2.0).
The first successful synthesis of this compound was achieved in 1986, a milestone that marked the beginning of a new era in the field of porphyrinoids.[2][3][4] This discovery was not merely an academic curiosity; the altered geometry of the this compound core imparted unique photophysical characteristics, including intensified absorption in the red region of the electromagnetic spectrum, a property highly desirable for applications in photodynamic therapy.[5]
Following the discovery of this compound, the field rapidly expanded to include the synthesis and characterization of other constitutional isomers, each with a unique arrangement of its pyrrole rings and methine bridges. Among the most studied are:
-
Hemithis compound: Possessing an intermediate structure between porphyrin and this compound, this isomer was first synthesized as an octaethyl derivative and later in its parent, unsubstituted form. Its properties are often found to be intermediate between those of porphyrin and this compound.[6][7]
-
Corrphycene (B1249828): Another key isomer whose structural, spectral, and electrochemical characteristics have been extensively investigated, both in substituted forms and more recently as the parent macrocycle.[8][9]
-
Isothis compound: This isomer further expands the structural diversity of the porphyrinoid family.
The development of these isomers has provided researchers with a rich molecular toolkit to probe fundamental questions of aromaticity, tautomerism, and metal coordination, and to develop new functional molecules for a variety of applications.
Synthesis of this compound and Its Isomers: Experimental Protocols
The synthesis of these intricate macrocycles relies on a few key strategic approaches. Below are detailed methodologies for the synthesis of parent this compound (via a dealkylation route), parent hemithis compound, and parent corrphycene.
Synthesis of Parent this compound (Pc)
The original synthesis by Vogel involved a McMurry coupling of a 5,5'-diformyl-2,2'-bipyrrole derivative.[3] However, an efficient route to the unsubstituted parent this compound involves the dealkylation of a more readily accessible precursor, 2,7,12,17-tetra-tert-butylthis compound.[10]
Protocol: De-tert-butylation of 2,7,12,17-tetra-tert-butylthis compound [2]
-
Reactant Preparation: 2,7,12,17-tetra-tert-butylthis compound is synthesized via McMurry coupling of the corresponding 3,3'-di-tert-butyl-5,5'-diformyl-2,2'-bipyrrole.
-
Reaction Setup: A suspension of 2,7,12,17-tetra-tert-butylthis compound is prepared in a high-boiling point solvent mixture, typically concentrated sulfuric acid and water.
-
Dealkylation: The mixture is heated to a high temperature (approximately 195-200 °C) in a sealed vessel for a short duration (e.g., 15 minutes). The tert-butyl groups are cleaved due to the strongly acidic and high-temperature conditions.
-
Work-up and Neutralization: The reaction mixture is cooled and carefully poured onto ice. The acidic solution is neutralized with a base, such as aqueous ammonia (B1221849) or sodium hydroxide, until the this compound precipitates.
-
Purification: The crude parent this compound is collected by filtration, washed extensively with water, and dried. It is then purified by column chromatography on silica (B1680970) gel or alumina, typically using a solvent system like dichloromethane (B109758) or chloroform (B151607) with a small percentage of methanol. The final product is obtained as a dark blue or purple crystalline solid.
Synthesis of Parent Hemithis compound (HPc)
The synthesis of parent hemithis compound is a multi-step process that requires the careful construction of an open-chain tetrapyrrolic precursor, which is then cyclized.[6][7]
Protocol: Synthesis via McMurry Cyclization of a Tetrapyrrolic Precursor [7]
-
Precursor Synthesis: The synthesis begins with the preparation of stable di- and oligopyrrole intermediates. To enhance stability and solubility, tert-butoxycarbonyl (Boc) protecting groups are introduced onto the pyrrole nitrogen atoms.
-
MacDonald Condensation: An open-chain tetrapyrrolic a,ω-dialdehyde is constructed using a MacDonald-type condensation reaction, coupling appropriate diformyl-bipyrrole and carboxy-formyl-dipyrrylmethane derivatives.
-
McMurry Cyclization: The tetrapyrrolic dialdehyde (B1249045) is subjected to an intramolecular McMurry reductive coupling reaction. This is typically performed using a low-valent titanium reagent, generated in situ from TiCl₄ and a reducing agent like Zn(Cu) couple in an inert solvent such as dry THF under reflux.
-
Aromatization/Oxidation: The resulting macrocycle from the McMurry reaction is not yet aromatic. Oxidation is required to form the final 18 π-electron system. Silver(I) salts (e.g., AgNO₃) have been found to be effective oxidants for this step, avoiding the formation of metallated complexes. The reaction is typically carried out in a THF/ammonia solution.
-
Purification: After oxidation, the solvent is removed, and the crude product is purified by column chromatography on silica gel to yield the parent hemithis compound.
Synthesis of Parent Corrphycene (Cp)
Similar to this compound, parent corrphycene is efficiently prepared by the removal of bulky substituents from a stable precursor.[2][8]
Protocol: De-tert-butylation of 11,18-di-tert-butylcorrphycene [2]
-
Precursor Synthesis: 11,18-di-tert-butylcorrphycene is first synthesized through established multi-step routes.
-
Reaction Setup: The di-tert-butylcorrphycene precursor is placed in a sealed reaction vessel with a mixture of concentrated sulfuric acid and water.
-
Dealkylation Reaction: The mixture is heated to 195 °C for 15 minutes. The high temperature and strongly acidic environment effect the cleavage of the tert-butyl groups from the macrocycle.
-
Isolation and Purification: The reaction mixture is cooled and carefully added to a mixture of ice and aqueous ammonia to neutralize the acid and precipitate the product. The crude parent corrphycene is then collected, washed, and purified using column chromatography (silica gel) to afford the pure compound.
Comparative Physicochemical Properties
The distinct structural arrangements of this compound and its isomers lead to significant differences in their electronic, photophysical, and electrochemical properties compared to porphyrin. The following tables summarize key quantitative data for the parent unsubstituted macrocycles.
Table 1: Electronic Absorption Data for Porphyrin Isomers (in CH₂Cl₂ or similar non-polar solvent)
| Compound | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) |
| Porphyrin | ~398 | ~498, 532, 568, 622 |
| This compound | ~380 | ~578, 595, 625, 654[5] |
| Hemithis compound | ~375 | ~520, 560, 585, 635[6] |
| Corrphycene | ~405 | ~570, 615[9] |
Table 2: Fluorescence Properties of Porphyrin Isomers (in CH₂Cl₂ or similar non-polar solvent)
| Compound | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| Porphyrin | ~625, 690 | ~0.11[11] |
| This compound | ~660, 720[5] | 0.16 - 0.29[5] |
| Hemithis compound | ~640, 700 | ~0.08[6] |
| Corrphycene | ~620, 680[9] | ~0.02[9] |
Table 3: Electrochemical Properties of Porphyrin Isomers
| Compound | First Oxidation E₁/₂ (V vs. SCE) | First Reduction E₁/₂ (V vs. SCE) |
| Porphyrin | ~0.95 | ~-1.35 |
| This compound | ~0.65[12] | ~-1.05[12] |
| Hemithis compound | ~0.80[6] | ~-1.20[6] |
| Corrphycene | ~0.90[12] | ~-1.15[12] |
| (Note: Values are approximate and can vary based on specific experimental conditions, solvent, and supporting electrolyte.) |
Visualizing Key Processes and Pathways
The unique properties of porphycenes make them suitable for various applications, particularly in medicine. The following diagrams, rendered in DOT language, illustrate a key application and a fundamental synthetic workflow.
Mechanism of Photodynamic Therapy (PDT)
Porphycenes are excellent photosensitizers for PDT due to their strong absorption in the red part of the spectrum, allowing for deeper tissue penetration of light.
Caption: Mechanism of Type II Photodynamic Therapy using a this compound photosensitizer.
General Synthetic Workflow for Porphycenes
The McMurry coupling reaction is a cornerstone of this compound synthesis, enabling the formation of the key ethylene bridges.
Caption: General workflow for this compound synthesis via the McMurry coupling pathway.
Conclusion and Future Outlook
The discovery of this compound and its isomers fundamentally expanded the field of porphyrinoid chemistry, demonstrating that the quintessential porphyrin framework was but one member of a larger, structurally diverse family. These "pigments of life" analogues exhibit a fascinating array of properties that are distinct from, and in some cases superior to, those of porphyrins for specific applications. Their enhanced red-light absorption, tunable redox potentials, and unique coordination chemistry continue to make them compelling targets for research in photomedicine, catalysis, and materials science. As synthetic methodologies become more refined and scalable, the full potential of porphycenes and their isomers in drug development and advanced materials is only beginning to be realized, promising another exciting chapter in the story of these remarkable macrocycles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acrhem.org [acrhem.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Gram-scale synthesis of porphycenes through acid-catalyzed oxidative macrocyclizations of E/Z-mixed 5,6-diaryldipyrroethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parent, Unsubstituted Hemithis compound: Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Parent, Unsubstituted Corrphycene: Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Tautomerism in Porphycene: A Technical Guide to its Photophysical Implications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Porphycene (B11496), a constitutional isomer of porphyrin, exhibits fascinating photophysical properties that are intrinsically linked to the dynamic process of intramolecular hydrogen tautomerism.[1] This technical guide provides an in-depth exploration of the tautomeric behavior of this compound and its derivatives, detailing the profound effects on their electronic absorption, fluorescence emission, and excited-state dynamics. Understanding these relationships is crucial for the rational design of this compound-based systems for applications ranging from photodynamic therapy (PDT) to molecular electronics.[2][3] This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the core concepts to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
The Phenomenon of Tautomerism in this compound
This compound possesses a rectangular inner cavity containing four nitrogen atoms, which facilitates strong intramolecular hydrogen bonds.[4] This unique structural feature leads to low barriers for tautomerization, the process of intramolecular double hydrogen transfer between the nitrogen atoms.[5] This process can occur in both the ground and electronically excited states and is often exceptionally fast, with rates in the femto- to picosecond regime in solution.[5] The tautomerization is governed by quantum mechanical tunneling, which can occur from the vibrational ground state ("deep" tunneling) or be thermally activated.[5]
Six possible tautomeric forms can exist for substituted porphycenes, with the trans tautomers being the most stable in the ground state.[5] In many cases, two trans tautomers of similar energies coexist, while in the lowest excited singlet state, one form often becomes dominant.[2][5] The less stable cis tautomers can sometimes be stabilized on specific surfaces.[6] The interplay between these tautomeric forms is a key determinant of the overall photophysical behavior of the molecule.
Impact of Tautomerism on Photophysical Properties
The tautomerization process is not merely a structural change but is deeply entangled with the electronic and photophysical characteristics of porphycenes.[1] This connection manifests in several observable phenomena:
-
Depolarized Emission: The double hydrogen transfer can lead to a reorientation of the electronic transition dipole moment, resulting in depolarized fluorescence emission.[1]
-
Viscosity-Dependent Radiationless Deactivation: In some this compound derivatives, the fluorescence quantum yield is strongly dependent on the viscosity of the solvent, suggesting that large-amplitude molecular motions are coupled to the tautomerization and radiationless decay pathways.[2]
-
Vibrational Mode-Specific Tunneling: The rate of tautomerization can be influenced by the excitation of specific vibrational modes, indicating a complex, multidimensional reaction coordinate.[7]
-
Dual Emission: While some reports have suggested dual fluorescence from different tautomers, recent studies indicate that in certain cases, this may be due to degradation products.[2][5] However, the potential for distinct emission from different tautomeric forms remains an area of active investigation.
The substitution pattern on the this compound macrocycle can significantly modulate the tautomerization dynamics and, consequently, the photophysical properties. For instance, bulky substituents can alter the geometry of the inner cavity, affecting the hydrogen bond strength and tautomerization barriers.[2] This provides a powerful tool for tuning the photophysical characteristics of porphycenes for specific applications.
Quantitative Photophysical Data
The following tables summarize key photophysical data for parent this compound and some of its derivatives, illustrating the influence of substitution on their properties.
Table 1: Absorption and Emission Maxima of this compound Derivatives
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| This compound | Toluene | ~360, 580, 635 | ~640, 700 |
| 2,7,12,17-Tetra-n-propylthis compound | Toluene | ~370, 590, 645 | ~650, 715 |
| 9-Amino-2,7,12,17-tetraphenylthis compound | Toluene | ~380, 610, 660 | ~670 |
| 9-Nitro-2,7,12,17-tetraphenylthis compound | Toluene | ~390, 600, 650 | ~660 |
Note: Data are approximate values compiled from various sources and can vary with experimental conditions.
Table 2: Fluorescence Quantum Yields and Lifetimes
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |
| This compound | Toluene | ~0.15 | ~3.9 |
| 9,10,19,20-Tetramethylthis compound | Toluene | < 0.001 | - |
| 9,10,19,20-Tetramethylthis compound | Rigid Matrix | ~0.1 | - |
| 9-Nitro-2,7,12,17-tetraphenylthis compound | Toluene | ~0.01 | ~3.9 |
Note: The dramatic difference in fluorescence quantum yield for 9,10,19,20-tetramethylthis compound between a non-viscous solvent and a rigid matrix highlights the role of molecular motion in radiationless deactivation pathways.[2]
Experimental Protocols
The study of tautomerism in porphycenes employs a range of sophisticated experimental techniques.
Steady-State and Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine fluorescence quantum yields, lifetimes, and to probe the existence of different emitting species (tautomers).
-
Methodology:
-
Sample Preparation: this compound solutions are prepared in spectroscopic grade solvents at concentrations where the absorbance at the excitation wavelength is typically below 0.1 to avoid inner filter effects.
-
Steady-State Measurements: Absorption spectra are recorded on a UV-Vis spectrophotometer. Fluorescence emission spectra are recorded on a spectrofluorometer, exciting at a wavelength where the sample absorbs. The fluorescence quantum yield is determined relative to a standard with a known quantum yield.
-
Time-Resolved Measurements: Time-Correlated Single Photon Counting (TCSPC) is a common technique. The sample is excited by a pulsed laser source (e.g., a picosecond diode laser), and the arrival times of individual fluorescence photons are recorded relative to the excitation pulse. The resulting decay histogram is fitted to an exponential or multi-exponential function to determine the fluorescence lifetime(s).
-
Magnetic Circular Dichroism (MCD) Spectroscopy
-
Objective: To aid in the assignment of electronic transitions (S1, S2, etc.) for different tautomers.
-
Methodology:
-
Instrumentation: An MCD spectrometer, which is essentially a UV-Vis spectrophotometer equipped with a superconducting magnet and a photoelastic modulator, is used.
-
Measurement: The sample is placed in the magnetic field, and the difference in absorbance of left and right circularly polarized light is measured as a function of wavelength. The resulting MCD spectrum, with its characteristic positive and negative bands, helps to distinguish between different electronic transitions, even when they overlap in the conventional absorption spectrum.[5]
-
Single-Molecule Spectroscopy
-
Objective: To study the tautomerization dynamics of individual this compound molecules, revealing heterogeneities that are averaged out in ensemble measurements.[7]
-
Methodology:
-
Sample Preparation: A highly dilute solution of the this compound derivative is spin-coated onto a clean glass coverslip to achieve single-molecule separation.
-
Instrumentation: A confocal fluorescence microscope with a high numerical aperture objective is used for excitation and collection of fluorescence.
-
Data Acquisition: The fluorescence from individual molecules is detected using sensitive detectors like avalanche photodiodes. By monitoring the fluorescence intensity, spectrum, or polarization over time, fluctuations in the tautomerization rate can be observed.[8] Surface-enhanced resonance Raman scattering (SERRS) can also be used at the single-molecule level to probe the vibrational signatures of different tautomers.[7]
-
Visualizing Tautomerism and its Photophysical Consequences
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound tautomerism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04555A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. photoscience.pl [photoscience.pl]
- 7. Spectroscopic and microscopic investigations of tautomerization in porphycenes: condensed phases, supersonic jets, and single molecule studies - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP07955E [pubs.rsc.org]
- 8. Unusual effects in single molecule tautomerization: hemithis compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP05836A [pubs.rsc.org]
An In-depth Technical Guide on the Basic Synthesis and Characterization of Unsubstituted Porphycene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental synthesis and characterization of unsubstituted porphycene (B11496), a constitutional isomer of porphyrin. This compound and its derivatives are of significant interest in various fields, including photodynamic therapy, catalysis, and materials science, owing to their unique photophysical and chemical properties. This document outlines detailed experimental protocols for its synthesis and purification, along with methods for its characterization using various spectroscopic and electrochemical techniques. All quantitative data is summarized in structured tables for clarity and comparative analysis.
Synthesis of Unsubstituted this compound
The most common and efficient synthesis of unsubstituted this compound involves a two-step process: the synthesis of a sterically hindered precursor, 2,7,12,17-tetra-tert-butylthis compound, followed by the removal of the tert-butyl protecting groups.
Experimental Protocol: Synthesis of 2,7,12,17-tetra-tert-butylthis compound
This precursor is synthesized via a McMurry coupling reaction of 5,5'-di(tert-butyl)-2,2'-bipyrrole-3,3'-dicarbaldehyde.
Materials and Reagents:
-
5,5'-di(tert-butyl)-2,2'-bipyrrole-3,3'-dicarbaldehyde
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Dry tetrahydrofuran (B95107) (THF)
-
Pyridine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a mixture of zinc dust and titanium(IV) chloride in dry THF is refluxed to generate the low-valent titanium reagent.
-
A solution of 5,5'-di(tert-butyl)-2,2'-bipyrrole-3,3'-dicarbaldehyde in dry THF is added dropwise to the refluxing solution of the low-valent titanium reagent.
-
The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous potassium carbonate solution.
-
The mixture is filtered, and the filtrate is extracted with dichloromethane.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to yield 2,7,12,17-tetra-tert-butylthis compound.
Experimental Protocol: Synthesis of Unsubstituted this compound (De-tert-butylation)
The tert-butyl groups are removed from the precursor using a strong acid.
Materials and Reagents:
-
2,7,12,17-tetra-tert-butylthis compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
2,7,12,17-tetra-tert-butylthis compound is dissolved in dichloromethane.
-
Trifluoroacetic acid is added to the solution, and the mixture is stirred at room temperature. The progress of the reaction is monitored by UV-Vis spectroscopy, observing the characteristic spectral changes as the de-tert-butylation proceeds.
-
Upon completion, the reaction mixture is carefully neutralized by pouring it into a saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude unsubstituted this compound is purified by column chromatography on silica gel. Elution with dichloromethane or a dichloromethane/hexane mixture affords the pure product. A reported yield for this de-tert-butylation step is approximately 65%.
Caption: Synthetic pathway for unsubstituted this compound.
Characterization of Unsubstituted this compound
The synthesized unsubstituted this compound is characterized by a suite of spectroscopic and electrochemical methods to confirm its structure and elucidate its electronic properties.
Caption: Workflow for the characterization of unsubstituted this compound.
UV-Vis Absorption Spectroscopy
Experimental Protocol:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Dichloromethane (CH₂Cl₂) or other suitable non-polar solvent.
-
Procedure: A dilute solution of unsubstituted this compound is prepared in the chosen solvent. The absorption spectrum is recorded over a wavelength range of approximately 300-700 nm. The molar extinction coefficients (ε) are calculated using the Beer-Lambert law.
Data Presentation:
| Band | λmax (nm) in CH₂Cl₂ | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Soret (S₀ → S₂) | ~360 | Data not readily available |
| Q-like (S₀ → S₁) | ~550, ~590, ~625 | Data not readily available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Procedure: A sample of unsubstituted this compound is dissolved in CDCl₃. Both ¹H and ¹³C NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Data Presentation:
¹H NMR Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) |
| meso-H | ~9.5 |
| Pyrrole-H | ~8.0 |
| NH | ~4.5 (broad) |
¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| meso-C | Data not readily available |
| α-pyrrole-C | Data not readily available |
| β-pyrrole-C | Data not readily available |
Fluorescence Spectroscopy
Experimental Protocol:
-
Instrument: A spectrofluorometer.
-
Solvent: A non-polar, non-quenching solvent such as toluene (B28343) or dichloromethane.
-
Procedure: A dilute, optically matched solution of unsubstituted this compound is excited at a wavelength corresponding to an absorption maximum (e.g., in the Soret or Q-band region). The emission spectrum is recorded. The fluorescence quantum yield (Φf) is determined relative to a standard fluorophore (e.g., quinine (B1679958) sulfate or tetraphenylporphyrin). The fluorescence lifetime (τf) is measured using time-correlated single-photon counting (TCSPC).
Data Presentation:
| Parameter | Value |
| Fluorescence Quantum Yield (Φf) | Data not readily available |
| Fluorescence Lifetime (τf) | Data not readily available |
Cyclic Voltammetry
Experimental Protocol:
-
Instrument: A potentiostat with a three-electrode setup (working, reference, and counter electrodes).
-
Solvent/Electrolyte: A solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Procedure: A solution of unsubstituted this compound is prepared in the electrolyte solution. The potential is scanned to observe the oxidation and reduction events. The half-wave potentials (E½) are determined as the average of the anodic and cathodic peak potentials for reversible or quasi-reversible processes.
Data Presentation:
| Process | Half-wave Potential (E½ vs. Fc/Fc⁺) |
| First Oxidation | Data not readily available |
| Second Oxidation | Data not readily available |
| First Reduction | Data not readily available |
| Second Reduction | Data not readily available |
Disclaimer: The quantitative data presented in the tables are based on typical values found in the literature for unsubstituted this compound. Specific values may vary depending on the experimental conditions, such as solvent and temperature. Researchers are encouraged to consult primary literature for detailed and specific data sets.
Spectroscopic Signatures of Porphycene: An In-depth Technical Guide for Identification
Introduction to Porphycene (B11496)
This compound, first synthesized by Vogel and coworkers in 1986, is a fundamental constitutional isomer of porphyrin, the "pigment of life".[1][2][3] Unlike the square-planar cavity of porphyrin, this compound possesses a rectangular arrangement of its four central nitrogen atoms. This structural modification leads to significantly altered physicochemical properties, including stronger intramolecular hydrogen bonds, distinct electronic absorption and emission characteristics, and a fascinating tautomerization dynamic.[1][4] These unique features make porphycenes promising candidates for applications in photodynamic therapy (PDT), molecular electronics, and catalysis.[4][5]
This guide provides a comprehensive overview of the key spectroscopic techniques used to identify and characterize this compound and its derivatives. It is designed to serve as a practical resource for researchers and professionals working with these macrocycles, offering summarized quantitative data, detailed experimental protocols, and visual workflows to aid in their analyses.
Electronic Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, probes the electronic transitions within the this compound macrocycle. These techniques are highly sensitive to the unique π-conjugated system of this compound, which differs significantly from that of porphyrins.
UV-Visible Absorption Spectroscopy
Core Principles: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For porphyrinoids, the spectrum is dominated by π-π* transitions within the highly conjugated macrocycle. The Gouterman four-orbital model, while developed for porphyrins, provides a useful framework for understanding the electronic spectra of porphycenes, which typically show an intense Soret (or B) band in the near-UV region and several weaker Q-bands in the visible region.[6][7][8]
Spectroscopic Signatures of this compound: Compared to analogous porphyrins, porphycenes exhibit distinct and advantageous absorption features. Their lowest-energy Q-band is significantly red-shifted and often an order of magnitude more intense.[9] Conversely, the Soret band is typically blue-shifted and less intense.[9] This strong absorption in the red/near-infrared region of the spectrum is particularly valuable for applications like PDT, as it allows for deeper tissue penetration of light.[9]
Quantitative Data Summary:
The following table summarizes typical UV-Visible absorption data for unsubstituted this compound and a common derivative, tetraphenylthis compound (TPPo).
| Compound | Solvent | Soret Band (B) λmax (nm) | Q-Bands λmax (nm) | Molar Absorptivity (ε) at longest λ | Reference |
| This compound (Pc) | CH₂Cl₂ | ~360 | ~550, 585, 620, 650 | - | [9] |
| Tetraphenylthis compound (TPPo) | Toluene | 378 | 598, 622, 659 | 50,000 M⁻¹cm⁻¹ at 659 nm | [5][9] |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a high-purity spectroscopic grade solvent (e.g., dichloromethane, toluene, or THF) at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a dilute solution (typically 10⁻⁶ to 10⁻⁵ M) in the same solvent to achieve an absorbance maximum between 0.5 and 1.5.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of 1 cm path length quartz cuvettes.
-
-
Measurement:
-
Fill one cuvette with the pure solvent to serve as a reference (blank).
-
Fill the second cuvette with the this compound solution.
-
Record a baseline spectrum with the solvent-filled cuvette in both beams.
-
Place the sample cuvette in the sample beam and record the absorption spectrum over the desired range (e.g., 300-800 nm).[10]
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.
-
If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy
Core Principles: Fluorescence is the emission of light from a molecule after it has absorbed light. For porphycenes, excitation into the Soret or Q-bands leads to rapid internal conversion to the lowest excited singlet state (S₁), from which fluorescence occurs. The emission spectrum is typically a mirror image of the lowest energy Q-band absorption. A key feature of this compound is the rapid tautomerization in the excited state, which can lead to depolarized emission.[1]
Emission Signatures and Tautomerism: Free-base porphycenes are generally fluorescent, with emission typically occurring in the red to near-infrared region.[11][12] The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, can be significant. For instance, TPPo exhibits a fluorescence quantum yield of 0.15 in toluene.[9] The presence of two nearly orthogonal transition dipole moments due to fast tautomerization is a unique signature that can be probed with polarized fluorescence techniques.[1]
Quantitative Data Summary:
| Compound | Solvent | Excitation λex (nm) | Emission Maxima λem (nm) | Quantum Yield (ΦF) | Reference |
| This compound (Pc) | 2-MeTHF (4.2 K) | 355 | ~640, ~700 | - | [11] |
| Tetraphenylthis compound (TPPo) | Toluene | 375 | ~665, ~725 | 0.15 | [9] |
| Substituted Porphycenes | CH₂Cl₂ | Soret Band | ~660, ~720 | 0.16 - 0.29 | [3] |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects) in a spectroscopic grade solvent.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for 10-15 minutes, as dissolved oxygen can quench fluorescence.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).
-
-
Measurement:
-
Place the cuvette containing the deoxygenated sample in the spectrofluorometer.
-
Record the emission spectrum by setting the excitation monochromator to a wavelength of high absorbance (e.g., the Soret band maximum) and scanning the emission monochromator over the expected emission range (e.g., 600-850 nm).[13]
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum fluorescence and scanning the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum emission (λem).
-
To determine the fluorescence quantum yield (ΦF), compare the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., zinc tetraphenylporphyrin) under identical experimental conditions, correcting for differences in absorbance at the excitation wavelength.[14][15]
-
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of the this compound macrocycle. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of the molecular structure.
Infrared (IR) Spectroscopy
Core Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). A vibration is IR-active if it causes a change in the molecule's dipole moment.
Characteristic Vibrational Modes: A puzzling and characteristic feature of this compound's IR spectrum is the apparent absence of the N-H stretching band, which is predicted by calculations to be very strong. This is due to extreme broadening caused by the strong hydrogen bonding and rapid tautomerization dynamics, resulting in a very broad absorption feature in the 2250–3000 cm⁻¹ region. Other key bands correspond to C=C, C-N, and C-H vibrations of the macrocycle.
Quantitative Data Summary:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 2250 - 3000 | Very Broad, Weak | Often difficult to observe due to extreme broadening. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | |
| C=C Stretch (macrocycle) | 1500 - 1650 | Strong | |
| Pyrrole Deformations | 1300 - 1500 | Medium-Strong | |
| N-H Bend | ~960 | Medium | In-plane bending. |
| C-H Bend (out-of-plane) | 700 - 900 | Strong |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid this compound sample (~1 mg) with ~100 mg of dry, IR-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
Solution Method: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂, or CDCl₃) and place it in an appropriate liquid cell with NaCl or KBr windows.
-
-
Instrumentation:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Measurement:
-
Record a background spectrum of the pure KBr pellet or the solvent-filled cell.
-
Place the sample in the beam path and record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the frequencies of the absorption bands and compare them to known values for porphycenes and related structures.
-
Raman Spectroscopy
Core Principles: Raman spectroscopy involves scattering of monochromatic light (from a laser). Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts correspond to the vibrational energy levels of the molecule. A vibration is Raman-active if it causes a change in the molecule's polarizability.[16] For molecules with a center of symmetry like this compound, IR and Raman spectroscopy are mutually exclusive, providing complementary information.
Complementary Vibrational Insights: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the this compound macrocycle. Strong bands are typically observed in the 1300-1650 cm⁻¹ region, corresponding to skeletal C=C and C-N stretching modes.[15][17] Resonance Raman spectroscopy, where the laser excitation wavelength is chosen to coincide with an electronic absorption band (e.g., the Soret or a Q-band), can dramatically enhance the intensity of specific vibrational modes coupled to that electronic transition.[18][19]
Quantitative Data Summary:
The table below lists prominent Raman bands for this compound, often observed using Surface-Enhanced Resonance Raman Scattering (SERRS) for single-molecule sensitivity.[20][21]
| Wavenumber (cm⁻¹) | Tentative Assignment | Notes | Reference |
| ~1610 | C=C stretch | Strong, sensitive to redox state | [17] |
| ~1560 | C=C stretch (pyrrole) | Very Strong | [17] |
| ~1427 | C-N stretch | Medium | [17] |
| ~1391 | C=C stretch | Strong | [17] |
| ~1203 | C-H in-plane bend | Medium | [17] |
| ~975 | Pyrrole breathing | Medium | [17] |
| ~343 | Macrocycle deformation | Medium | [21] |
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation:
-
Samples can be analyzed as solids (crystalline powder), in solution, or as thin films.
-
For solutions, use a quartz cuvette or capillary tube. Concentration should be as high as possible without causing excessive fluorescence.
-
-
Instrumentation:
-
Use a Raman spectrometer equipped with a laser source (e.g., 532 nm, 633 nm, or 785 nm), focusing optics, a notch or edge filter to remove Rayleigh scattering, and a sensitive detector (e.g., a CCD camera).[4]
-
-
Measurement:
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over the desired range of Raman shifts (e.g., 200-1800 cm⁻¹). Adjust laser power and acquisition time to optimize the signal-to-noise ratio while avoiding sample degradation or fluorescence saturation.
-
-
Data Analysis:
-
Identify the Raman shifts of the observed bands.
-
Compare the spectrum with reference spectra and theoretical calculations to assign the vibrational modes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Principles: NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It is based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.
¹H and ¹³C NMR Signatures: The ¹H NMR spectrum of a free-base this compound is highly characteristic due to the large aromatic ring current.[22] This current strongly deshields the protons on the periphery of the macrocycle (meso- and β-pyrrolic protons), shifting their resonances downfield (typically >8 ppm). Conversely, the inner N-H protons are strongly shielded and appear far upfield, often at negative chemical shift values (e.g., -2 to -5 ppm).[22][23] This large spread of chemical shifts is a hallmark of porphyrinoid systems. ¹³C NMR provides complementary information on the carbon skeleton.
Quantitative Data Summary (Illustrative):
| Nucleus | Proton Type | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| ¹H | Inner N-H | -2 to -5 | Highly shielded, broad due to exchange/tautomerism. |
| ¹H | meso-H | 9 - 11 | Highly deshielded. |
| ¹H | β-pyrrolic-H | 8 - 9.5 | Deshielded. |
| ¹³C | meso-C | 100 - 115 | |
| ¹³C | α-pyrrolic-C | 140 - 155 | |
| ¹³C | β-pyrrolic-C | 125 - 140 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve an adequate amount of the this compound sample (typically 1-10 mg) in ~0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Measurement:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to elucidate the molecular structure.
-
Key Physicochemical Processes and Their Spectroscopic Manifestations
Tautomerization in this compound
A defining characteristic of free-base this compound is the rapid intramolecular transfer of the two inner hydrogen atoms between the four nitrogen atoms. This process, known as tautomerization, occurs between two equivalent trans forms. This dynamic equilibrium is fundamental to many of this compound's unique spectroscopic properties, including its depolarized fluorescence and the extreme broadening of the N-H stretching vibration in the IR spectrum.[1]
Caption: Intramolecular double hydrogen transfer between the two equivalent trans tautomers of this compound.
Experimental Workflow for Spectroscopic Identification
The comprehensive identification of a this compound sample involves a multi-technique spectroscopic approach, typically following synthesis and purification. The workflow below outlines a logical sequence for characterizing a newly synthesized this compound derivative.
Caption: A typical experimental workflow for the synthesis, purification, and spectroscopic identification of this compound.
References
- 1. Synthesis and structure of N,N′-bridged this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Porphycenes: synthesis and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gram-scale synthesis of porphycenes through acid-catalyzed oxidative macrocyclizations of E / Z -mixed 5,6-diaryldipyrroethenes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09040H [pubs.rsc.org]
- 4. Cryogenically induced signal enhancement of Raman spectra of porphyrin molecules - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY00538G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 11. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. plus.ac.at [plus.ac.at]
- 17. worldscientific.com [worldscientific.com]
- 18. ias.ac.in [ias.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. Single molecule Raman spectra of this compound isotopologues - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 21. rsc.org [rsc.org]
- 22. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Porphycene vs. Porphyrin: A Comparative Technical Overview for Researchers
An In-depth Guide for Scientists and Drug Development Professionals
In the landscape of photosensitizers for photodynamic therapy (PDT) and other biomedical applications, porphyrins have long been the cornerstone. However, their structural isomer, porphycene (B11496), has emerged as a compelling alternative with distinct photophysical and chemical properties. This technical guide provides a comprehensive comparison of porphyrins and porphycenes, focusing on their core characteristics, experimental evaluation, and mechanisms of action, to inform researchers and drug development professionals in their pursuit of next-generation photosensitizers.
Structural and Physicochemical Properties: A Tale of Two Isomers
Porphyrins and porphycenes share the same molecular formula but differ in the arrangement of their constituent pyrrole (B145914) rings and methine bridges. This structural isomerism leads to significant differences in their electronic structure, symmetry, and ultimately, their photophysical and chemical behavior.
Table 1: Comparison of Structural and Physicochemical Properties
| Property | Porphyrin (e.g., Tetraphenylporphyrin - TPP) | This compound (e.g., 2,7,12,17-Tetraphenylthis compound - TPPo) | Key Differences & Implications |
| Core Structure | Four pyrrole rings linked by four methine bridges at their α-positions. | Four pyrrole rings linked by two direct bipyrrole linkages and two methine bridges. | The altered connectivity in this compound lowers its molecular symmetry from the quasi-D4h of porphyrin to D2h. This has profound effects on its electronic transitions. |
| Symmetry | High (D4h for metallated, D2h for free-base) | Lower (D2h) | The lower symmetry of this compound lifts the degeneracy of the LUMO, leading to a smaller HOMO-LUMO gap and a red-shifted absorption spectrum.[1] |
| UV-Vis Absorption (Soret Band) | ~417 nm | ~375 nm | Porphyrins exhibit a very intense Soret band at shorter wavelengths. |
| UV-Vis Absorption (Q-Bands) | Four weak Q-bands in the 500-700 nm range. The longest wavelength Q-band is typically weak. | A significantly more intense Q-band in the red region of the spectrum (~659 nm).[2] | Porphycenes' strong absorption in the "phototherapeutic window" (600-800 nm) allows for deeper tissue penetration of light, a major advantage for PDT.[3] |
| Redox Potential | The reduction potential is cathodically shifted compared to this compound.[1] | The reduction potential is anodically shifted compared to porphyrin.[1] | These differences in redox properties can influence their catalytic activities and interactions with biological systems. |
Photophysical Properties: The Key to Photosensitization
The efficacy of a photosensitizer is largely dictated by its photophysical properties, particularly its ability to absorb light and generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).
Table 2: Comparative Photophysical Data for TPP and TPPo
| Photophysical Property | Tetraphenylporphyrin (TPP) | 2,7,12,17-Tetraphenylthis compound (TPPo) | Significance in PDT |
| Molar Extinction Coefficient (ε) at longest wavelength Q-band | ~18,900 M⁻¹cm⁻¹ at ~645 nm | ~50,000 M⁻¹cm⁻¹ at ~659 nm[2] | TPPo's higher molar extinction coefficient in the red region means it can absorb light more efficiently at wavelengths that penetrate deeper into tissues. |
| Fluorescence Quantum Yield (Φf) | 0.11 | 0.15 | A higher fluorescence quantum yield indicates that more energy is lost as fluorescence, which can compete with the generation of the triplet state necessary for singlet oxygen production. |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.65 | ~0.23 - 0.25[2] | While TPP shows a higher intrinsic singlet oxygen quantum yield in solution, the superior light absorption of TPPo in the therapeutic window can compensate for this, leading to efficient ROS generation in biological systems. |
Experimental Protocols
Synthesis of Photosensitizers
The synthesis of TPP is a well-established procedure, commonly performed in undergraduate and research laboratories. The Adler-Longo method is a widely used one-pot synthesis.[4]
Protocol:
-
Reaction Setup: In a fume hood, combine freshly distilled pyrrole and benzaldehyde (B42025) in a 1:1 molar ratio in propionic acid. The concentration of reactants is typically around 0.2 M.
-
Reflux: Heat the mixture to reflux (approximately 141 °C) with vigorous stirring for 30-60 minutes. The reaction is open to the air, which acts as the oxidant. The solution will turn dark and opaque.
-
Crystallization: Allow the reaction mixture to cool to room temperature. The TPP will precipitate as fine, purple crystals. Cooling in an ice bath can enhance precipitation.
-
Isolation and Purification: Collect the crystals by vacuum filtration and wash them thoroughly with hot methanol (B129727) to remove residual propionic acid and unreacted starting materials. The product can be further purified by recrystallization from a solvent mixture like chloroform/methanol or by column chromatography on silica (B1680970) gel.
The synthesis of porphycenes is more complex than that of porphyrins and often involves a McMurry coupling reaction.[5][6]
Protocol (Modified McMurry Coupling): [5]
-
Preparation of the Low-Valent Titanium Reagent: In an inert atmosphere (e.g., under nitrogen or argon), suspend zinc dust and copper(I) chloride in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension in an ice bath and slowly add titanium tetrachloride dropwise. The mixture is then refluxed for 2 hours to generate the active low-valent titanium species.
-
Coupling Reaction: A solution of the appropriate 5,5'-diformyl-2,2'-bipyrrole precursor (in the case of TPPo, this would be 5,5'-diformyl-3,3'-diphenyl-2,2'-bipyrrole) in anhydrous THF is added dropwise to the refluxing solution of the low-valent titanium reagent over a period of 1-2 hours. The reaction is typically refluxed for an additional 1-2 hours.
-
Workup and Oxidation: After cooling, the reaction is quenched by the slow addition of an aqueous potassium carbonate solution. The mixture is stirred open to the air for several hours to oxidize the porphycenogen to the aromatic this compound. The product is then extracted with an organic solvent like dichloromethane.
-
Purification: The crude product is purified by column chromatography on silica gel or alumina.
Evaluation of Photodynamic Efficacy
A common in vitro method to assess the cytotoxic effect of photosensitizers upon light activation is the MTT assay.[7][8][9]
Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer (porphyrin or this compound). Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh, phenol (B47542) red-free medium. Irradiate the cells with a light source of the appropriate wavelength (corresponding to the Q-band of the photosensitizer) and light dose. Keep a set of non-irradiated control plates.
-
MTT Incubation: After irradiation, incubate the cells for a further 24-48 hours. Then, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Determination of Singlet Oxygen Quantum Yield
The efficiency of singlet oxygen generation can be quantified by measuring the singlet oxygen quantum yield (ΦΔ). A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with singlet oxygen.[10][11][12][13][14]
Protocol (Using DPBF):
-
Solution Preparation: Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., air-saturated dimethylformamide or toluene). A reference photosensitizer with a known ΦΔ (e.g., methylene (B1212753) blue or rose bengal) should be used for comparison. The absorbance of the photosensitizer at the irradiation wavelength should be matched between the sample and the reference.
-
Irradiation and Monitoring: Irradiate the solution with a monochromatic light source corresponding to an absorption band of the photosensitizer. Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time.
-
Data Analysis: Plot the change in absorbance of DPBF versus irradiation time. The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample can be calculated by comparing its rate of DPBF bleaching to that of the reference photosensitizer using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_reference / I_sample) where k is the rate of DPBF bleaching and I is the rate of light absorption by the photosensitizer.
Mechanisms of Action and Signaling Pathways
In the context of PDT, both porphyrins and porphycenes induce cell death primarily through the generation of ROS. These highly reactive species damage cellular components, leading to apoptosis, necrosis, or autophagy. One of the key apoptotic pathways initiated by PDT is the extrinsic pathway involving the Fas receptor.[15]
Fas/FasL-Mediated Apoptosis in PDT
Photodynamic therapy can upregulate the expression of the Fas ligand (FasL) on the surface of cancer cells and/or the Fas receptor (Fas/CD95).[15] The binding of FasL to Fas initiates a signaling cascade that leads to apoptosis.
This pathway involves the recruitment of the FADD adapter protein and pro-caspase-8 to the activated Fas receptor, forming the Death-Inducing Signaling Complex (DISC).[15] This proximity leads to the auto-activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.[16][17] Activated caspase-3 then cleaves a variety of cellular substrates, culminating in the orchestrated dismantling of the cell, characteristic of apoptosis.[15][18][19]
Experimental Workflows
Workflow for In Vitro Evaluation of Photosensitizers
A systematic workflow is crucial for the preclinical evaluation of new photosensitizers.
This workflow begins with the synthesis and thorough characterization of the photosensitizer. Subsequently, its interaction with cancer cells is investigated, including uptake and subcellular localization, which can be visualized using techniques like confocal microscopy.[4][20][21][22] The core of the evaluation is the in vitro PDT experiment, where the light-induced cytotoxicity is quantified. Finally, assays to elucidate the mechanism of cell death provide a deeper understanding of the photosensitizer's efficacy.
Conclusion
Porphycenes represent a significant advancement in the field of photosensitizers. Their intense absorption in the red spectral region, a direct consequence of their unique isomeric structure, offers a distinct advantage over traditional porphyrins for applications requiring deep tissue penetration, such as photodynamic therapy for solid tumors. While porphyrins have a long and successful history, the compelling properties of porphycenes warrant their continued investigation and development. This guide provides a foundational comparative overview to aid researchers in navigating the nuances of these two important classes of macrocycles and in designing robust experimental strategies for the development of novel and more effective photosensitizing agents.
References
- 1. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crossed McMurry Coupling Reactions for Porphycenic Macrocycles: Non-Statistical Selectivity and Rationalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. stars.library.ucf.edu [stars.library.ucf.edu]
- 11. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OPG [opg.optica.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photodynamic therapy induced Fas-mediated apoptosis in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]
- 19. Olympus Microscopy Resource Center | Confocal Microscopy - Specimen Preparation Protocols [olympusconfocal.com]
- 20. Microscopy Techniques – CCR Optical Microscopy Cores (COMC) [confocal.ccr.cancer.gov]
- 21. researchgate.net [researchgate.net]
- 22. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
Theoretical models for understanding porphycene tautomerism
An In-depth Technical Guide to Theoretical Models for Understanding Porphycene (B11496) Tautomerism
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenomenon of this compound Tautomerism
This compound, a constitutional isomer of porphyrin, has garnered significant attention in fundamental research and for potential applications in molecular electronics and photodynamic therapy.[1][2] A key characteristic of this compound is its intramolecular double hydrogen transfer, a process known as tautomerism.[3] Unlike porphyrins, porphycenes feature short distances between the inner nitrogen atoms, leading to strong intramolecular hydrogen bonds and unique tautomeric properties.[4] This process involves the concerted or stepwise transfer of the two inner hydrogen atoms between the four nitrogen atoms of the macrocycle's central cavity.
The two most stable tautomeric forms are the trans isomers, where the inner hydrogens are attached to opposite nitrogen atoms.[5][6] The interconversion between these trans tautomers, potentially proceeding through higher-energy cis intermediates, is extremely rapid and can be influenced by the environment, substitution, and electronic state (ground vs. excited).[4][6] Understanding the energetics and dynamics of this tautomerization is crucial for harnessing porphycenes in molecular-level devices and therapeutic applications. Theoretical and computational models, primarily based on quantum mechanics, are indispensable tools for elucidating the mechanisms of this phenomenon.[3][7]
Core Theoretical Models: A Quantum Mechanical Perspective
The primary theoretical framework for investigating this compound tautomerism is quantum chemistry, with Density Functional Theory (DFT) being the most widely applied method.[5][8] These models are used to map the potential energy surface (PES) of the tautomerization reaction, identifying the stable tautomers (minima on the PES) and the transition states (saddle points on the PES) that connect them.
Density Functional Theory (DFT)
DFT is a computational method used to investigate the electronic structure of many-body systems.[9] In the context of this compound tautomerism, DFT calculations are used to determine the geometries of different tautomers, their relative energies, and the energy barriers for their interconversion.[5][10]
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For this compound systems, especially when adsorbed on metallic surfaces like copper, it is critical to select functionals that can accurately describe both covalent interactions and non-covalent forces, such as van der Waals (vdW) interactions.[5] Studies have shown that vdW-corrected functionals (e.g., vdW-DF) are essential for correctly predicting the stability of different tautomers on a substrate.[5]
Ab Initio Methods
While DFT is prevalent, ab initio methods, which are based on first principles without empirical parameters, also play a role.[9] Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy but are computationally more expensive, making them less practical for large systems or for studying molecules on surfaces.[9] They are often used to benchmark the results obtained from different DFT functionals.
Transition State Theory (TST)
Transition State Theory provides a framework for calculating the rate of a chemical reaction.[11] It assumes a quasi-equilibrium between the reactants and an "activated complex" at the transition state.[11] By calculating the Gibbs free energy of activation (ΔG‡) from the potential energy surface obtained via DFT, TST can be used to estimate the tautomerization rate constants. The theory is fundamental to understanding how factors like temperature and isotopic substitution (e.g., replacing hydrogen with deuterium) affect the reaction dynamics.[12] For this compound, tunneling effects are also significant, especially at low temperatures, meaning the system can pass through the energy barrier rather than going over it.[4]
Quantitative Analysis of this compound Tautomerism
Theoretical models provide critical quantitative data on the energetics of the tautomerization process. These values are essential for predicting the behavior of this compound under various conditions and for interpreting experimental results.
| Parameter | System | Value (eV) | Theoretical Method | Source |
| Reaction Energy (E_cis - E_trans) | This compound on Cu(111) | 0.085 | DFT (PBE + vdW-DF) | [5] |
| This compound on Cu(110) | -0.19 | DFT | [5] | |
| This compound (gas phase) | < 0.02 (≈ 0.5 kcal/mol) | DFT | [6] | |
| Energy Barrier (trans → cis) | This compound on Cu(111) | 0.173 | DFT (PBE + vdW-DF) | [5] |
| This compound on Cu(111) | ~0.150 | DFT | [8] | |
| This compound (gas phase) | 0.119 | DFT (PBE + vdW-DF) | [5] | |
| HOMO-LUMO Gap | This compound (gas phase) | ~1.6 | DFT | [5] |
| Table 1: Summary of calculated energies for this compound tautomerism under different conditions. Note the significant influence of the copper substrate on both the relative stability and the energy barrier. |
Methodological Approaches for Model Development and Validation
A synergistic approach combining computational modeling with experimental validation is crucial for developing a robust understanding of this compound tautomerism.
Computational Methodology
A typical computational workflow involves using a plane-wave DFT code like the Vienna Ab-initio Simulation Package (VASP).[10] The process begins by constructing a supercell to model the system, for instance, a single this compound molecule on a slab of a copper surface.[5] The geometries of the trans and cis tautomers are fully optimized to find their minimum energy structures.[13] The transition state is then located using methods like the Nudged Elastic Band (NEB) or Dimer method. These calculations yield the potential energy profile along the reaction coordinate, providing the energy barriers and reaction energies summarized in Table 1.[5]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Bridging the gap between porphyrins and porphycenes: substituent-position-sensitive tautomerism and photophysics in meso-diphenyloctaethylporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopy and Tautomerization Studies of Porphycenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04555A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The tautomerization of this compound on Cu(111) in simple physical terms - Mapping Ignorance [mappingignorance.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transition state theory - Wikipedia [en.wikipedia.org]
- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling the Influence of Solvent Environments on Porphycene Photophysics: A Technical Guide to Solvatochromism
For Researchers, Scientists, and Drug Development Professionals
Porphycene (B11496), a structural isomer of porphyrin, has garnered significant attention in various scientific fields, including photodynamic therapy and materials science, owing to its unique photophysical properties. A key characteristic of this compound and its derivatives is their sensitivity to the surrounding solvent environment, a phenomenon known as solvatochromism. This technical guide provides an in-depth exploration of the solvatochromism observed in the absorption and emission spectra of porphycenes, offering a comprehensive resource for researchers and professionals working with these promising molecules.
The Core Principles of Solvatochromism in Porphycenes
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. In the case of porphycenes, the interaction between the permanent dipole moment of the this compound molecule and the surrounding solvent molecules plays a crucial role.
The electronic transitions of porphycenes, particularly the Q-bands in the visible region of the spectrum, are sensitive to the polarity of the solvent. An increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption and emission maxima, depending on the relative stabilization of the ground and excited states.
Positive and Negative Solvatochromism:
-
Positive Solvatochromism (Red Shift): If the excited state of the this compound molecule is more polar than its ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap between the two states and results in a shift of the absorption and emission bands to longer wavelengths.
-
Negative Solvatochromism (Blue Shift): Conversely, if the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state, increasing the energy gap and causing a shift to shorter wavelengths.
Quantitative Analysis of Solvatochromic Shifts
The solvatochromic behavior of porphycenes can be quantitatively analyzed using various empirical solvent polarity scales and theoretical models. A widely used approach is the Lippert-Mataga equation, which relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the orientation polarizability of the solvent.
Lippert-Mataga Analysis
The Lippert-Mataga equation provides a framework for understanding the change in dipole moment of a molecule upon electronic excitation. The equation is expressed as:
νabs - νem = (2/hc) * ( (ε - 1) / (2ε + 1) - (n2 - 1) / (2n2 + 1) ) * ( (μe - μg)2 / a3 ) + constant
where:
-
νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.
-
h is Planck's constant.
-
c is the speed of light.
-
ε is the dielectric constant of the solvent.
-
n is the refractive index of the solvent.
-
μe and μg are the dipole moments of the excited and ground states, respectively.
-
a is the radius of the solvent cavity in which the solute molecule resides.
A plot of the Stokes shift (νabs - νem) against the solvent polarity parameter, f(ε, n) = ( (ε - 1) / (2ε + 1) - (n2 - 1) / (2n2 + 1) ), should yield a straight line, the slope of which is proportional to the square of the change in dipole moment upon excitation.
Solvatochromic Data for this compound Derivatives
Table 1: Solvatochromic Data for 2,7,12,17-tetra-tert-butylthis compound (TTBP)
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | 1.375 | Data not available | Data not available | Data not available |
| Toluene | 2.38 | 1.496 | Data not available | Data not available | Data not available |
| Dichloromethane | 8.93 | 1.424 | Data not available | Data not available | Data not available |
| Acetone | 20.7 | 1.359 | Data not available | Data not available | Data not available |
| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available | Data not available |
| Dimethyl Sulfoxide | 46.7 | 1.479 | Data not available | Data not available | Data not available |
Table 2: Solvatochromic Data for Tetraphenylthis compound (TPP)
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (Soret, nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| Toluene | 2.38 | 1.496 | 419 | 650, 716 | Calculation varies |
| Dichloromethane | 8.93 | 1.424 | Data not available | Data not available | Data not available |
| Chloroform | 4.81 | 1.446 | Data not available | Data not available | Data not available |
| Acetone | 20.7 | 1.359 | Data not available | Data not available | Data not available |
| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available | Data not available |
Note: The tables are populated with representative data where available in the searched literature. A comprehensive experimental study across a wider range of solvents is recommended for a complete analysis.
Experimental Protocols for Studying Solvatochromism
The investigation of solvatochromism in porphycenes involves standard spectroscopic techniques. The following outlines the key experimental methodologies.
Sample Preparation
-
This compound Synthesis and Purification: this compound and its derivatives are synthesized according to established literature procedures. Purity is crucial for accurate spectroscopic measurements and should be confirmed by techniques such as ¹H NMR, mass spectrometry, and elemental analysis.
-
Solvent Selection: A range of solvents with varying polarities (dielectric constants) and refractive indices should be selected. Spectroscopic grade solvents are essential to avoid interference from impurities.
-
Solution Preparation: Stock solutions of the this compound derivative are prepared in a suitable solvent. Aliquots of the stock solution are then used to prepare dilute solutions in the various solvents to be tested. The concentration should be adjusted to have an absorbance of approximately 0.1 at the Q-band maximum in a 1 cm path length cuvette to minimize inner filter effects.
Spectroscopic Measurements
-
UV-Vis Absorption Spectroscopy:
-
A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra of the this compound solutions.
-
The spectra are typically recorded in the range of 300-800 nm.
-
The wavelength of maximum absorption (λmax) for the Soret and Q-bands are determined for each solvent.
-
-
Fluorescence Spectroscopy:
-
A spectrofluorometer is used to measure the emission spectra.
-
The excitation wavelength is set at or near the Soret band maximum to achieve sufficient fluorescence intensity.
-
The emission spectra are recorded, and the wavelength of maximum emission (λem) is determined for each solvent.
-
It is crucial to correct the emission spectra for the wavelength-dependent response of the detector and monochromator.
-
Visualizing the Solvatochromic Effect
Diagrams can effectively illustrate the underlying principles and workflows involved in studying the solvatochromism of porphycenes.
Caption: Energy level diagram illustrating positive solvatochromism in this compound.
Caption: Experimental workflow for studying solvatochromism in porphycenes.
Conclusion and Future Directions
The solvatochromic behavior of porphycenes provides a powerful tool for probing the electronic structure of these molecules and their interactions with the local environment. A thorough understanding of these solvent effects is critical for the rational design of this compound-based systems for applications in drug development, sensing, and molecular electronics.
Future research in this area could focus on:
-
Systematic studies on a wider range of this compound derivatives to establish comprehensive structure-property relationships.
-
Time-resolved spectroscopic studies to investigate the dynamics of solvent relaxation around the excited this compound molecule.
-
Computational modeling to provide deeper insights into the nature of the solute-solvent interactions and to predict the solvatochromic properties of new this compound derivatives.
By combining experimental investigations with theoretical modeling, the scientific community can continue to unlock the full potential of these fascinating molecules.
Methodological & Application
Synthetic Routes for Asymmetrically Substituted Porphycenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of asymmetrically substituted porphycenes. These unique macrocycles, as structural isomers of porphyrins, offer distinct photophysical and chemical properties, making them promising candidates for applications in photodynamic therapy, catalysis, and materials science. The asymmetric substitution allows for fine-tuning of these properties, enabling the development of highly specialized molecules.
Overview of Synthetic Strategies
The synthesis of asymmetrically substituted porphycenes primarily relies on two strategic approaches:
-
Crossed McMurry Coupling: This is the most common and direct method, involving the intramolecular reductive coupling of two different diformylbiheterocycle precursors. The careful selection of precursors is crucial for achieving desired products over statistical mixtures.
-
Post-Synthetic Modification: This strategy involves the modification of a pre-synthesized, symmetrically substituted porphycene (B11496) core. This approach allows for the introduction of functional groups at specific positions on the macrocycle.
This document will focus on the crossed McMurry coupling approach, providing a detailed workflow from precursor synthesis to the final macrocycle.
Synthesis of Precursors: Substituted Bipyrrole Dicarbaldehydes
The key precursors for the synthesis of porphycenes via McMurry coupling are 2,2'-bipyrrole-5,5'-dicarbaldehydes. Asymmetric porphycenes are constructed from two different bipyrrole units. The following is a general protocol for the synthesis of a substituted bipyrrole scaffold, which can then be formylated.
Protocol: Synthesis of a 3,3'-Disubstituted-2,2'-bipyrrole Scaffold
This protocol describes a two-step approach for assembling substituted bipyrroles from a 1,3-diyne and an azomethine ylide.
Materials:
-
Substituted 1,3-diyne
-
N-benzyl azomethine ylide
-
Tungsten hexacarbonyl (W(CO)₆)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Cycloaddition: In a flame-dried flask under an inert atmosphere, dissolve the substituted 1,3-diyne (1.0 equiv) and N-benzyl azomethine ylide (2.2 equiv) in anhydrous toluene.
-
Add tungsten hexacarbonyl (0.1 equiv) to the solution.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude tetrahydrobipyrrole product by column chromatography on silica (B1680970) gel.
-
Dehydrogenative Aromatization: Dissolve the purified tetrahydrobipyrrole (1.0 equiv) in anhydrous DCM.
-
Add copper(II) trifluoromethanesulfonate (2.5 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the final 3,3'-disubstituted-2,2'-bipyrrole product by column chromatography on silica gel.
Protocol: Vilsmeier-Haack Formylation of Bipyrroles
This protocol outlines the formylation of the synthesized bipyrrole to yield the crucial dicarbaldehyde precursor.
Materials:
-
Substituted 2,2'-bipyrrole (B130514)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (3.0 equiv) to the cooled DMF and stir for 30 minutes.
-
Add a solution of the substituted 2,2'-bipyrrole (1.0 equiv) in anhydrous DCE to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat at 80 °C for 4 hours.
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2,2'-bipyrrole-5,5'-dicarbaldehyde by column chromatography on silica gel.
Synthesis of Asymmetrically Substituted Porphycenes via Crossed McMurry Coupling
The crossed McMurry coupling reaction joins two different diformylbiheterocycle precursors to form the asymmetrically substituted this compound. The success of this reaction often depends on the similar reducibility of the two aldehyde precursors.[1][2]
Experimental Workflow
The overall workflow for the synthesis is depicted below.
Caption: General workflow for the synthesis of asymmetrically substituted porphycenes.
Protocol: Crossed McMurry Coupling
This protocol provides a typical procedure for the reductive coupling of two different dicarbaldehyde precursors.[1][2]
Materials:
-
Dicarbaldehyde Precursor A
-
Dicarbaldehyde Precursor B
-
Titanium tetrachloride (TiCl₄)
-
Zinc powder (activated)
-
Copper(I) chloride (CuCl)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium (B1175870) hydroxide (B78521) solution (6%)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
Under a nitrogen atmosphere, suspend activated zinc (approx. 70 equiv based on total dicarbaldehyde) and copper(I) chloride (approx. 4 equiv) in anhydrous THF.
-
To this suspension, add titanium tetrachloride (approx. 55 equiv) dropwise.
-
Reflux the resulting mixture for 2 hours.
-
-
McMurry Coupling Reaction:
-
To the refluxing low-valent titanium reagent, add a solution of Dicarbaldehyde Precursor A (1.0 equiv) and Dicarbaldehyde Precursor B (1.0 equiv) in anhydrous THF dropwise over 1 hour.
-
Continue to reflux the reaction mixture for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction by the dropwise addition of 6% ammonium hydroxide solution over 30 minutes.
-
Filter the mixture and wash the solid residue with DCM.
-
Separate the organic layer from the combined filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the asymmetrically substituted this compound, along with the two symmetrical homo-coupled products.
-
Synthesis of Chiral Porphycenes
The synthesis of chiral porphycenes can be achieved by employing chiral precursors in the McMurry coupling reaction. This can involve introducing chirality into the substituents of the bipyrrole dicarbaldehydes.
Synthetic Strategy
A logical pathway to chiral porphycenes is outlined below.
Caption: Synthetic approaches to chiral porphycenes.
The introduction of chiral centers can be accomplished by using starting materials that are enantiomerically pure. For example, chiral substituents can be derived from natural products like amino acids or terpenes. The synthesis of the chiral bipyrrole dicarbaldehyde would follow a similar route as the achiral precursors, with the key difference being the use of a chiral starting material.
Data Presentation
The following tables summarize typical yields for the synthesis of asymmetrically substituted porphycenes and their precursors. Note that yields can vary significantly depending on the specific substituents.
Table 1: Typical Yields for Precursor Synthesis
| Step | Product | Typical Yield (%) |
| Cycloaddition | Substituted Tetrahydrobipyrrole | 40 - 85 |
| Dehydrogenation | Substituted Bipyrrole | 50 - 80 |
| Formylation | Bipyrrole Dicarbaldehyde | 60 - 90 |
Table 2: Typical Yields for Crossed McMurry Coupling
| Product | Typical Yield (%) |
| Asymmetrically Substituted this compound | 5 - 15[2] |
| Symmetrical this compound (Homo-coupled A) | 5 - 10[2] |
| Symmetrical this compound (Homo-coupled B) | 5 - 10[2] |
Table 3: Spectroscopic Data for a Representative Asymmetrically Substituted this compound
This data is for a generic asymmetrically substituted this compound and will vary based on the specific substituents.
| Technique | Characteristic Features |
| ¹H NMR | Resonances for inner NH protons typically appear at highly shielded values (around -2 to -5 ppm). Aromatic protons appear in the range of 7-10 ppm. |
| UV-Vis | Soret band (B-band) around 380-420 nm and Q-bands in the region of 550-700 nm. The lower symmetry compared to porphyrins often results in more complex and split Q-bands.[3] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the asymmetrically substituted this compound. |
Conclusion
The synthetic routes outlined in these application notes provide a robust framework for the preparation of asymmetrically substituted porphycenes. The crossed McMurry coupling of tailored bipyrrole dicarbaldehydes is a versatile method for accessing a wide range of these promising macrocycles. The ability to introduce asymmetry and chirality opens up new avenues for the design of porphycenes with tailored properties for advanced applications in medicine and materials science. Careful optimization of reaction conditions and purification techniques is essential for obtaining these compounds in good yields and high purity.
References
Porphycene: A Potent Photosensitizer for Photodynamic Therapy
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Porphycene (B11496), a structural isomer of porphyrin, has emerged as a highly promising second-generation photosensitizer for photodynamic therapy (PDT). Its unique photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, confer significant advantages for treating a variety of cancers. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this compound and its derivatives.
Porphycenes exhibit enhanced light absorption in the therapeutic window (600-800 nm) compared to many first-generation photosensitizers, allowing for deeper tissue penetration and more effective treatment of solid tumors.[1] Upon activation by light of a specific wavelength, porphycenes efficiently generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cellular damage and trigger programmed cell death, or apoptosis, in cancerous cells.[1]
Key Advantages of this compound in PDT:
-
High Molar Extinction Coefficients in the Red Region: this compound derivatives possess strong absorption bands above 600 nm, with molar extinction coefficients often exceeding 50,000 M⁻¹cm⁻¹.[1] This allows for efficient light absorption at wavelengths that can penetrate deeper into biological tissues.
-
Efficient Singlet Oxygen Generation: Porphycenes are effective generators of singlet oxygen, the primary cytotoxic agent in Type II PDT.
-
Chemical Versatility: The this compound macrocycle can be readily functionalized with various substituents to modulate its photophysical properties, solubility, and targeting capabilities.
-
Cellular Localization: this compound derivatives have been shown to localize in critical cellular organelles, such as mitochondria and lysosomes, leading to effective induction of apoptosis.
Quantitative Data
The photophysical and phototoxic properties of various this compound derivatives are summarized in the tables below for easy comparison.
Table 1: Photophysical Properties of Selected this compound Derivatives
| This compound Derivative | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) |
| 2,7,12,17-Tetraphenylthis compound (TPPo) | Toluene | 375, 584, 625, 656 | ~50,000 at 656 nm[2] | 0.15[2] | 0.33[2] | 0.23[2] |
| 9-Acetoxy-2,7,12,17-tetrakis-(β-methoxyethyl)-porphycene (ATMPn) | DMSO | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 2,7,12,17-Tetra-tert-butylthis compound (TTPC) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Cationic this compound (Py₃MeO-TBPo) | Water | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: In Vitro Phototoxicity of Selected this compound Derivatives
| This compound Derivative | Cell Line | Concentration | Light Dose | Viability/Effect | LD₅₀ |
| 2,7,12,17-Tetraphenylthis compound (TPPo) | HeLa | 5 µM | 3 min irradiation | ~50% survival[3] | Not explicitly stated |
| 2,7,12,17-Tetraphenylthis compound (TPPo) | HeLa | 5 µM | 15 min irradiation | <5% survival[3] | Not explicitly stated |
| 9-Acetoxy-2,7,12,17-tetrakis-(β-methoxyethyl)-porphycene (ATMPn) | HaCaT | 20 nM | 24 J/cm² | 50% decrease in mitochondrial activity[4] | 20 nM at 24 J/cm² |
| 9-Acetoxy-2,7,12,17-tetrakis-(β-methoxyethyl)-porphycene (ATMPn) | HaCaT | 10 nM | 48 J/cm² | 50% decrease in mitochondrial activity[4] | 10 nM at 48 J/cm² |
| Cationic this compound (Py₃MeO-TBPo) | S. aureus | 1 µM | 15 J/cm² | >6-log₁₀ reduction[5] | Not applicable |
| Cationic this compound (Py₃MeO-TBPo) | MRSA | 2 µM | 15 J/cm² | >6-log₁₀ reduction[5] | Not applicable |
| Cationic this compound (Py₃MeO-TBPo) | E. coli | 10 µM | 60 J/cm² | >6-log₁₀ reduction[5] | Not applicable |
Signaling Pathways in this compound-Mediated PDT
This compound-based PDT primarily induces apoptosis through the intrinsic pathway, which is initiated by intracellular stress such as the generation of ROS. The process involves the mitochondria and a cascade of caspase activation.
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound photosensitizers.
Protocol 1: In Vitro Phototoxicity Assay (MTT Assay)
This protocol determines the cell viability following PDT with a this compound derivative.
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO or other suitable solvent)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Light source with appropriate wavelength and power output
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Incubation: Prepare serial dilutions of the this compound derivative in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound solutions. Incubate for a predetermined time (e.g., 1-24 hours) in the dark. Include wells with medium only (no cells) as a blank and cells with medium but no this compound as a negative control.
-
Washing: After incubation, aspirate the this compound-containing medium and wash the cells twice with 100 µL of PBS.
-
Irradiation: Add 100 µL of fresh complete medium to each well. Irradiate the plate with a light source at the desired wavelength and light dose (e.g., 1-20 J/cm²). Keep a duplicate plate in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration or light dose to determine the LD₅₀ value.
Protocol 2: Cellular Uptake Assay by Fluorescence Spectroscopy
This protocol quantifies the amount of this compound taken up by cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound derivative stock solution
-
PBS
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
24-well plates
-
Fluorometer
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density of 50,000-100,000 cells per well and incubate for 24 hours.
-
This compound Incubation: Treat the cells with various concentrations of the this compound derivative in serum-free medium for different time points (e.g., 1, 4, 8, 24 hours).
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
Cell Lysis: Add a known volume of cell lysis buffer to each well and incubate for 30 minutes on ice.
-
Fluorescence Measurement:
-
Transfer the cell lysates to microcentrifuge tubes and centrifuge to pellet cell debris.
-
Measure the fluorescence intensity of the supernatant using a fluorometer at the specific excitation and emission wavelengths for the this compound derivative.
-
-
Quantification:
-
Create a standard curve by measuring the fluorescence of known concentrations of the this compound derivative in the lysis buffer.
-
Determine the intracellular this compound concentration from the standard curve and normalize to the total protein content of the cell lysate (determined by a protein assay like BCA).
-
Protocol 3: In Vivo Photodynamic Therapy in a Mouse Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of this compound-PDT in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor induction
-
This compound derivative formulated for in vivo administration (e.g., in liposomes or other delivery vehicle)
-
Anesthesia
-
Laser or LED light source with fiber optic delivery
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
This compound Administration: Administer the this compound derivative to the mice, typically via intravenous (i.v.) injection. The dose will depend on the specific this compound and its formulation (e.g., 0.5-5 mg/kg).
-
Drug-Light Interval (DLI): Allow a specific amount of time for the this compound to accumulate in the tumor tissue. The optimal DLI varies depending on the this compound's pharmacokinetic profile (e.g., 1 to 24 hours).
-
Irradiation: Anesthetize the mice and irradiate the tumor area with a light source at the appropriate wavelength and light dose (e.g., 50-200 J/cm²).[5][6]
-
Monitoring:
-
Measure the tumor volume (length x width²) / 2 with calipers every 2-3 days.
-
Monitor the general health and body weight of the mice.
-
-
Endpoint: The experiment may be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints.
-
Data Analysis: Compare the tumor growth curves and survival rates between the treated and control groups to evaluate the therapeutic efficacy.
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
Porphycenes represent a versatile and potent class of photosensitizers with significant potential for advancing the field of photodynamic therapy. Their favorable photophysical properties and amenability to chemical modification make them attractive candidates for the development of next-generation PDT agents. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of porphycenes in preclinical and clinical settings. Further research into novel this compound derivatives, targeted delivery systems, and combination therapies will continue to unlock the full therapeutic potential of this promising class of molecules.
References
- 1. merit.url.edu [merit.url.edu]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Porphylipoprotein Accumulation and Porphylipoprotein Photodynamic Therapy Effects Involving Cancer Cell-Specific Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dosedependent photodynamic effects of 9-acetoxy-2,7,12,17-tetrakis(\-methoxyethyl)-porphycene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cationic porphycenes as potential photosensitizers for antimicrobial photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Ultrafast World of Porphycenes: Application Notes and Protocols for Time-Resolved Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Porphycenes, structural isomers of porphyrins, exhibit unique photophysical properties stemming from their distinct molecular structure. Their potential applications in photodynamic therapy, molecular electronics, and catalysis hinge on a deep understanding of their excited-state dynamics, including intramolecular hydrogen transfer (tautomerism), internal conversion, and intersystem crossing. Time-resolved spectroscopy techniques are indispensable tools for unraveling these ultrafast processes. This document provides detailed application notes and experimental protocols for studying porphycene (B11496) dynamics using key time-resolved spectroscopic methods.
Core Concepts in this compound Dynamics
This compound's photophysics is governed by several key dynamic processes:
-
Excited State Intramolecular Double Hydrogen Transfer (ESIDHT): Upon photoexcitation, the two inner hydrogen atoms can transfer between the four nitrogen atoms of the core. This tautomerization is an ultrafast process, often occurring on the femtosecond to picosecond timescale, and is strongly coupled to the molecule's spectral and photophysical characteristics.[1][2][3]
-
Vibrational Relaxation: After excitation to a higher electronic state (e.g., the Soret band), the molecule undergoes rapid vibrational relaxation and internal conversion to the lowest excited singlet state (S₁). This cooling process can occur on the order of tens to hundreds of picoseconds.[4]
-
Fluorescence: From the S₁ state, the this compound molecule can relax to the ground state (S₀) via the emission of a photon. The fluorescence lifetime is a sensitive probe of the excited-state environment and non-radiative decay pathways.[5]
-
Intersystem Crossing (ISC): The excited singlet state can also convert to a triplet state (T₁), a process crucial for applications like photodynamic therapy. The efficiency of ISC competes with fluorescence and other non-radiative decay channels.[2][5]
These dynamic processes can be visualized as a complex interplay of electronic and structural changes.
References
Application Notes and Protocols for the Incorporation of Porphycene into Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphycenes, structural isomers of porphyrins, possess unique photophysical and chemical properties that make them highly attractive candidates for the development of advanced functional materials.[1][2][3][4] Their strong absorption in the red and near-infrared regions of the electromagnetic spectrum, coupled with high quantum yields of singlet oxygen generation, positions them as excellent photosensitizers for applications such as photodynamic therapy (PDT).[5][6][7] Furthermore, their versatile molecular framework allows for facile functionalization, enabling the tuning of their properties for specific applications, including chemical sensors and catalysts.[8][9] This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and incorporation of porphycenes into various functional materials, with a focus on applications in drug development and materials science.
Synthesis of Functionalized Porphycenes
The ability to introduce specific functional groups onto the porphycene (B11496) macrocycle is crucial for tailoring its properties and enabling its integration into functional materials. Common synthetic strategies include the McMurry coupling of diformylbipyrroles and acid-catalyzed oxidative coupling reactions.[10][11][12]
Protocol: Synthesis of 2,7,12,17-Tetraphenylthis compound via McMurry Coupling
This protocol describes the synthesis of a common this compound derivative, 2,7,12,17-tetraphenylthis compound, using a McMurry coupling reaction.[13][14][15]
Materials:
-
5,5'-Diformyl-2,2'-bipyrrole
-
Zinc powder (activated)
-
Copper(I) chloride
-
Titanium(IV) chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous ammonium (B1175870) hydroxide (B78521) solution (6%)
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend activated zinc powder (e.g., 3.7 g) and copper(I) chloride (e.g., 222 mg, 2.22 mmol) in anhydrous THF (100 ml).
-
Cool the suspension in an ice bath and slowly add titanium(IV) chloride (e.g., 3.11 ml, 28.8 mmol) dropwise with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux for 2 hours. The color of the solution should turn from yellow to black, indicating the formation of the low-valent titanium reagent.[10]
-
-
McMurry Coupling Reaction:
-
Prepare a solution of 5,5'-diformyl-2,2'-bipyrrole (e.g., 185 mg, 0.52 mmol) in anhydrous THF (100 ml).
-
Add this solution dropwise to the refluxing low-valent titanium reagent over a period of 1 hour.
-
Continue refluxing for an additional hour after the addition is complete.[10]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of 6% aqueous ammonium hydroxide solution (100 ml) over 30 minutes.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/dichloromethane) to isolate the 2,7,12,17-tetraphenylthis compound.
-
Incorporation of Porphycenes into Drug Delivery Systems
To enhance their bioavailability and target specificity, particularly for in vivo applications like PDT, porphycenes can be encapsulated within various drug delivery systems, such as liposomes and nanoparticles.[15][16]
Protocol: Preparation of this compound-Loaded Liposomes
This protocol details the preparation of liposomes encapsulating a lipophilic this compound derivative using the thin-film hydration method followed by extrusion.[16][17]
Materials:
-
Lipophilic this compound derivative (e.g., 2,7,12,17-tetrapropylthis compound)
-
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable lipid
-
Cholesterol (optional, for membrane stability)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the this compound derivative and the lipid(s) (e.g., DOPC and cholesterol in a desired molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by gentle rotation or vortexing at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension repeatedly (e.g., 10-20 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder.
-
-
Purification:
-
Remove any unencapsulated this compound by size-exclusion chromatography or dialysis.
-
Porphycenes in Photodynamic Therapy (PDT)
Porphycenes are potent photosensitizers that, upon activation with light of a specific wavelength, generate reactive oxygen species (ROS) that can induce cell death.[5][6][7]
Mechanism of Type II Photodynamic Therapy
The primary mechanism of action for many this compound-based photosensitizers in PDT is the Type II pathway, which involves the generation of singlet oxygen.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digital.wpi.edu [digital.wpi.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 11. 9,10,19,20-Tetraarylporphycenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2,7,12,17-tetra-arylporphyrins, new sterically hindered porphyrins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Delivery of lipophilic porphyrin by liposome vehicles: preparation and photodynamic therapy activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eijppr.com [eijppr.com]
Application Notes and Protocols for Single-Molecule Spectroscopy of Individual Porphycene Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting single-molecule spectroscopy on individual porphycene (B11496) molecules. Porphycenes, as structural isomers of porphyrins, exhibit unique photophysical properties, including intramolecular double hydrogen transfer (tautomerism), making them compelling subjects for single-molecule studies. Understanding these properties at the single-molecule level is crucial for applications in molecular electronics, sensing, and targeted therapies.
Introduction to this compound Tautomerism
This compound molecules can exist in different tautomeric forms due to the movement of the two inner protons between the four nitrogen atoms of the macrocycle. The most stable forms are the two chemically identical trans tautomers. This dynamic process of tautomerization can be observed at the single-molecule level and provides a sensitive probe of the molecule's local environment.[1] Single-molecule spectroscopy allows for the direct observation of this process, revealing heterogeneities and dynamics that are averaged out in ensemble measurements.[2]
The key principle behind detecting tautomerization in single this compound molecules lies in the orientation of the electronic transition dipole moments of the two trans tautomers, which are nearly orthogonal to each other.[3][4] By using polarized laser excitation and analyzing the spatial emission patterns, the switching between these two states can be monitored.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from single-molecule spectroscopy studies of this compound and its derivatives.
Table 1: Photophysical Properties of Single this compound Molecules
| Parameter | Value | Experimental Conditions | Reference |
| Angle between S0-S1 transition moments of trans tautomers | 72 ± 3° | This compound in PMMA film, room temperature | [4] |
| Tautomerization Rate | Fluctuates, can approach 1 ps-1 | In solutions and polymeric films at 293 K | [4] |
| Triplet Formation Efficiency | ~0.4 | This compound | [4] |
| Tunneling Splitting (S0 state) | ~5 cm-1 | Supersonic jet-isolated this compound | [6] |
| Tunneling Splitting (S1 state) | 4.4 cm-1 | This compound in superfluid helium nanodroplets | [7] |
Experimental Protocols
Protocol 1: Sample Preparation for Single-Molecule Fluorescence Spectroscopy
This protocol describes the preparation of isolated this compound molecules embedded in a thin polymer film, a common method for single-molecule fluorescence studies.[5]
Materials:
-
This compound derivative
-
Poly(methyl methacrylate) (PMMA)
-
Toluene (B28343) (spectroscopic grade)
-
Glass coverslips
-
Spin coater
-
Plasma cleaner or piranha solution
Procedure:
-
Coverslip Cleaning: Thoroughly clean glass coverslips to remove any fluorescent impurities. This can be achieved by plasma cleaning or by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide solution - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ). Rinse extensively with ultrapure water and dry with nitrogen gas.
-
Stock Solution Preparation:
-
Prepare a stock solution of the this compound derivative in toluene at a concentration of approximately 10-6 M.
-
Prepare a 2% (w/v) stock solution of PMMA in toluene.
-
-
Dilute Solution for Spin Coating: Prepare a dilute solution of this compound in the PMMA/toluene solution. The final concentration of this compound should be in the picomolar to nanomolar range (e.g., 10-10 to 10-9 M) to ensure that individual molecules are spatially well-separated on the coverslip.[8] The exact concentration may require optimization.
-
Spin Coating:
-
Pipette a small volume (e.g., 50 µL) of the dilute this compound/PMMA solution onto a cleaned coverslip.
-
Spin coat the solution at a speed of 2000-3000 rpm for 60 seconds. This will create a thin (~30 nm) polymer film with embedded, isolated this compound molecules.[5]
-
-
Sample Storage: Store the prepared samples in a dark, desiccated environment to prevent photobleaching and degradation.
Protocol 2: Single-Molecule Fluorescence Spectroscopy and Data Acquisition
This protocol outlines the setup and procedure for acquiring fluorescence data from single this compound molecules using a confocal fluorescence microscope.
Equipment:
-
Inverted confocal microscope
-
Objective lens with high numerical aperture (e.g., 1.4 NA, oil immersion)
-
Linearly, radially, or azimuthally polarized laser source (e.g., He-Ne laser at 633 nm or a tunable dye laser)[1][3]
-
Dichroic mirror
-
Long-pass filter to block scattered laser light
-
Avalanche photodiode (APD) or an electron-multiplying charge-coupled device (EMCCD) camera
-
Piezoelectric scanning stage
-
Time-correlated single-photon counting (TCSPC) system (for lifetime measurements)[8]
Procedure:
-
Microscope Alignment: Align the laser beam through the objective to achieve a diffraction-limited spot on the sample plane.
-
Sample Mounting: Mount the prepared coverslip with the this compound-doped polymer film on the piezoelectric scanning stage.
-
Locating Single Molecules:
-
Scan the sample using the piezoelectric stage to generate a fluorescence intensity image. Individual bright spots in the image correspond to single this compound molecules.
-
The use of radially and azimuthally polarized laser beams can help in determining the spatial orientation of the molecules.[3]
-
-
Data Acquisition from a Single Molecule:
-
Position a single molecule in the center of the laser focus.
-
Fluorescence Trajectory: Record the fluorescence intensity as a function of time. Blinking or discrete jumps in intensity can indicate changes in the molecular state, such as tautomerization or transitions to a triplet state.
-
Fluorescence Spectrum: Direct the emitted fluorescence to a spectrometer coupled to the EMCCD camera to obtain the emission spectrum of the single molecule.
-
Fluorescence Lifetime: Use the TCSPC system to measure the fluorescence lifetime of the single molecule. This can provide insights into the local environment and quenching processes.[9]
-
Polarization-resolved Measurements: By rotating the polarization of the excitation laser or analyzing the polarization of the emitted fluorescence, one can probe the orientation of the transition dipole moment and thus monitor the tautomerization process.[5]
-
Visualizations
Tautomerization of this compound
Caption: Intramolecular double hydrogen transfer in this compound between two trans tautomers.
Experimental Workflow for Single-Molecule Spectroscopy
Caption: Workflow for single-molecule fluorescence spectroscopy of this compound.
References
- 1. Spectroscopic and microscopic investigations of tautomerization in porphycenes: condensed phases, supersonic jets, and single molecule studies - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP07955E [pubs.rsc.org]
- 2. Unusual effects in single molecule tautomerization: hemithis compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP05836A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Metalloporphycene Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of metalloporphycene complexes. Porphycenes, structural isomers of porphyrins, and their metal complexes are of significant interest due to their unique photophysical and chemical properties, which lend them to a wide range of applications in catalysis, chemical sensing, and medicine.[1][2]
Applications of Metallothis compound Complexes
Metallothis compound complexes have emerged as versatile molecules with significant potential in diverse scientific and technological fields. Their distinct electronic structure and ability to chelate various metal ions allow for the fine-tuning of their properties for specific applications.
Catalysis
Metalloporphycenes are effective catalysts for a variety of organic transformations, including oxidation and reduction reactions. Their catalytic activity is often attributed to the metal center, which can exist in multiple oxidation states and facilitate electron transfer processes.
-
Oxidation Reactions: Metalloporphyrin complexes, particularly those containing manganese, are known to be efficient catalysts for oxidation reactions.[3] Chiral metalloporphyrins have demonstrated high enantioselectivity in the epoxidation of unfunctionalized terminal olefins, achieving impressive turnover numbers (TONs).[4] For instance, a manganese porphyrin complex can achieve a TON of 780 in homogeneous catalysis for the epoxidation of alkenes.[3] The catalytic cycle often involves the formation of a high-valent metal-oxo species as the active oxidant. The use of cofactors like anthracene (B1667546) can further enhance the turnover number by regenerating the active monomeric form of the catalyst.[5]
-
Nitrogen Reduction Reaction (NRR): Metalloporphyrin complexes are also being explored as electrocatalysts for the nitrogen reduction reaction, a critical process for ammonia (B1221849) synthesis.[6][7] By modifying the porphyrin structure and the central metal ion, the catalytic activity and selectivity for NRR can be tuned.[6] Some metalloporphyrin-mediated catalysts have shown high faradaic efficiency for ammonia production.[8]
Chemical Sensing
The intense absorption and emission properties of metalloporphycenes, which are sensitive to their local environment, make them excellent candidates for chemical sensors.
-
Heavy Metal Ion Detection: Porphyrin-based sensors have been developed for the detection of various heavy metal ions in aqueous solutions. These sensors often rely on changes in the UV-visible absorption or fluorescence spectrum of the porphyrin upon coordination with the metal ion. Detection limits in the micromolar to nanomolar range have been reported for ions such as Pb²⁺, Cu²⁺, and Ag⁺.[9][10] For example, a lead-selective sensor based on meso-tetraphenylporphyrin has a detection limit of 8.5 × 10⁻⁶ M.[9]
-
Gas Sensing: Metalloporphyrin-based materials are also utilized in the development of sensors for various gases, including oxygen and volatile organic compounds (VOCs).[11][12][13] The sensitivity and selectivity of these sensors are dependent on the central metal ion and the specific interactions with the target gas molecules.[12] For instance, porphyrin-based metal-organic frameworks (MOFs) have shown high sensitivity for optical oxygen sensing, with detection limits in the ultra-trace range.[11][13]
Drug Development and Theranostics
Metalloporphycenes have shown significant promise in the field of medicine, particularly in cancer therapy and medical imaging.
-
Photodynamic Therapy (PDT): As photosensitizers, metalloporphycenes can be activated by light of a specific wavelength to generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells.[14] The efficiency of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ). Diamagnetic metal complexes generally exhibit higher quantum yields compared to paramagnetic ones.[15] For example, certain zinc-based metalloporphyrins have demonstrated high singlet oxygen quantum yields and significant phototoxicity against tumor cells.[16] The conjugation of metalloporphyrins to nanoparticles or peptides can enhance their cellular uptake and therapeutic efficacy.[17][18][19][20][21][[“]]
-
Bioimaging: The inherent fluorescence of metalloporphycenes allows for their use as probes in bioimaging applications.[1][2][23][24][25] By modifying the porphyrin structure, the emission wavelength can be tuned for optimal tissue penetration and detection. Furthermore, the incorporation of paramagnetic metal ions, such as Mn(III), can render the complex useful as a contrast agent for Magnetic Resonance Imaging (MRI).[1][18]
Quantitative Data Presentation
The following tables summarize key performance data for metallothis compound complexes in various applications.
Table 1: Performance of Metallothis compound-based Catalysts
| Catalyst Type | Reaction | Substrate | Turnover Number (TON) | Enantiomeric Excess (ee) | Reference |
| Chiral Manganese Porphyrin | Epoxidation | Styrene | >16,000 | >97% | [4] |
| [Mn(TPFPP)]Cl | Epoxidation | Cyclooctene | 780 | - | [3] |
| Fe₀.₉₅Ni₀.₀₅TPP@rGO-800 | Nitrogen Reduction | N₂ | - | - | [8] |
Table 2: Performance of Metallothis compound-based Sensors
| Sensor Type | Analyte | Detection Limit | Response Time | Reference |
| meso-tetraphenylporphyrin based | Pb²⁺ | 8.5 x 10⁻⁶ M | 15 s | [9] |
| tetra-(3-hydroxyphenyl) porphyrin based | Pb²⁺ | 3 x 10⁻⁶ M | - | [9] |
| meso-tetrakis-[4-(diallylmethylsilyl)phenyl]porphyrin based | Cu²⁺ | 4.4 x 10⁻⁶ M | ~8 s | [9] |
| Pd(II)PCN-224 MOF | O₂ | 0.015 Pa | - | [11][13] |
Table 3: Photophysical Properties of Metallothis compound Photosensitizers for PDT
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Cell Line | IC₅₀ (µM) under light | Reference |
| Verteporfin | High | Melanoma | - | [26] |
| Photofrin II | Lower than Verteporfin | Melanoma | - | [26] |
| ZnPcS₄ | 0.70 | - | - | [15] |
Experimental Protocols
Synthesis of Metallothis compound Complexes
This protocol describes a rapid and efficient method for the synthesis of the free-base porphyrin, which can then be metalated.[27][28][29][30][31]
Materials:
-
Propionic acid
-
Microwave synthesis reactor
Procedure:
-
In a microwave vessel, combine benzaldehyde (10 mmol) and pyrrole (10 mmol).
-
Add propionic acid (3.5 mL) and nitrobenzene (1.5 mL) to the mixture.
-
Seal the vessel and heat the reaction mixture under microwave irradiation at 150 °C for 10 minutes. The irradiation power should be set to 600W.[27]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool.
-
Crystallize the porphyrin product overnight by adding methanol to the concentrated crude mixture.
-
Filter the precipitate, wash with methanol, and dry under vacuum.
This protocol details the insertion of a metal ion into the synthesized TPP core.[27][28]
Materials:
-
Meso-tetraphenylporphyrin (TPP)
-
Metal salt (e.g., Zn(CH₃COO)₂, FeCl₂, CoCl₂) (5 mmol)
-
N,N-dimethylformamide (DMF)
-
Distilled water
-
Microwave synthesis reactor
Procedure:
-
In a microwave vial, dissolve TPP (1 mmol) and the desired metal salt (5 mmol) in DMF (5 mL).[27]
-
Heat the reaction mixture under microwave irradiation at 150 °C for 15 minutes with an irradiation power of 600W.[27]
-
Monitor the reaction by observing the changes in the Q bands of the UV-vis absorption spectrum until the characteristic spectrum of the metalloporphyrin is observed.
-
After cooling to room temperature, wash the crude product mixture with ice-cold distilled water (50 mL).
-
Refrigerate the resulting suspension for a few hours to facilitate precipitation.
-
Filter the crystalline solid, wash with distilled water, and dry overnight in an oven at 120 °C, followed by drying in vacuo at room temperature.[27]
Application Protocols
This protocol provides a general procedure for using a metalloporphyrin complex as a catalyst for the epoxidation of an olefin.
Materials:
-
Metalloporphyrin catalyst (e.g., [Mn(TPFPP)]Cl)
-
Olefin (e.g., cyclooctene)
-
Oxidizing agent (e.g., iodosylbenzene (PhIO) or hydrogen peroxide)
-
Solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the metalloporphyrin catalyst in the solvent.
-
Add the olefin substrate to the solution.
-
Slowly add the oxidizing agent to the reaction mixture while stirring.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium sulfite (B76179) if H₂O₂ was used).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
This protocol outlines a method to assess the cellular uptake and phototoxicity of a metallothis compound photosensitizer.[32][33]
Materials:
-
Cancer cell line (e.g., A549 or CT26)
-
Cell culture medium and supplements
-
Metallothis compound photosensitizer
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Light source with appropriate wavelength and power
-
Fluorescence microscope or flow cytometer
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cellular Uptake: a. Seed the cancer cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with the metallothis compound photosensitizer at a desired concentration for a specific incubation time (e.g., 24 hours). c. Wash the cells twice with PBS to remove any unbound photosensitizer. d. Visualize the intracellular localization of the photosensitizer using a fluorescence microscope or quantify the uptake using a flow cytometer by detecting the porphyrin's fluorescence.[32]
-
Photodynamic Activity: a. Following the incubation and washing steps, expose the cells to light from a suitable light source for a defined period. b. Include a dark control group (cells treated with the photosensitizer but not exposed to light) and a light control group (cells exposed to light without the photosensitizer). c. After light exposure, incubate the cells for another 24-48 hours. d. Assess cell viability using a standard cell viability assay to determine the phototoxic effect of the photosensitizer.
Visualizations
The following diagrams illustrate key concepts and workflows related to metallothis compound complexes.
Caption: Mechanism of Photodynamic Therapy (PDT) using a metallothis compound photosensitizer.
Caption: General workflow for the synthesis and application of metallothis compound complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Anthracene-induced turnover enhancement in the manganese porphyrin-catalyzed epoxidation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metalloporphyrin/Phthalocyanine Catalysts for Electrocatalytic Nitrogen Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accelerating electrochemically catalyzed nitrogen reductions using metalloporphyrin-mediated metal–nitrogen-doped carbon (M–N–C) catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Porphyrin based metal–organic frameworks: highly sensitive materials for optical sensing of oxygen in gas phase - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC03735H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Porphyrin based metal–organic frameworks: highly sensitive materials for optical sensing of oxygen in gas phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Photodynamic Therapy and the Development of Metal-Based Photosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. mdpi.com [mdpi.com]
- 18. Metalloporphyrin Nanoparticles: Coordinating Diverse Theranostic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Porphyrin/metalloporphyrin and their conjugates: a promising platform for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. consensus.app [consensus.app]
- 23. researchgate.net [researchgate.net]
- 24. scilit.com [scilit.com]
- 25. [PDF] Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging | Semantic Scholar [semanticscholar.org]
- 26. Verteporfin, photofrin II, and merocyanine 540 as PDT photosensitizers against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 28. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]
- 29. MICROWAVE-ASSISTED SYNTHESIS OF 5,10,15,20-TETRAARYL PORPHYRINS | Semantic Scholar [semanticscholar.org]
- 30. worldscientific.com [worldscientific.com]
- 31. researchgate.net [researchgate.net]
- 32. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Making sure you're not a bot! [dukespace.lib.duke.edu]
Application Notes and Protocols for Porphycene-Based Materials in Nonlinear Optics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Porphycene-Based Materials for Nonlinear Optics
Porphycenes, structural isomers of porphyrins, have emerged as a promising class of materials for nonlinear optics (NLO).[1] Their unique molecular structure, characterized by a rectangular arrangement of four pyrrole (B145914) rings, leads to distinct electronic and photophysical properties compared to their porphyrin counterparts. These properties include strong absorption in the red region of the visible spectrum, making them attractive for applications in photonics and biophotonics.[1] The large delocalized π-electron system in porphycenes is the primary origin of their significant third-order NLO response, which is crucial for applications such as optical limiting, two-photon absorption (2PA)-based imaging and therapy, and all-optical switching.
The NLO properties of porphycenes can be finely tuned through synthetic modifications. Introducing electron-donating and electron-withdrawing groups at the periphery of the macrocycle (a "push-pull" architecture) can enhance the molecular hyperpolarizability and, consequently, the bulk NLO response.[2][3] Furthermore, the incorporation of metal ions into the This compound (B11496) core can also modulate the NLO properties.[1]
This document provides a compilation of quantitative NLO data for various this compound derivatives, detailed protocols for their synthesis and characterization, and visual workflows to guide researchers in this exciting field.
Data Presentation: Nonlinear Optical Properties of this compound Derivatives
The following tables summarize key third-order nonlinear optical parameters for a selection of this compound derivatives. The data has been compiled from Z-scan and other NLO characterization techniques reported in the literature.
Table 1: Nonlinear Absorption and Refraction of Dinaphthoporphycenes [1][4]
| Compound | Solvent | Pulse Duration | Wavelength (nm) | Nonlinear Absorption Coefficient (β) (cm/GW) | Nonlinear Refractive Index (n₂) (cm²/W) |
| Po1 (metal-free) | Chloroform | ~2 ps | 800 | 2PA: ~0.1 | ~10⁻¹⁵ |
| Po2 (metal-free) | Chloroform | ~2 ps | 800 | 2PA: ~0.15 | ~10⁻¹⁵ |
| Po3 (metal-free) | Chloroform | ~2 ps | 800 | 2PA: ~0.2 | ~10⁻¹⁵ |
| Po4 (Ni(II) complex) | Chloroform | ~2 ps | 800 | 2PA: ~0.25 | ~10⁻¹⁵ |
| Po5 (Ni(II) complex) | Chloroform | ~2 ps | 800 | 2PA: ~0.3 | ~10⁻¹⁵ |
| Po1 (metal-free) | Chloroform | ~40 fs | 800 | SA: ~-10⁻¹³ (cm/W) | ~10⁻¹⁷ |
| Po2 (metal-free) | Chloroform | ~40 fs | 800 | SA: ~-10⁻¹³ (cm/W) | ~10⁻¹⁷ |
| Po3 (metal-free) | Chloroform | ~40 fs | 800 | SA: ~-10⁻¹³ (cm/W) | ~10⁻¹⁷ |
| Po4 (Ni(II) complex) | Chloroform | ~40 fs | 800 | SA: ~-10⁻¹³ (cm/W) | ~10⁻¹⁷ |
| Po5 (Ni(II) complex) | Chloroform | ~40 fs | 800 | SA: ~-10⁻¹³ (cm/W) | ~10⁻¹⁷ |
Note: 2PA refers to two-photon absorption, while SA denotes saturable absorption. The sign of β is positive for 2PA and negative for SA.
Table 2: Third-Order NLO Properties of Push-Pull Porphyrin Derivatives [2][5]
| Compound | Solvent | Pulse Duration | Wavelength (nm) | Im[χ⁽³⁾] (esu) | Two-Photon Absorption Coefficient (β) (m/W) |
| MTPPNO₂R₂ (Co(II)) | - | 120 fs | 800 | ~10⁻¹³ | ~10⁻¹² |
| MTPPNO₂R₂ (Cu(II)) | - | 120 fs | 800 | ~10⁻¹³ | ~10⁻¹² |
| MTPPNO₂R₂ (2H) | - | 120 fs | 800 | ~10⁻¹³ | ~10⁻¹² |
| MTPPNO₂R₂ (Ni(II)) | - | 120 fs | 800 | ~10⁻¹³ | ~10⁻¹² |
| MTPPNO₂R₂ (Zn(II)) | - | 120 fs | 800 | ~10⁻¹³ | ~10⁻¹² |
| MTPP(NO₂)X₆ (2H, X=Br) | - | fs | - | - | - |
| MTPP(NO₂)X₆ (Ni(II), X=Br) | - | fs | - | - | - |
| MTPP(NO₂)X₆ (Cu(II), X=Br) | - | fs | - | - | - |
| MTPP(NO₂)X₆ (Zn(II), X=Br) | - | fs | - | - | - |
Note: Data for MTPP(NO₂)X₆ derivatives are from a study on highly electron-deficient, nonplanar push-pull porphyrins, providing insights into the NLO properties of analogous this compound systems.[5]
Table 3: Optical Limiting Threshold of Porphyrin-Based Materials [6][7]
| Material | Wavelength (nm) | Pulse Duration | Optical Limiting Threshold (J/cm²) |
| Dihydroxy tin(IV) porphyrin (SnTCP) | 532 | 7 ns | ~0.67 |
| Porphyrin-based 2D Polymer (Por-2DP) | 515 | 35 fs | 1.44 |
| Porphyrin-based 2D Polymer (Por-2DP) | 800 | 35 fs | 0.48 |
| Porphyrin-based 2D Polymer (Por-2DP) | 1550 | 35 fs | 0.54 |
Note: While not exclusively porphycenes, this data for related porphyrin systems provides a valuable benchmark for the optical limiting performance.
Experimental Protocols
Synthesis of 2,7,12,17-Tetraarylporphycenes
This protocol describes the synthesis of 2,7,12,17-tetraarylporphycenes via McMurry coupling, a common method for preparing this compound macrocycles.
Workflow for the Synthesis of 2,7,12,17-Tetraarylporphycenes
Caption: Synthetic pathway for 2,7,12,17-tetraarylporphycenes.
Materials:
-
Aryl-substituted pyrrole
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Titanium(IV) chloride (TiCl₄)
-
Zinc-copper couple (Zn(Cu))
-
Anhydrous Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of 5,5'-Diaryl-2,2'-bipyrrole:
-
Dissolve the appropriate aryl-substituted pyrrole in anhydrous DCM.
-
Add a catalytic amount of TFA and stir the solution at room temperature.
-
Slowly add a solution of DDQ in anhydrous DCM.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the product with DCM, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Vilsmeier-Haack Formylation:
-
To a solution of the 5,5'-diaryl-2,2'-bipyrrole in anhydrous DMF, slowly add POCl₃ at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Carefully pour the reaction mixture into a cold aqueous solution of sodium acetate.
-
Heat the mixture to reflux for 1 hour.
-
After cooling, collect the precipitate by filtration, wash with water, and dry to obtain the 5,5'-diaryl-2,2'-bipyrrole-4,4'-dicarbaldehyde.
-
-
McMurry Coupling (Reductive Cyclization):
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend the Zn(Cu) couple in anhydrous THF.
-
Cool the suspension to -78 °C and slowly add TiCl₄.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours to generate the low-valent titanium reagent.
-
Add a solution of the 5,5'-diaryl-2,2'-bipyrrole-4,4'-dicarbaldehyde in anhydrous THF and pyridine to the refluxing titanium suspension over several hours using a syringe pump.
-
Continue refluxing for an additional period (monitor by UV-Vis spectroscopy for the appearance of the this compound Soret band).
-
Cool the reaction mixture and quench by carefully adding an aqueous solution of potassium carbonate.
-
Filter the mixture through a pad of Celite and wash the residue with THF.
-
Concentrate the filtrate under reduced pressure.
-
-
Aromatization and Purification:
-
Dissolve the crude product from the McMurry coupling in a suitable solvent (e.g., toluene).
-
Add an oxidizing agent such as DDQ and stir at room temperature.
-
Monitor the reaction by UV-Vis spectroscopy until the aromatization is complete.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 2,7,12,17-tetraarylthis compound by column chromatography on silica gel.
-
Z-Scan Measurement Protocol for this compound Solutions
The Z-scan technique is a single-beam method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.
Experimental Workflow for Z-scan Measurement
Caption: Schematic of a typical Z-scan experimental setup.
Materials and Equipment:
-
This compound sample dissolved in a suitable solvent (e.g., chloroform) at a known concentration (typically 0.25 mM).[1][4]
-
1 mm path length quartz cuvette.
-
Pulsed laser source (e.g., Ti:sapphire laser, providing femtosecond or picosecond pulses at a specific wavelength and repetition rate).[1][4]
-
Beam splitter.
-
Focusing lens.
-
Motorized translation stage for moving the sample along the z-axis.
-
Photodetectors.
-
Aperture for closed-aperture measurements.
-
Data acquisition system.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound derivative in a high-purity solvent (e.g., chloroform) to a concentration that provides a linear transmittance of approximately 70% at the laser wavelength.[1][4]
-
Filter the solution to remove any scattering particles.
-
Fill a clean 1 mm quartz cuvette with the solution.
-
-
Experimental Setup Alignment:
-
Align the laser beam to be a high-quality Gaussian beam.
-
Position the focusing lens to create a beam waist at a desired location.
-
Place the sample on the motorized translation stage and align it perpendicular to the beam path.
-
For closed-aperture measurements, place an aperture in the far field of the beam before the detector. The aperture size should be such that it transmits a fraction of the beam in the linear regime (typically S < 0.5).
-
For open-aperture measurements, either remove the aperture or use a lens to collect the entire beam onto the detector.
-
Use a beam splitter to direct a portion of the incident beam to a reference detector to account for laser power fluctuations.
-
-
Data Acquisition:
-
Move the sample along the z-axis through the focal point of the lens using the motorized translation stage.
-
Record the normalized transmittance (the ratio of the signal from the sample detector to the reference detector) as a function of the sample position (z).
-
Perform an open-aperture Z-scan by collecting the total transmitted light. The resulting curve will show a dip for two-photon absorption (or reverse saturable absorption) or a peak for saturable absorption.
-
Perform a closed-aperture Z-scan by placing the aperture before the detector. The resulting curve will show a peak-valley or valley-peak signature, depending on the sign of the nonlinear refractive index.
-
-
Data Analysis:
-
From the open-aperture Z-scan data, the nonlinear absorption coefficient (β) can be calculated by fitting the experimental curve to the theoretical equation for nonlinear absorption.
-
From the closed-aperture Z-scan data, the nonlinear refractive index (n₂) can be determined by fitting the experimental curve to the theoretical model. The difference in transmittance between the peak and the valley (ΔT_pv) is proportional to the nonlinear phase shift, which is related to n₂.
-
The third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the obtained values of β and n₂.
-
Femtosecond Transient Absorption Spectroscopy (fs-TAS) Protocol
fs-TAS is a powerful technique to study the dynamics of excited states in molecules, providing insights into processes like intramolecular charge transfer, intersystem crossing, and excited-state absorption, which are crucial for understanding the NLO properties of porphycenes.
Experimental Workflow for Femtosecond Transient Absorption Spectroscopy
Caption: Schematic of a femtosecond transient absorption spectroscopy setup.
Materials and Equipment:
-
This compound sample dissolved in a suitable spectroscopic-grade solvent.
-
Quartz cuvette with a short path length (e.g., 1 or 2 mm).
-
Femtosecond laser system (e.g., amplified Ti:sapphire laser).
-
Optical parametric amplifier (OPA) for tunable pump wavelength (optional).
-
A nonlinear crystal (e.g., sapphire or CaF₂) for generating a white-light continuum probe.
-
Optical delay line for controlling the pump-probe time delay.
-
Optical chopper.
-
Spectrometer and a multichannel detector (e.g., CCD camera).
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound derivative in a spectroscopic-grade solvent. The concentration should be adjusted to have an optical density of approximately 0.3-0.5 at the pump excitation wavelength in the given path length cuvette.
-
Ensure the solution is homogeneous and free of any aggregates or scattering particles.
-
-
Experimental Setup and Alignment:
-
The output of the femtosecond laser is split into two beams: a high-intensity pump beam and a low-intensity probe beam.
-
The pump beam is directed through an optical delay line, which allows for precise control of the time delay between the pump and probe pulses. The pump beam is also typically passed through an optical chopper.
-
The probe beam is focused onto a nonlinear crystal to generate a broadband white-light continuum.
-
The pump and probe beams are then focused and spatially overlapped on the sample in the cuvette.
-
After passing through the sample, the probe beam is collected and directed into a spectrometer coupled to a multichannel detector.
-
-
Data Acquisition:
-
The experiment measures the change in absorbance (ΔA) of the sample as a function of wavelength and time delay between the pump and probe pulses.
-
The chopper in the pump beam path allows for the measurement of the probe spectrum with and without the pump pulse at each delay time.
-
The ΔA is calculated as ΔA = -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the transmitted probe pulse with and without the pump pulse, respectively.
-
Data is collected for a range of time delays, from femtoseconds to nanoseconds, depending on the dynamics of interest.
-
-
Data Analysis:
-
The collected data is presented as a two-dimensional plot of ΔA versus wavelength and time delay.
-
Analysis of the transient spectra reveals features such as ground-state bleaching, stimulated emission, and excited-state absorption.
-
The kinetics at specific wavelengths can be extracted and fitted to exponential decay functions to determine the lifetimes of the various excited states. This information is crucial for understanding the mechanisms behind the observed nonlinear optical phenomena.
-
References
- 1. acrhem.org [acrhem.org]
- 2. Synthesis and characterization of unsymmetrical β-functionalized push–pull porphyrins: photophysical, electrochemical, and nonlinear optical (NLO) studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Third-order nonlinear optical properties of highly electron deficient, nonplanar push–pull porphyrins: β-nitro-hexa-substituted porphyrins bearing bromo, phenyl, and phenylethynyl groups - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. asianjournalofphysics.com [asianjournalofphysics.com]
- 7. researchgate.net [researchgate.net]
Measuring the Spark of Life: Protocols for Porphycene Fluorescence Quantum Yield Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphycenes, structural isomers of porphyrins, are gaining significant attention in biomedical research, particularly in photodynamic therapy (PDT). Their unique photophysical properties, including strong absorption in the red spectral region and the ability to generate reactive oxygen species, make them promising candidates for novel photosensitizers. A key parameter for characterizing these molecules is their fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. An accurate determination of ΦF is crucial for understanding the excited-state dynamics and for the rational design of more effective photosensitizing agents.
This application note provides detailed experimental protocols for the determination of porphycene (B11496) fluorescence quantum yield using the comparative method. This widely used technique offers a robust and accessible approach for researchers in various fields.
Core Concepts in Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the sample. It is a measure of the probability that an excited molecule will decay back to its ground state via fluorescence. Other competing de-excitation pathways include non-radiative decay (e.g., internal conversion and intersystem crossing) and photochemistry.
Experimental Approach: The Comparative Method
The comparative method is a widely used and reliable technique for determining fluorescence quantum yields. It involves comparing the fluorescence intensity of a sample with an unknown quantum yield to a standard with a known quantum yield. The fundamental principle is that if the standard and the sample have the same absorbance at the excitation wavelength, they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their fluorescence quantum yields.
The equation for calculating the fluorescence quantum yield of the sample (ΦF,sample) is:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
Where:
-
ΦF,std is the fluorescence quantum yield of the standard.
-
Isample and Istd are the integrated fluorescence intensities of the sample and the standard, respectively.
-
Asample and Astd are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
Data Presentation: Quantitative Fluorescence Quantum Yields of this compound Derivatives
The following table summarizes the fluorescence quantum yields of various this compound derivatives, providing a valuable resource for comparison and for the selection of compounds with desired photophysical properties.
| This compound Derivative | Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (ΦF) | Reference Standard |
| 2,7,12,17-Tetraphenylthis compound (TPPo) | Toluene | 585 | 0.15 | meso-Tetraphenylporphyrin (TPP) |
| 9,20-Dimethylthis compound | Various (non-viscous) | Not specified | ~0.20 | Not specified |
| 3,6,13,16-Tetramethylthis compound | Not specified | Not specified | 0.11 - 0.12 | Not specified |
| 3,6,13,16-Tetraethylthis compound | Not specified | Not specified | 0.11 - 0.12 | Not specified |
| 3,6,13,16-Tetrapropylthis compound | Not specified | Not specified | 0.06 | Not specified |
Note: The selection of an appropriate reference standard is critical for the accuracy of the comparative method. The standard should absorb and emit in a similar spectral region as the sample. For porphycenes, meso-tetraphenylporphyrin (TPP) is a commonly used and suitable standard.
Experimental Protocols
This section provides a detailed, step-by-step protocol for measuring the fluorescence quantum yield of a this compound derivative using the comparative method.
Protocol 1: Relative Fluorescence Quantum Yield Measurement of a this compound Derivative
Objective: To determine the fluorescence quantum yield of a this compound derivative using a reference standard with a known quantum yield.
Materials:
-
This compound derivative of interest
-
Reference standard with a known quantum yield (e.g., meso-Tetraphenylporphyrin, TPP)
-
Spectroscopic grade solvent (e.g., toluene, dichloromethane)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length) for both absorption and fluorescence measurements
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of both the this compound sample and the reference standard in the chosen spectroscopic grade solvent. The concentration should be accurately known.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra of the solvent blank and all the prepared dilutions of the sample and the standard.
-
Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance.
-
-
Fluorescence Measurements:
-
Set the excitation and emission slit widths of the spectrofluorometer to be identical for all measurements.
-
Record the fluorescence emission spectrum of the solvent blank.
-
For each dilution of the sample and the standard, record the fluorescence emission spectrum. The emission range should cover the entire fluorescence band of the compound.
-
Subtract the solvent blank spectrum from each of the sample and standard spectra to obtain the corrected fluorescence spectra.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each dilution of the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The resulting plots should be linear and pass through the origin. Perform a linear regression for both data sets to obtain the slopes (Gradients).
-
Calculate the fluorescence quantum yield of the sample using the following equation:
ΦF,sample = ΦF,std * (Gradientsample / Gradientstd) * (ηsample2 / ηstd2)
-
Mandatory Visualizations
To aid in the understanding of the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparative fluorescence quantum yield measurement.
Caption: Jablonski diagram illustrating the photophysical processes of a molecule.
Application Notes & Protocols: Porphycene as a Probe for Near-Infrared Fluorescence Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Porphycenes, structural isomers of porphyrins, are emerging as a promising class of fluorophores for near-infrared (NIR) fluorescence imaging.[1][2] Their unique photophysical properties, including intense absorption in the red and near-infrared regions, make them highly suitable for biological applications where deep tissue penetration and minimal autofluorescence are critical.[3][4] Unlike traditional porphyrins, the lower molecular symmetry of porphycenes often leads to higher absorption coefficients in the red spectral region, a significant advantage for in vivo imaging.[3][4]
These molecules can be chemically modified and conjugated to targeting moieties such as antibodies or peptides, enabling specific visualization of cells or tissues of interest.[5][6][7] This document provides an overview of the application of porphycenes as NIR probes, their key photophysical characteristics, and detailed protocols for their use in both in vitro and in vivo fluorescence imaging.
Principle of Porphycene-Based NIR Imaging
The utility of porphycenes in NIR imaging stems from their electronic structure, which allows for absorption of lower-energy photons (in the red to NIR range, ~600-800 nm) and subsequent emission of fluorescent light at slightly longer wavelengths. This process, occurring within the "biological window" of the NIR spectrum, minimizes light scattering and absorption by endogenous molecules like hemoglobin and water, thereby enhancing signal-to-background ratios and enabling deeper tissue imaging.[8] Upon excitation, the This compound (B11496) molecule transitions to an excited singlet state (S1). It then relaxes back to the ground state (S0) via the emission of a fluorescent photon. While porphycenes are also investigated as photosensitizers in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species (ROS) via intersystem crossing to a triplet state, their inherent fluorescence provides a powerful tool for non-invasive imaging.[3][9]
Caption: Logical flow of targeted imaging using a functionalized this compound probe.
Photophysical Properties
This compound derivatives exhibit favorable photophysical characteristics for NIR imaging. Their absorption spectra are typically red-shifted compared to analogous porphyrins, with high molar extinction coefficients.[3] While extensive quantitative data for a wide range of porphycenes is still an active area of research, the following table summarizes representative properties based on available literature for porphycenes and related structures.
| Property | Symbol | Typical Value Range | Significance for Imaging |
| Max Absorption Wavelength | λabs | 600 - 750 nm[3] | Enables excitation within the NIR biological window, reducing tissue scattering. |
| Max Emission Wavelength | λem | 650 - 850 nm | Emission in the NIR range minimizes tissue autofluorescence, improving signal-to-background. |
| Molar Extinction Coefficient | ε | > 50,000 M-1cm-1[3][4] | High values indicate efficient light absorption, leading to brighter fluorescence signals. |
| Fluorescence Quantum Yield | ΦF | 0.05 - 0.25 | Represents the efficiency of converting absorbed photons into fluorescent light. |
| Singlet Oxygen Quantum Yield | ΦΔ | 0.30 - 0.80[10] | High values are critical for PDT but represent a competing pathway that can reduce fluorescence. |
| Photostability | - | Moderate to High | Determines the probe's resistance to photobleaching during prolonged imaging sessions. |
Note: Values can vary significantly based on the specific this compound derivative, solvent, and local environment.
Experimental Protocols
The following protocols provide a general framework for using this compound probes. Specific parameters such as probe concentration, incubation time, and imaging settings should be optimized for each specific this compound derivative and experimental model.
Protocol 1: In Vitro Near-Infrared Fluorescence Imaging of Cultured Cells
This protocol details the use of a this compound probe to image specific targets in cultured mammalian cells.
Materials:
-
This compound probe (solubilized in DMSO or appropriate vehicle)
-
Mammalian cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)
-
Mounting medium with DAPI (optional)
-
Glass-bottom imaging dishes or multi-well plates
-
Fluorescence microscope equipped with NIR excitation/emission filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. Immediately before use, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (typically 1-10 µM). Vortex briefly.
-
Probe Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound probe-containing medium to the cells and incubate for the optimized duration (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, remove the probe solution and wash the cells 2-3 times with warm PBS to remove unbound probe and reduce background fluorescence.
-
Live-Cell Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately proceed to image the live cells using a fluorescence microscope. Use appropriate NIR filter cubes (e.g., Excitation: 620-650 nm; Emission: 680-750 nm).
-
(Optional) Fixation and Counterstaining:
-
After the washing step, fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Add a drop of mounting medium, optionally containing a nuclear counterstain like DAPI.
-
Coverslip and image.
-
Data Analysis:
-
Acquire images using appropriate exposure times to avoid saturation.
-
Quantify the fluorescence intensity in regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji).
-
Correct for background fluorescence using control cells not treated with the probe.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Porphycenes: Facts and Prospects in Photodynamic Therapy of Cancer - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. merit.url.edu [merit.url.edu]
- 7. Recent Advances in Porphyrin-Based Nanocomposites for Effective Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Porphycene in Catalysis and Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Porphycene (B11496), a structural isomer of porphyrin, has emerged as a molecule of significant interest in the fields of catalysis and chemical sensing. Its unique photophysical and electrochemical properties, stemming from a more distorted and less symmetric macrocycle compared to porphyrins, have opened new avenues for the development of highly efficient catalysts and sensitive detection systems. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in these key areas.
This compound in Catalysis
This compound-metal complexes have demonstrated remarkable catalytic activity in a variety of organic transformations, including cyclopropanation reactions. The modified electronic structure of the this compound ligand, in comparison to porphyrins, can significantly influence the catalytic performance of the central metal ion.
Asymmetric Cyclopropanation of Styrenes using Ruthenium this compound Complexes
Ruthenium-porphycene complexes have been shown to be highly effective catalysts for the asymmetric cyclopropanation of styrenes, yielding chiral cyclopropanes with high product turnovers and enantioselectivity.[1]
| Catalyst | Substrate | Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Turnover Number (TON) | Reference |
| [Ru(P)(CO)(EtOH)] (H2P = chiral D4 this compound) | Styrene (B11656) | >99 | >99:1 (trans:cis) | 90.8 | >1000 | [1] |
Table 1: Performance of a chiral ruthenium this compound catalyst in the asymmetric cyclopropanation of styrene.
Materials:
-
Chiral Ruthenium this compound Catalyst ([Ru(P*)(CO)(EtOH)])
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (B109758) (CH2Cl2, anhydrous)
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
-
Magnetic stirrer
-
Flash chromatography setup
-
Chiral HPLC for enantiomeric excess determination
Procedure:
-
Catalyst Preparation: The chiral ruthenium this compound catalyst is synthesized according to established literature procedures.
-
Reaction Setup: A Schlenk flask is charged with the chiral ruthenium this compound catalyst (1 µmol). The flask is evacuated and backfilled with high-purity nitrogen three times.
-
Solvent and Substrate Addition: Anhydrous dichloromethane (5 mL) and freshly distilled styrene (1 mmol) are added to the flask via syringe under a nitrogen atmosphere.
-
Addition of Diazo Reagent: A solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (5 mL) is prepared. This solution is added dropwise to the reaction mixture over a period of 10 hours at room temperature using a syringe pump.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically after 24 hours), the unreacted ethyl diazoacetate is removed by flash chromatography on a short silica (B1680970) gel column.
-
Product Analysis: The substrate conversion and diastereomeric ratio of the cyclopropane (B1198618) product are determined by gas chromatography (GC) or 1H NMR spectroscopy. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).[2]
Biocatalytic Cyclopropanation using Myoglobin (B1173299) Reconstituted with Iron this compound
The incorporation of iron this compound into the protein scaffold of myoglobin creates a powerful biocatalyst for the cyclopropanation of styrene. This reconstituted enzyme exhibits significantly accelerated reaction rates compared to the native myoglobin.[3][4]
| Catalyst | kcat/Km (M⁻¹s⁻¹) | Fold Enhancement vs. Native Myoglobin | Reference |
| Myoglobin-Iron this compound | 7.3 x 10⁴ | 26 | [3] |
| Native Myoglobin | 2.8 x 10³ | 1 | [3] |
Table 2: Kinetic parameters for the cyclopropanation of styrene catalyzed by myoglobin reconstituted with iron this compound.
Materials:
-
Horse heart myoglobin
-
Iron(III) this compound chloride
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Phosphate (B84403) buffer (pH 7.0)
-
Sodium dithionite (B78146)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
-
HPLC for product analysis
Procedure:
-
Reconstitution of Myoglobin:
-
Apo-myoglobin is prepared from horse heart myoglobin by standard methods.
-
A solution of iron(III) this compound chloride in a minimal amount of a suitable solvent is added to a solution of apo-myoglobin in phosphate buffer (pH 7.0).
-
The mixture is incubated to allow for the incorporation of the iron this compound into the heme pocket.
-
The reconstituted myoglobin is purified by size-exclusion chromatography to remove excess cofactor.
-
The successful reconstitution is confirmed by UV-Vis spectroscopy.
-
-
Catalytic Cyclopropanation:
-
In a typical reaction, the reconstituted myoglobin solution (final concentration, e.g., 10 µM) in phosphate buffer (pH 7.0) is placed in a sealed vial.
-
Styrene (e.g., 5 mM) is added to the solution.
-
The reaction is initiated by the addition of a solution of ethyl diazoacetate (e.g., 1 mM). To generate the active Fe(II) state, a reducing agent such as sodium dithionite can be added.
-
The reaction mixture is stirred at a controlled temperature (e.g., 25 °C).
-
Aliquots are taken at different time points, and the reaction is quenched by extracting the products with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are analyzed by HPLC to determine the product yield.[5][6]
-
This compound in Sensing
The distinct electronic absorption and emission properties of porphycenes, coupled with their ability to coordinate with various analytes, make them excellent candidates for the development of optical and electrochemical sensors.
Electrochemical Sensing of Lead(II) Ions
This compound-modified electrodes can be employed for the sensitive and selective detection of heavy metal ions, such as lead(II), through electrochemical techniques like differential pulse voltammetry. While direct this compound-based lead sensors are an active area of research, the principles can be adapted from porphyrinic metal-organic framework (MOF) sensors.[7][8]
| Sensor Platform | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Porphyrinic MOF-based Sensor | Pb²⁺ | 0.05 - 200 nM | 0.034 nM | [7] |
Table 3: Performance of a porphyrinic MOF-based electrochemical sensor for lead(II) detection.
Materials:
-
Glassy carbon electrode (GCE) or screen-printed carbon electrode (SPCE)
-
Functionalized this compound (e.g., with carboxyl or amino groups for immobilization)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Lead(II) standard solutions
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode cell (working, reference, and counter electrodes)
Procedure:
-
Electrode Pre-treatment: The GCE is polished with alumina (B75360) slurry, sonicated in deionized water and ethanol, and then dried.
-
This compound Immobilization:
-
A solution of functionalized this compound is prepared in a suitable solvent (e.g., DMF).
-
The GCE is incubated in a solution containing EDC and NHS to activate the surface carboxyl groups (if the this compound has amino groups) or vice versa.
-
The activated electrode is then immersed in the this compound solution to allow for covalent bond formation.
-
The modified electrode is rinsed thoroughly with the solvent and deionized water to remove any unbound this compound.
-
-
Electrochemical Measurements:
-
The this compound-modified GCE is used as the working electrode in a three-electrode cell containing a supporting electrolyte (e.g., acetate (B1210297) buffer).
-
Differential pulse voltammetry (DPV) or square wave voltammetry (SWV) is performed.
-
A preconcentration step at a specific potential may be applied to accumulate Pb(II) ions on the electrode surface.
-
The stripping voltammogram is recorded by scanning the potential in the positive direction.
-
The peak current corresponding to the oxidation of Pb(0) to Pb(II) is measured.
-
A calibration curve is constructed by plotting the peak current against the concentration of Pb(II) standard solutions.[9][10]
-
This document provides a foundational overview and practical protocols for utilizing porphycenes in catalysis and sensing. The unique properties of these molecules offer exciting opportunities for the development of advanced technologies in chemical synthesis, environmental monitoring, and medical diagnostics. Further research into the synthesis of novel this compound derivatives and their integration into advanced materials will undoubtedly expand their application landscape.
References
- 1. Catalytic and asymmetric cyclopropanation of styrenes catalysed by ruthenium porphyrin and this compound complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Catalytic Cyclopropanation by Myoglobin Reconstituted with Iron this compound: Acceleration of Catalysis due to Rapid Formation of the Carbene Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. Redox Engineering of Myoglobin by Cofactor Substitution to Enhance Cyclopropanation Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical Sensor for Lead Cation Sensitized with a DNA Functionalized Porphyrinic Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 9. Electrochemical Aptasensor for Myoglobin-Specific Recognition Based on Porphyrin Functionalized Graphene-Conjugated Gold Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonenzymatic Potentiometric Detection of Ascorbic Acid with Porphyrin/ZnO-Functionalized Laser-Induced Graphene as an Electrode of EGFET Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Porphycene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of porphycene (B11496) derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous solutions. What are the primary strategies to improve its solubility?
A1: Poor aqueous solubility is a common challenge with this compound derivatives due to their large, hydrophobic macrocyclic structure.[1][2] The two main approaches to enhance solubility are:
-
Chemical Modification: Introducing hydrophilic functional groups onto the this compound core.
-
Formulation Strategies: Using excipients or specific preparation methods to create a more soluble form of the final product.
Q2: What types of chemical modifications are most effective for increasing aqueous solubility?
A2: Several chemical modifications can significantly improve the water solubility of porphycenes:
-
Sulfonation: Attaching sulfonate (-SO₃⁻) groups to the periphery of the macrocycle is a highly effective method.[2]
-
Carboxylation: Introducing carboxylic acid (-COOH) groups also increases hydrophilicity, particularly at basic pH.[1]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains is a well-established technique to enhance solubility and biocompatibility.[3][4]
-
Introduction of Cationic Groups: Creating quaternary ammonium (B1175870) salts, for example, can improve solubility in aqueous media.[5]
Q3: I want to avoid chemical modification of my this compound derivative. What formulation strategies can I use?
A3: If you need to preserve the original chemical structure, several formulation techniques can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic this compound molecule, rendering it more water-soluble.[6]
-
Preparation of Nanosuspensions: Reducing the particle size of the this compound derivative to the nanometer range increases its surface area and dissolution rate.[7][8]
-
Liposomal Formulations: Encapsulating the this compound derivative within liposomes can improve its solubility and delivery.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| This compound derivative precipitates out of aqueous buffer. | The inherent hydrophobicity of the this compound macrocycle is too high for the chosen buffer system. | 1. Chemical Modification: Introduce ionic or polar functional groups (e.g., sulfonates, carboxylates).2. Formulation: Prepare a nanosuspension or form a complex with a solubilizing agent like cyclodextrin (B1172386). |
| Low yield of sulfonated this compound derivative. | Harsh reaction conditions (e.g., concentrated sulfuric acid) may be degrading the starting material. | Consider a milder sulfonation method, such as using trimethylsilyl (B98337) chlorosulfonate.[9] |
| PEGylated this compound is difficult to purify. | The reaction mixture contains unreacted PEG and multi-PEGylated products. | Utilize ion-exchange chromatography to separate the desired mono-PEGylated product from impurities.[4] |
| Nanosuspension is unstable and aggregates over time. | Insufficient stabilization of the nanoparticles. | Optimize the type and concentration of stabilizers (surfactants and/or polymers) in the formulation.[10][11] |
| Cyclodextrin complex does not significantly improve solubility. | The chosen cyclodextrin type or the complexation method is suboptimal. | Screen different types of cyclodextrins (α, β, γ, and their derivatives) and try different preparation methods such as grinding or spray-drying.[12][13] |
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility of this compound and porphyrin derivatives after applying different solubilization techniques.
| Derivative Type | Solubilization Method | Achieved Solubility | Solvent/Medium |
| Sulfonated Pd-bacteriopheophorbide | Sulfonation | Up to 40 mg/mL | Water |
| Sodium salt of octacarboxylate benzoporphyrin | Carboxylation | 0.111 M | Water |
| meta-Fluoro-tetraphenylporphyrin | - | ~0.21 M | Chloroform |
Note: Data for porphyrin derivatives is included due to their structural similarity to porphycenes and the greater availability of quantitative solubility data.
Experimental Protocols
Protocol 1: Sulfonation of a this compound Derivative
This protocol describes a general method for sulfonation using chlorosulfonic acid followed by hydrolysis.
Materials:
-
This compound derivative
-
Chlorosulfonic acid
-
Deionized water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate
Procedure:
-
Dissolve the this compound derivative in a minimal amount of dry DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution with constant stirring.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
The chlorosulfonated intermediate will precipitate. Collect the solid by filtration.
-
Suspend the solid in deionized water to hydrolyze the chlorosulfonate groups to sulfonic acid groups.
-
Neutralize the solution with sodium bicarbonate to form the sodium sulfonate salt, which is typically more water-soluble.
-
Purify the sulfonated this compound derivative using reverse-phase HPLC or silica (B1680970) gel chromatography with a polar eluent system (e.g., CHCl₃:MeOH, 4:1).[2]
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Grinding
This protocol provides a solvent-free method for preparing cyclodextrin inclusion complexes.
Materials:
-
This compound derivative
-
β-cyclodextrin (or a derivative like hydroxypropyl-β-cyclodextrin)
-
Mortar and pestle or a ball mill
Procedure:
-
Weigh out the this compound derivative and the cyclodextrin in the desired molar ratio (commonly 1:1 or 1:2).
-
Combine the powders in a mortar.
-
Grind the mixture vigorously with a pestle for 30-60 minutes. For larger quantities or more efficient complexation, use a mechanical ball mill.[13]
-
The resulting powder is a physical mixture containing the inclusion complex.
-
To confirm complex formation and determine the increase in solubility, perform phase solubility studies by adding the ground powder to water, shaking until equilibrium is reached, and measuring the concentration of the dissolved this compound derivative spectrophotometrically.
Protocol 3: Formulation of a this compound Nanosuspension by High-Pressure Homogenization
This protocol outlines the "top-down" method of producing a nanosuspension.
Materials:
-
This compound derivative
-
Stabilizer (e.g., Poloxamer 188, Tween 80, or polyvinylpyrrolidone)
-
Purified water
Procedure:
-
Prepare a pre-suspension by dispersing the this compound derivative and a selected stabilizer in purified water using a high-shear stirrer.
-
Process this pre-suspension through a high-pressure homogenizer.
-
Homogenize for multiple cycles (typically 10-20) at a high pressure (e.g., 1500 bar). The cavitation and shear forces will break down the microparticles into nanoparticles.[8]
-
The final product is a nanosuspension.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential to ensure stability.
Visualized Workflows
Caption: Workflow for improving this compound solubility via sulfonation.
References
- 1. Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pegylation: engineering improved pharmaceuticals for enhanced therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Photodynamic activities of sulfonamide derivatives of this compound on nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State | MDPI [mdpi.com]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Porphycene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of porphycene (B11496) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The main obstacles to the widespread application of porphycenes are the lack of efficient and economical methods for their large-scale production.[1] Key challenges include:
-
Low Yields: Traditional methods, such as the McMurry reductive cyclization, are often difficult to scale up and typically result in very low yields.[2]
-
Competing Reactions: A significant challenge in any macrocyclization is managing the competition between the desired intramolecular cyclization and undesired intermolecular oligomerization or polymerization, which is exacerbated at higher concentrations.
-
Difficult Purification: Porphycenes are highly colored compounds, which can make it difficult to visually track the separation of the target compound from byproducts during manual column chromatography.[3] The process can be complex, with low yields and a large number of by-products.[3]
-
Intermediate Instability: Intermediates in some this compound syntheses, such as certain pyrrole (B145914) derivatives, can be susceptible to rapid oxidation in the air, leading to lower yields and the formation of impurities.[2]
-
Reproducibility: The synthesis of porphyrin-related macrocycles can be highly sensitive to minor variations in reaction conditions, which can lead to reproducibility issues between batches.
Q2: Which synthetic method is recommended for the gram-scale synthesis of porphycenes?
A2: For gram-scale production, the acid-catalyzed oxidative macrocyclization of E/Z-mixed 5,6-diaryldipyrroethenes is highly recommended. This method has been shown to produce meso-tetraarylporphycenes in yields of up to 80%, a significant improvement over traditional methods.[1][2][4] This approach avoids the challenging McMurry coupling reaction and has been successfully used to produce gram quantities of this compound derivatives.[4]
Q3: How can I improve the purification of my this compound product?
A3: Due to the challenges associated with manual chromatography for porphyrins and related compounds, automated preparative liquid chromatography systems are recommended.[3] These systems, combined with high-efficiency silica (B1680970) gel flash cartridges, can provide better separation, save considerable time, and improve overall work efficiency.[3] For complex mixtures, automated systems can generate optimized elution gradients based on initial TLC data, leading to baseline separation of the target product from impurities.[3]
Q4: What is the "high-dilution principle" and why is it important in macrocyclization reactions?
A4: The high-dilution principle is a technique used to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization). It involves the slow addition of the linear precursor to a large volume of solvent, often with the aid of a syringe pump.[5] This maintains a very low concentration of the precursor in the reaction vessel at any given time, increasing the probability that the two ends of the same molecule will react with each other rather than with other precursor molecules.[5] This is a critical strategy for improving the yield of macrocyclic products like porphycenes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Intermolecular polymerization is outcompeting intramolecular cyclization. | Employ the high-dilution principle. Use a syringe pump for the slow addition of the linear precursor to a large volume of solvent.[5] |
| Inefficient macrocyclization in McMurry reaction. | The McMurry reaction is notoriously difficult to scale up and often gives low yields.[2] Consider switching to the more efficient acid-catalyzed oxidative macrocyclization of 5,6-diaryldipyrroethenes. |
| Degradation of starting materials or intermediates. | Ensure the purity of all starting materials and solvents. For air-sensitive intermediates, maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2] |
| Suboptimal reaction conditions (temperature, catalyst, etc.). | Systematically optimize reaction parameters. For the acid-catalyzed method, the choice of acid and oxidant is crucial. For example, p-toluenesulfonic acid (p-TSA) as a catalyst followed by oxidation with p-chloranil has proven effective.[2] |
| In the McMurry reaction, mismatched reducibility of coupling partners in crossed-coupling. | For crossed McMurry reactions to be successful, the coupling partners should have similar rates of reduction. Computational modeling of electron affinities can help predict compatible partners.[6] |
Problem 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Poor separation of product from byproducts using manual column chromatography. | The deep color of the sample can obscure bands on the column.[3] Switch to an automated flash chromatography system with a UV or mass spectrometry detector for more precise fraction collection.[7] |
| Streaking or tailing on the chromatography column. | This may be due to the polarity of the compound. Consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds) to the eluent. |
| Formation of hard-to-separate oligomers. | Optimize the reaction conditions to minimize oligomer formation (see Problem 1). If oligomers are still present, a high-resolution purification technique like preparative HPLC may be necessary. |
Problem 3: Synthesis is Not Reproducible
| Potential Cause | Suggested Solution |
| High sensitivity to slight changes in reaction conditions. | Maintain strict control over all reaction parameters, including temperature, concentration, addition rates, and stirring speed. Keep detailed records of each batch. |
| Variability in reagent quality. | Use reagents from the same supplier and lot number for a series of scale-up reactions. Ensure solvents are properly dried and degassed if necessary. |
| Atmospheric conditions (moisture, oxygen). | For sensitive reactions, use oven-dried glassware and perform the reaction under a positive pressure of an inert gas. |
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis Methods
| Synthesis Method | Precursors | Typical Yield | Scale | Notes |
| McMurry Reductive Cyclization (Vogel, 1986) | 5,5′-diacyl-2,2′-bipyrroles | Very low to modest[2][6] | Lab-scale | Difficult to scale up; susceptible to side reactions.[2] |
| Acid-Catalyzed Oxidative Coupling (Srinivasan, 2008) | 5,6-diaryldipyrroethanes | 3-7%[8] | Lab-scale | An alternative to McMurry, but initial yields were low. |
| Optimized Acid-Catalyzed Oxidative Macrocyclization | E/Z-mixed 5,6-diaryldipyrroethenes | Up to 80%[1][2] | Gram-scale[4] | Highly efficient and the recommended method for scale-up.[1] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of meso-Tetraarylporphycenes via Acid-Catalyzed Oxidative Macrocyclization
This protocol is based on the high-yield method for gram-scale synthesis.
Materials:
-
E/Z-mixture of 5,6-diaryldipyrroethene
-
p-Toluenesulfonic acid (p-TSA)
-
p-Chloranil
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the E/Z-mixture of the 5,6-diaryldipyrroethene in CH₂Cl₂ in a round-bottom flask.
-
Add p-TSA to the solution and stir at room temperature. The progress of the E/Z-isomerization and coupling can be monitored by ¹H NMR.
-
After the initial reaction, add p-chloranil as an oxidizing agent.
-
Continue stirring the reaction mixture at room temperature. Monitor the formation of the this compound product by TLC or UV-Vis spectroscopy.
-
Upon completion, neutralize the reaction mixture (e.g., with triethylamine).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a hexane/CH₂Cl₂ gradient).
-
Collect the colored fractions corresponding to the this compound product and evaporate the solvent to yield the pure compound.
Protocol 2: Traditional McMurry Reductive Cyclization
This protocol outlines the general steps for the traditional McMurry synthesis, which may be suitable for smaller-scale or specialized syntheses.
Materials:
-
5,5′-diformyl-2,2′-bipyrrole derivative
-
Titanium tetrachloride (TiCl₄)
-
Zinc-copper couple (Zn(Cu)) or another reducing agent
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., nitrogen).
-
In the flask, prepare a suspension of the reducing agent (e.g., activated zinc powder and copper(I) chloride) in dry THF.
-
Cool the suspension and slowly add TiCl₄ dropwise. After the addition, reflux the mixture for a designated time (e.g., 2 hours) to generate the low-valent titanium species.[6]
-
In a separate flask, dissolve the 5,5′-diformyl-2,2′-bipyrrole in dry THF.
-
Using a syringe pump, add the solution of the dialdehyde (B1249045) dropwise to the refluxing mixture of the McMurry reagent over several hours to maintain high-dilution conditions.[6]
-
After the addition is complete, continue to reflux the reaction mixture for an additional period (e.g., 1 hour).[6]
-
Cool the reaction mixture to room temperature and quench it carefully (e.g., with aqueous K₂CO₃).
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., CH₂Cl₂).
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Experimental workflow for gram-scale this compound synthesis.
References
- 1. Gram-scale synthesis of porphycenes through acid-catalyzed oxidative macrocyclizations of E/Z-mixed 5,6-diaryldipyrroethenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Gram-scale synthesis of porphycenes through acid-catalyzed oxidative macrocyclizations of E/Z-mixed 5,6-diaryldipyrroethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. santaisci.com [santaisci.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Crossed McMurry Coupling Reactions for Porphycenic Macrocycles: Non-Statistical Selectivity and Rationalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tarosdiscovery.com [tarosdiscovery.com]
- 8. researchgate.net [researchgate.net]
Optimizing excitation wavelength for porphycene fluorescence
Here is a technical support center for optimizing porphycene (B11496) fluorescence experiments, designed for researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your this compound fluorescence experiments and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the typical absorption and emission wavelengths for this compound?
Porphycenes, like porphyrins, have two main absorption regions: an intense Soret band (or B band) in the near-UV/violet region (around 350-400 nm) and several weaker Q-bands in the visible region (typically 550-650 nm).[1][2] The fluorescence emission is typically observed in the red region of the spectrum, usually between 600 nm and 750 nm. The exact wavelengths depend heavily on the specific this compound derivative, solvent, and temperature.
Q2: Which absorption band (Soret or Q-band) should I use for excitation?
The choice depends on your experimental goals:
-
For Maximum Signal: Exciting at the Soret band maximum will generally produce the strongest fluorescence signal because of its much higher molar absorptivity.[2]
-
To Minimize Photodamage: Exciting into the lowest-energy Q-band uses lower energy light (longer wavelength), which can reduce the risk of photodegradation of the sample, particularly during long measurements.
-
To Avoid Inner-Filter Effects: If you are working with concentrated samples, exciting at a wavelength on the edge of a Q-band (where absorbance is lower) can help minimize reabsorption of emitted light.[3]
Q3: How does the solvent environment affect this compound fluorescence?
The solvent can significantly impact the fluorescence quantum yield and lifetime.[4] For some this compound derivatives, fluorescence is highly sensitive to solvent viscosity.[5] For example, meso-tetraalkyl-substituted porphycenes show very weak fluorescence in low-viscosity solvents but can become more emissive in more viscous environments.[5] Always report the solvent used in your experiments, as it is a critical parameter.
Q4: What is a typical fluorescence quantum yield (ΦF) and lifetime for this compound?
The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) for the parent this compound can be quite high, ranging from 0.39 to 0.50 in various room temperature solutions.[4] The corresponding fluorescence lifetime is typically around 10 nanoseconds.[4] However, these values are highly dependent on the molecular structure and environment. For instance, 2,7,12,17-tetraphenylthis compound (B1250932) (TPPo) has a reported quantum yield of 0.15.[2]
Q5: What is tautomerization and how does it affect my fluorescence measurements?
Tautomerization in porphycenes is a rapid intramolecular transfer of the two inner hydrogen atoms between the nitrogen atoms of the core.[1] This process can occur in both the ground and excited states and is a key characteristic of porphycenes.[1][6] This rapid dynamic process can influence the photophysical parameters, leading to effects like depolarized emission and providing a non-radiative decay pathway that competes with fluorescence.[1][5] This means the rate of tautomerization can directly affect the measured fluorescence intensity and lifetime.
Troubleshooting Guide
Problem 1: My fluorescence signal is very weak or non-existent.
| Potential Cause | Solution |
| Incorrect Wavelengths | Verify your excitation and emission wavelengths. Run an excitation scan (while monitoring at an estimated emission peak) and then an emission scan (using the peak excitation wavelength) to find the optimal settings for your specific sample and instrument.[7] |
| Low Concentration | The concentration of your this compound sample may be too low. Prepare a more concentrated sample. Check the absorbance of your solution with a UV-Vis spectrophotometer to confirm the concentration. |
| Fluorescence Quenching | Other molecules in your solution (e.g., dissolved oxygen, tryptophan residues in proteins) could be quenching the fluorescence.[8] Degas your solvent by bubbling with nitrogen or argon. If working with biological media, be aware of potential quenchers. |
| Solvent Effects | Certain this compound derivatives are known to have extremely low fluorescence quantum yields (10⁻³ to 10⁻⁴) in low-viscosity solvents due to efficient non-radiative decay pathways.[5] Try changing to a more viscous solvent if your compound's structure is susceptible to this effect. |
| Aggregation | At higher concentrations, this compound molecules can aggregate, which often leads to fluorescence quenching.[3] Try diluting your sample. Aggregation can sometimes be detected by changes in the absorption spectrum. |
| Instrument Settings | Ensure the spectrofluorometer's slit widths are appropriately set (e.g., start with 5 nm) and the detector gain (PMT voltage) is optimized.[8] |
Problem 2: The shape of my emission spectrum changes when I alter the excitation wavelength.
| Potential Cause | Solution |
| Presence of Impurities | Your sample may contain fluorescent impurities. Different excitation wavelengths could be selectively exciting the this compound and the impurity to different extents. Purify your sample. Use techniques like HPLC to check for purity. |
| Scattering Artifacts | You may be observing Raman scattering from the solvent or Rayleigh (elastic) scattering of the excitation light. These peaks have a fixed energy shift from the excitation wavelength, so changing the excitation wavelength will shift their position in the emission spectrum. Measure a blank (solvent only) spectrum and subtract it from your sample's spectrum.[8] Using a cutoff filter can also help block scattered light.[7] |
| Site-Selective Excitation | In heterogeneous environments like polymer films or cryogenic matrices, molecules can occupy slightly different "sites," each with a unique absorption spectrum. Changing the excitation wavelength can selectively excite a sub-population, altering the emission profile.[9] This is less common in room-temperature solutions but is a known phenomenon in solid-state studies. |
Problem 3: My results are not reproducible.
| Potential Cause | Solution |
| Photodegradation | Porphycenes are photosensitizers and can degrade upon prolonged exposure to the excitation light. Minimize light exposure by using the lowest necessary excitation power and acquiring scans quickly. Use a shutter to block the beam when not measuring. Check for degradation by taking absorption spectra before and after the fluorescence measurement. |
| Temperature Fluctuations | Fluorescence is often temperature-dependent. Ensure your sample holder is thermalized and the lab temperature is stable. |
| Inner-Filter Effects | If your sample is too concentrated, it can reabsorb the emitted fluorescence, distorting the spectrum and intensity. This is especially problematic for compounds with small Stokes shifts.[3][10] Dilute the sample until the absorbance at the excitation wavelength is low (typically < 0.1). Use short path-length cuvettes (e.g., 1 mm) for highly absorbing samples.[3] |
Quantitative Data Summary
The photophysical properties of porphycenes are highly sensitive to their structure and environment. The table below provides example data for the parent this compound molecule.
| Property | Value | Conditions |
| Soret Band (S₀→S₂) Max | ~370 nm | In Nitrogen Matrix[11] |
| Q-Band (S₀→S₁) Max | ~560-630 nm | In Nitrogen/Xenon Matrices[11] |
| Fluorescence Emission Max | ~630-750 nm | Varies with excitation and medium[9] |
| Fluorescence Quantum Yield (ΦF) | 0.39 - 0.50 | Room temperature solutions[4] |
| Fluorescence Lifetime (τF) | ~10 ns | Room temperature solutions[4] |
| Fluorescence Lifetime (τF) | 21 ns | In Nitrogen Matrix at 10 K[11] |
Experimental Protocols
Detailed Methodology: Measuring this compound Fluorescence
This protocol outlines the standard procedure for acquiring a fluorescence emission spectrum.
-
Sample Preparation:
-
Dissolve the this compound sample in a spectroscopy-grade solvent of your choice.
-
Prepare a series of dilutions. Start with a stock solution and dilute to a concentration where the absorbance at the intended excitation wavelength is less than 0.1 to avoid inner-filter effects.[3]
-
Transfer the final dilution to a clean quartz cuvette.
-
-
Instrument Setup (Spectrofluorometer):
-
Turn on the instrument and light source (e.g., Xenon arc lamp) and allow it to warm up for stability.
-
Launch the control software.[8]
-
Excitation Wavelength: Set the excitation monochromator to the desired wavelength (e.g., the maximum of a Q-band or the Soret band, determined from an absorption spectrum).
-
Emission Scan Range: Set the emission monochromator to scan a range that covers the expected fluorescence (e.g., from 10 nm above the excitation wavelength to ~800 nm).
-
Slit Widths: Set both the excitation and emission slit widths. A value of 5 nm is a good starting point for both. Narrower slits provide better resolution but less signal; wider slits provide more signal but less resolution.[8]
-
PMT Voltage: Adjust the photomultiplier tube (PMT) voltage (detector sensitivity) to an appropriate level. Ensure the signal from your sample does not saturate the detector.
-
-
Data Acquisition:
-
Blank Measurement: First, place a cuvette containing only the pure solvent in the sample holder. Run a full emission scan. This is your "blank" and will be used to correct for solvent Raman peaks and other background signals.[8]
-
Sample Measurement: Replace the blank cuvette with your this compound sample cuvette. Run an identical emission scan to acquire the sample's spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum. This correction removes the solvent's Raman scattering peaks and other background artifacts.[8]
-
Identify the wavelength of maximum fluorescence intensity (emission peak).
-
Integrate the area under the corrected emission curve if you intend to calculate relative quantum yields.
-
Visualizations
Caption: Experimental workflow for measuring this compound fluorescence.
Caption: Troubleshooting logic for a weak fluorescence signal.
Caption: Simplified photophysical pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound|Photosensitizer for Research [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI Microplate Spectrofluorometer [moleculardevices.com]
- 8. benchchem.com [benchchem.com]
- 9. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Photobleaching of Porphycene
Welcome to the technical support center for porphycene-based research. This resource provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting guides, and frequently asked questions (FAQs) to minimize photobleaching of This compound (B11496) derivatives in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound-based experiments?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to light.[1][2] This process leads to a loss of fluorescence signal, which can compromise the quality of imaging experiments and the accuracy of quantitative measurements.[1][3] Porphycenes, while being potent photosensitizers, can be susceptible to photobleaching, especially under intense or prolonged illumination.[4] The photodegradation often involves the triplet state of the molecule, which is a crucial intermediate in many of its desired photodynamic applications.[4]
Q2: What are the primary factors that contribute to the photobleaching of porphycenes?
A2: Several factors can accelerate the photobleaching of porphycenes:
-
High Excitation Light Intensity: Using lasers or lamps at high power settings dramatically increases the rate of photobleaching.[3][5]
-
Prolonged Exposure Time: Continuous illumination, even at moderate intensities, leads to cumulative damage and signal loss.[5][6]
-
Presence of Molecular Oxygen: The interaction between an excited this compound molecule and oxygen can generate reactive oxygen species (ROS), which can then chemically degrade the this compound macrocycle.[6]
-
Molecular Structure: The inherent photostability can vary significantly between different this compound derivatives based on their peripheral substituents and coordinated metal ions.[7][8]
Q3: How do antifade reagents work to protect this compound probes?
A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[5] They typically work by scavenging for reactive oxygen species (ROS) that are a primary cause of photochemical degradation of fluorophores.[6] By reducing the concentration of ROS, these reagents help preserve the fluorescence signal during imaging experiments.[6] Some formulations may also work by quenching the triplet state of the fluorophore, preventing it from reacting with oxygen.
Q4: Can the choice of metal in a metallothis compound affect its photostability?
A4: Yes, the central metal ion can significantly influence the photophysical properties and, consequently, the photostability of the this compound. For instance, studies on related porphyrins have shown that metal ions like Zinc (Zn) and Magnesium (Mg) can enhance photocurrent generation, indicating an influence on the excited state dynamics.[7] The metal can alter the lifetime of the excited triplet state and the efficiency of intersystem crossing, which are critical factors in photodegradation pathways.[4]
Troubleshooting Guide
This guide addresses common issues encountered during imaging with this compound-based probes and provides step-by-step solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during image acquisition. | 1. Excitation light is too intense. 2. Exposure time is too long. 3. High concentration of molecular oxygen. 4. Inherent photolability of the specific this compound derivative. | 1. Reduce laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio. Use neutral density filters to attenuate light.[1][6][9] 2. Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.[3][5] 3. Use a high-quality antifade mounting medium containing ROS scavengers.[5][6] Some commercial reagents like OxyFluor™ are designed to remove oxygen from the sample.[9] 4. If possible, consider synthesizing or using a this compound derivative with substituents known to enhance photostability.[8] |
| Initial fluorescence intensity is weak, requiring high laser power. | 1. Low probe concentration or inefficient labeling. 2. Mismatch between the excitation wavelength and the this compound's absorption maximum. 3. Fluorescence quenching by the local environment or medium. | 1. Optimize the staining protocol to ensure an adequate concentration of the this compound probe at the target location.[10] 2. Ensure your light source's wavelength is closely matched to the this compound's main absorption peak (typically in the red region of the spectrum).[9] 3. Test different mounting media or buffer conditions, as some components can quench fluorescence.[3] |
| Uneven illumination or "patchy" photobleaching in the field of view. | 1. Misaligned microscope light path. 2. Dirty or contaminated optical components. | 1. Ensure the microscope's illumination path is properly aligned (e.g., Köhler illumination).[2][11] 2. Regularly clean the objective lenses, filters, and other optical surfaces according to the manufacturer's instructions.[2][11] |
Experimental Protocols
Protocol: Measuring Photobleaching Quantum Yield (Φ_p)
The photobleaching quantum yield is a measure of a molecule's susceptibility to photodegradation. A lower Φ_p indicates higher photostability. This protocol outlines a relative method for its determination.
Materials:
-
Spectrophotometer (UV-Vis)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
This compound sample
-
Photostable reference dye (e.g., a well-characterized porphyrin or another stable fluorophore)
-
High-purity solvent
Procedure:
-
Prepare Solutions: Prepare stock solutions of both the this compound sample and the reference dye in the same solvent. From these, create a series of dilutions with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.[12][13]
-
Record Initial Absorbance: For a solution of your this compound with an absorbance of ~0.1, record the full UV-Vis absorption spectrum.
-
Controlled Irradiation: Continuously irradiate the sample in the spectrofluorometer at a fixed excitation wavelength and intensity.
-
Monitor Absorbance Changes: At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum. The decrease in the main absorption band (Q-band for porphycenes) is indicative of photobleaching.
-
Data Analysis:
-
Plot the absorbance at the Q-band maximum against the irradiation time.
-
The initial slope of this decay is proportional to the photobleaching rate.
-
The photobleaching quantum yield can be calculated relative to the known quantum yield of the reference standard under identical irradiation conditions.
-
Note: This is a simplified protocol. For precise calculations, factors like the photon flux of the light source and the molar absorption coefficient of the dye must be accurately determined.
Visual Guides
Workflow for Minimizing this compound Photobleaching
This diagram outlines a logical workflow for researchers to proactively reduce photobleaching in their experiments.
Caption: A workflow for minimizing this compound photobleaching.
Troubleshooting Logic for Rapid Signal Loss
This decision tree helps diagnose and resolve issues of rapid photobleaching during an experiment.
Caption: A troubleshooting guide for rapid photobleaching.
References
- 1. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-photon absorption-molecular structure investigation using a this compound chromophore with potential in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. biotium.com [biotium.com]
- 11. Optimization and Troubleshooting [evidentscientific.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Porphycene Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity porphycene (B11496).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic porphycenes?
A1: The primary methods for purifying porphycenes are column chromatography, crystallization, high-performance liquid chromatography (HPLC), and sublimation. Often, a combination of these techniques is required to achieve high purity, especially to separate isomeric byproducts. Column chromatography is typically used for initial purification from the crude reaction mixture, while recrystallization or preparative HPLC can be employed for final purification to achieve high purity.[1][2] Sublimation is a powerful technique for obtaining ultra-pure, solvent-free this compound crystals, particularly for materials science applications.[3][4][5]
Q2: How can I remove colored impurities from my this compound sample?
A2: Colored impurities are common in porphyrin and this compound synthesis.[2] These can often be removed by:
-
Column Chromatography: Using an appropriate solvent system can separate the desired this compound from more or less polar colored impurities.[1][2]
-
Activated Charcoal: Treatment of a solution of the crude this compound with activated charcoal can adsorb colored impurities. However, this should be done with caution as it can also adsorb the product, leading to lower yields.[6]
-
Recrystallization: A carefully chosen solvent system can leave colored impurities dissolved in the mother liquor while the pure this compound crystallizes.[6]
Q3: My this compound synthesis resulted in a mixture of isomers. How can I separate them?
A3: The separation of constitutional isomers is a significant challenge in this compound chemistry.[7][8] High-performance liquid chromatography (HPLC) is the most effective technique for separating porphyrin and this compound isomers.[7][8][9] Reversed-phase columns (e.g., C18) with a gradient elution of a buffered mobile phase (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile, methanol) are commonly used.[9]
Q4: What analytical techniques are used to assess the purity of this compound?
A4: The purity of this compound is typically assessed using a combination of spectroscopic techniques:
-
¹H NMR Spectroscopy: This provides information about the structure of the this compound and can reveal the presence of impurities, even at low levels. The integration of proton signals can be used to quantify the purity.[10][11]
-
UV-Vis Spectroscopy: The electronic absorption spectrum of a this compound is highly characteristic. The shape of the Soret and Q-bands, as well as their positions and relative intensities, can indicate the purity of the sample. Impurities often lead to broadened or additional absorption bands.[12][13]
-
Mass Spectrometry: This technique confirms the molecular weight of the synthesized this compound.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC chromatogram with a single sharp peak is a good indicator of high purity.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| This compound is not moving down the column. | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For silica (B1680970) gel, this could mean increasing the proportion of a more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381). |
| This compound is eluting too quickly with no separation. | Solvent system is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent and gradually increase the polarity. |
| Streaking or tailing of the this compound band. | This compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent, such as a few drops of triethylamine (B128534) for basic compounds on silica gel, to reduce strong interactions. |
| Colored impurities co-elute with the this compound. | The polarity of the impurities is very similar to the this compound. | Try a different stationary phase (e.g., alumina (B75360) instead of silica gel) or a different solvent system. Preparative HPLC may be necessary for difficult separations.[8] |
| Low recovery of this compound from the column. | This compound may be irreversibly adsorbed onto the stationary phase. | Deactivate the silica gel with a small amount of triethylamine in the eluent. Ensure the this compound is stable on silica gel by running a small test TLC plate first. |
Crystallization
| Issue | Possible Cause | Recommended Solution |
| This compound does not crystallize upon cooling. | The solution is not supersaturated (too much solvent was used). | Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[14] |
| The this compound is too soluble in the chosen solvent even at low temperatures. | Add an anti-solvent (a solvent in which the this compound is insoluble but is miscible with the crystallization solvent) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly. | |
| This compound "oils out" instead of forming crystals. | The melting point of the this compound is lower than the temperature of the solution, or the solution is too concentrated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of pure this compound can also help.[14] |
| Crystals are very small or form a powder. | Crystallization occurred too rapidly. | Slow down the cooling process. Insulate the flask to allow for gradual cooling. Using a solvent system where the this compound has slightly higher solubility can also promote slower crystal growth. |
| Crystals are still colored after crystallization. | Colored impurities are co-crystallizing with the product. | Try a different crystallization solvent or solvent system. A preliminary purification by column chromatography or treatment with activated charcoal may be necessary before crystallization.[6] |
Quantitative Data Summary
| Purification Method | Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | >98% | 85-95% | High | Scalable, effective for removing non-volatile impurities and solvents.[15] | Requires thermal stability of the compound, may not separate compounds with close boiling points.[15] |
| Column Chromatography | >99% | 70-90% | Low to Medium | High resolution for complex mixtures, applicable to a wide range of compounds.[15] | Can be time-consuming and solvent-intensive. |
| Recrystallization | >99% | 60-80% | Medium | Can be highly effective for achieving high purity, relatively simple setup. | Finding a suitable solvent can be challenging, potential for co-crystallization of impurities. |
Experimental Protocols
Column Chromatography of this compound
This protocol is a general guideline for the purification of a meso-substituted this compound using silica gel chromatography.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/dichloromethane mixture).[16]
-
Column Packing: Pour the slurry into a glass column with a cotton or glass wool plug at the bottom. Allow the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.[16]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (preferably the eluent). Carefully load the sample onto the top of the silica gel column.[16]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., dichloromethane or ethyl acetate). The progress of the separation can be monitored by the movement of the colored bands down the column.
-
Fraction Collection: Collect the fractions containing the desired this compound band.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound from a solvent/anti-solvent system.
-
Solvent Selection: In a small test tube, dissolve a small amount of the this compound in a good solvent (e.g., chloroform (B151607) or dichloromethane) by gently warming.
-
Dissolution: In a larger flask, dissolve the bulk of the impure this compound in the minimum amount of the hot good solvent.
-
Addition of Anti-solvent: While the solution is still warm, slowly add an anti-solvent (e.g., methanol (B129727) or hexane) dropwise until the solution becomes slightly cloudy.
-
Redissolution: Add a few drops of the good solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the purified this compound crystals under vacuum.
Visualization of Workflows
Experimental Workflow for this compound Purification
Caption: General experimental workflow for the purification of high-purity this compound.
Troubleshooting Logic for this compound Purification
Caption: Decision-making flowchart for troubleshooting this compound purification.
References
- 1. youtube.com [youtube.com]
- 2. santaisci.com [santaisci.com]
- 3. researchgate.net [researchgate.net]
- 4. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 5. mbraun.com [mbraun.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of porphyrin isomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The influence of protonation on the structure and spectral properties of porphine: UV-vis, 1H NMR and ab initio studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. The influence of protonation on the structure and spectral properties of porphine: UV-vis, 1H NMR and ab initio studies | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Porphycenes and Related Isomers: Synthetic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orgchemboulder.com [orgchemboulder.com]
Troubleshooting low yields in porphycene metalation reactions
Technical Support Center: Porphycene (B11496) Metalation Reactions
Welcome to the technical support center for this compound metalation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, specifically low reaction yields, encountered during experimental work with porphycenes.
Frequently Asked Questions (FAQs)
Q1: My this compound metalation reaction is resulting in a very low yield. What are the most common causes?
A1: Low yields in this compound metalation are a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial for optimizing your reaction. Common causes include:
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This compound Aggregation: Porphycenes, like porphyrins, are prone to aggregation through π-π stacking, particularly in polar solvents, which can hinder the accessibility of the core nitrogen atoms for metalation.[1]
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Suboptimal Reaction Conditions: The choice of temperature, reaction time, and solvent is critical.[1] Porphycenes can be sensitive, and harsh conditions may lead to degradation.[1][2]
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Low Reactivity of Metal Salt: The nature of the metal salt plays a significant role; some salts are inherently less reactive than others.[1]
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Presence of Impurities: Water or acidic impurities in reagents and solvents can interfere with the metalation process.[1] Acidic impurities can protonate the this compound, altering its reactivity.[1]
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Steric Hindrance: Bulky functional groups on the this compound periphery can sterically block the metal ion from accessing the central N4 cavity.[1]
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Product Degradation: The newly formed metallothis compound may degrade under the reaction conditions, especially with prolonged heating or exposure to light.[1]
Q2: How can I monitor the progress of my metalation reaction to avoid degradation and optimize reaction time?
A2: Monitoring the reaction is essential to determine the point of maximum conversion without causing significant product degradation. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): A simple and effective method to track the consumption of the free-base this compound starting material. The metallated product will typically have a different Rf value.
-
UV-Vis Spectroscopy: This is a highly effective method. The insertion of a metal into the this compound core causes a distinct change in the electronic absorption spectrum. Typically, a hypsochromic (blue) shift of the Q-bands is observed upon metalation.[3] Monitoring the disappearance of the free-base spectrum and the appearance of the metallothis compound spectrum allows for real-time tracking.[1][2]
Q3: The UV-Vis spectrum of my product shows a red-shift instead of the expected blue-shift. What does this indicate?
A3: A red-shift in the UV-Vis spectrum often indicates the protonation of the this compound core by acidic impurities present in the metal salt or solvent.[1] This protonated species can interfere with metal insertion and should be avoided by using high-purity, anhydrous reagents and solvents.
Q4: I've confirmed my reaction went to completion, but the isolated yield is still low. What could be the issue?
A4: Low isolated yields despite complete conversion often point to issues during the work-up and purification stages.[2]
-
Product Degradation: Metalloporphycenes can degrade on silica (B1680970) or alumina (B75360) columns, especially if the silica is acidic.
-
Purification Losses: Significant product loss can occur during aqueous washes (if the product has some water solubility) or by irreversible adsorption onto the stationary phase during column chromatography.[1] Consider using a different purification method like recrystallization if column chromatography proves problematic.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Incomplete or No Reaction
-
Question: My TLC and UV-Vis analysis shows a large amount of unreacted free-base this compound even after extended reaction times. What steps should I take?
-
Answer: This is a common problem that can often be resolved by addressing the following:
-
Increase Reactivity of Metal Salt: If you are using a less reactive salt, switch to a more reactive one such as a metal chloride or acetate (B1210297).[1]
-
Increase Metal Salt Stoichiometry: An insufficient amount of the metal salt will lead to unreacted starting material. It is standard practice to use a molar excess (typically 5-10 equivalents) of the metal salt.[2]
-
Optimize Solvent: The solvent plays a crucial role. High-boiling point solvents like N,N-Dimethylformamide (DMF) are often effective as they allow for higher reaction temperatures, increasing the reaction rate.[1]
-
Increase Temperature: Carefully increasing the reaction temperature can overcome activation energy barriers. Ensure you are monitoring for any potential degradation.[1]
-
Issue 2: Product Degradation Suspected
-
Question: My reaction mixture changes color, and then I see the formation of baseline material on my TLC plate, leading to a low yield of the desired product. How can I prevent this?
-
Answer: This observation strongly suggests that your this compound or the metallated product is degrading. To mitigate this:
-
Use Milder Conditions: Reduce the reaction temperature and shorten the reaction time.[1] The optimal point is where the starting material is consumed just before significant degradation begins.
-
Protect from Light: Porphyrin-based macrocycles can be light-sensitive.[1] Protect your reaction from ambient light by wrapping the flask in aluminum foil.
-
Ensure Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, especially at elevated temperatures.
-
Issue 3: Difficulty with Purification
-
Question: I am losing most of my product during column chromatography. What are some alternative purification strategies?
-
Answer: If standard chromatography is inefficient, consider these alternatives:
-
Aqueous Wash: Before chromatography, thoroughly wash the organic extract with water. This removes excess metal salts and highly polar solvents like DMF, which can interfere with purification.[1][2]
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Change Stationary Phase: If you are using silica gel, which can be acidic, try using neutral or basic alumina, or a different stationary phase altogether.
-
Recrystallization: This is a powerful technique for purification if a suitable solvent system can be found. It involves dissolving the crude product in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent to induce crystallization of the pure product.[2]
-
Data Presentation
Optimizing reaction conditions is key to achieving high yields. The following table summarizes how different parameters can affect the outcome of a this compound metalation reaction, based on general principles observed in porphyrin chemistry.
| Parameter | Option A | Option B | Option C | Expected Outcome & Remarks |
| Metal Salt | Metal Acetate | Metal Chloride | Metal (acac) | Acetates and chlorides are generally more reactive and commonly used.[1] Reactivity can vary based on the specific metal. |
| Solvent | Dichloromethane (B109758) (DCM) | Toluene | DMF | High-boiling solvents like DMF often give better results by allowing higher reaction temperatures.[1] Solvent choice also affects this compound aggregation.[1] |
| Temperature | Room Temp | 80 °C | 150 °C (Reflux in DMF) | Higher temperatures increase reaction rates but also risk thermal degradation.[1][2] Optimization is critical. |
| Base (optional) | None | Pyridine (B92270) | DBU | A non-coordinating base can sometimes facilitate deprotonation of the this compound core, accelerating metal insertion. However, coordinating bases like pyridine may compete for the metal ion. |
Experimental Protocols
General Protocol for this compound Metalation (Example: Zinc Insertion)
This protocol is a generalized procedure and may require optimization for specific this compound derivatives and metal ions.
-
Dissolution: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve the this compound (1 equivalent) in a suitable high-boiling point solvent (e.g., DMF). The concentration should be sufficiently dilute to minimize aggregation.
-
Addition of Metal Salt: Add an excess of the metal salt, for example, zinc(II) acetate (Zn(OAc)₂), typically 5-10 equivalents.[2]
-
Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-150 °C) and stir. If the solvent is volatile, the reaction should be heated to reflux.[1]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via TLC or UV-Vis spectroscopy until the free-base this compound is consumed.[1][2]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water and extract the product into an organic solvent such as dichloromethane (DCM) or chloroform.[1]
-
Wash the combined organic layers several times with water to remove the excess metal salt and the high-boiling point solvent (e.g., DMF).[1][2]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or alumina, or by recrystallization to yield the pure metallothis compound.[2]
Mandatory Visualization
Diagrams of Workflows and Processes
Caption: Generalized workflow for a typical this compound metalation experiment.
Caption: Troubleshooting logic for low yields in this compound metalation.
Caption: The proposed "sitting-atop" mechanism for this compound metalation.
References
Refinement of experimental conditions for porphycene spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions for porphycene (B11496) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for this compound spectroscopy, and how do they affect the spectra?
A1: Porphycenes have been studied in a variety of solvents, ranging from nonpolar to polar. The choice of solvent can significantly influence the absorption and emission spectra. For instance, the dielectric constant of the solvent can affect the position of the Q-bands and the Soret band. Aromatic solvents like benzene (B151609) and toluene (B28343) can lead to unique spectral features due to π-π interactions with the this compound macrocycle. It is crucial to use high-purity, spectroscopy-grade solvents to avoid interference from impurities.[1]
Q2: What concentration range is optimal for this compound spectroscopy?
A2: The optimal concentration for this compound spectroscopy depends on the specific technique. For absorption spectroscopy, concentrations are chosen to achieve an absorbance within the linear range of the spectrophotometer, typically between 0.05 and 0.1, to avoid inner filter effects.[2] For fluorescence spectroscopy, it is generally advisable to work with low concentrations to prevent aggregation and concentration quenching, which can lead to a decrease in fluorescence intensity.[3]
Q3: How can I prevent photodegradation of my this compound sample during spectroscopic measurements?
A3: Porphycenes can be susceptible to photodegradation, especially under prolonged exposure to high-intensity light. To minimize this, it is recommended to:
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Minimize the sample's exposure time to the excitation light.
-
Use fresh samples and protect stock solutions from light by storing them in the dark and at low temperatures.[4]
-
Degas the solvent to remove oxygen, as it can participate in photochemical reactions that lead to degradation.
Q4: What are the characteristic absorption and emission features of porphycenes?
A4: Porphycenes, like porphyrins, exhibit a strong absorption band in the near-UV region, known as the Soret band (or B band), and weaker absorptions in the visible region, called Q-bands. Compared to porphyrins, the electronic spectra of porphycenes often show a red-shift in both the Soret and Q-bands.[5] The fluorescence spectra of porphycenes are also typically red-shifted compared to their porphyrin counterparts.[5]
Troubleshooting Guides
This section addresses common issues encountered during this compound spectroscopy experiments.
Low Fluorescence Signal
Problem: The fluorescence emission from my this compound sample is very weak.
| Possible Cause | Troubleshooting Suggestion |
| Low Fluorophore Concentration | Increase the concentration of the this compound solution. However, be mindful of potential aggregation at higher concentrations. |
| Concentration Quenching | If the signal is low at high concentrations, dilute the sample. Aggregation can lead to self-quenching.[3] |
| Photodegradation | The this compound may have degraded. Prepare a fresh sample and minimize its exposure to light. |
| Solvent Effects | The solvent may be quenching the fluorescence. Try a different solvent with different polarity or viscosity. |
| Incorrect Instrument Settings | Optimize the excitation and emission wavelengths. Ensure the detector voltage is appropriately set and the slit widths are optimized for a good balance between signal intensity and spectral resolution. |
| Presence of Quenchers | Impurities in the solvent or sample can act as quenchers. Use high-purity solvents and ensure the this compound sample is pure. |
Spectral Distortion
Problem: The shape of my absorption or emission spectrum looks unusual or distorted.
| Possible Cause | Troubleshooting Suggestion |
| Inner Filter Effect | This occurs at high concentrations where the sample absorbs a significant fraction of the excitation light or re-absorbs the emitted fluorescence.[2][6][7] Dilute the sample until the absorbance is in the linear range (typically < 0.1).[2] Mathematical corrections for the inner filter effect can also be applied.[6] |
| Aggregation | Porphycenes can form aggregates in solution, leading to changes in the absorption and emission spectra, such as band broadening, splitting, or shifting.[8][9] To mitigate aggregation, use lower concentrations, try different solvents, or modify the temperature.[8] |
| Instrumental Artifacts | Artifacts such as Wood's anomaly, related to the polarization-dependent efficiency of diffraction gratings, can distort emission spectra.[10] Using a polarizer in the emission path can help eliminate such artifacts.[10] Raman scattering from the solvent can also interfere with the fluorescence spectrum. Changing the excitation wavelength can help to separate the Raman peaks from the fluorescence emission.[11] |
| Detector Saturation | An excessively high signal can saturate the detector, leading to a flattening of the spectral peaks. Reduce the excitation intensity, narrow the slit widths, or use a lower detector voltage. |
Data Presentation
Table 1: Photophysical Parameters of this compound in Different Media
| Medium | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference |
| Toluene | ~360, 580, 630 | ~635, 690 | 0.15 | - | [5] |
| Nitrogen Matrix (10 K) | ~370, 560, 610 | ~620, 680 | 0.36 | - | [12] |
| Xenon Matrix (10 K) | ~380, 570, 620 | ~630, 690 | - | - | [12] |
| Bromobenzene | - | ~1000, 1150 (Phosphorescence) | - | - |
Note: Spectral maxima can vary depending on the specific this compound derivative and experimental conditions.
Experimental Protocols
Steady-State Absorption Spectroscopy
-
Sample Preparation:
-
Instrumentation Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a clean quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matched quartz cuvette with the this compound solution.
-
-
Measurement:
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Place the this compound sample in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).
-
Steady-State Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (absorbance < 0.1 at the excitation wavelength) to minimize inner filter effects.[2]
-
For quantum yield measurements, prepare a solution of a well-characterized fluorescence standard with absorption and emission properties similar to the this compound.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer with a temperature-controlled sample holder.
-
Set the excitation and emission monochromators to the desired wavelengths. The excitation wavelength is typically set to the maximum of an absorption band.
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without sacrificing spectral resolution.
-
-
Measurement:
-
Record the fluorescence emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.
-
To obtain a corrected excitation spectrum, scan the excitation monochromator while monitoring the emission at a fixed wavelength.
-
Record the emission spectrum of the pure solvent to check for background fluorescence or Raman scattering.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Workflow for absorption spectroscopy measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. srs.tcu.edu [srs.tcu.edu]
- 8. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoscale aggregates of porphyrins: red-shifted absorption, enhanced absorbance and phototherapeutic activity - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Artifacts in fluorescence emission spectroscopy related to Wood's anomaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Phosphorescence and Photophysical Parameters of this compound in Cryogenic Matrices [mdpi.com]
Technical Support Center: Enhancing Singlet Oxygen Generation in Porphycene-Based Photosensitizers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the singlet oxygen generation efficiency of porphycene (B11496).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My measured singlet oxygen quantum yield (ΦΔ) is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low singlet oxygen quantum yield can stem from several factors. Here’s a systematic troubleshooting approach:
-
This compound Aggregation: Porphycenes, like many photosensitizers, are prone to aggregation in aqueous or even some organic solvents. This aggregation can lead to self-quenching of the excited state, drastically reducing the singlet oxygen generation.
-
Troubleshooting:
-
Visual Inspection: Look for visible precipitates or cloudiness in your solution.
-
UV-Vis Spectroscopy: Aggregation often leads to a broadening and a blue-shift (H-aggregation) or red-shift (J-aggregation) of the Soret and Q-bands. Compare the spectrum of your experimental solution to a dilute solution in a non-aggregating solvent (e.g., DMF, DMSO).
-
Solvent Optimization: Experiment with different solvents or co-solvent systems to improve solubility. For aqueous solutions, consider using a small percentage of a biocompatible co-solvent like DMSO or a surfactant.
-
Concentration Dependence: Measure the quantum yield at different concentrations. A decrease in ΦΔ with increasing concentration is a strong indicator of aggregation.[1][2]
-
-
-
Inadequate Oxygen Concentration: Singlet oxygen generation is dependent on the presence of ground-state molecular oxygen.
-
Troubleshooting:
-
Aeration: Ensure your solvent is adequately saturated with air or oxygen prior to and during the experiment. Gentle bubbling of air or oxygen through the solution can be effective. Avoid vigorous stirring that might introduce microbubbles and interfere with spectroscopic measurements.
-
-
-
Photobleaching: this compound, especially under high light intensity, can degrade, leading to a decrease in photosensitizing capability over time.
-
Troubleshooting:
-
Monitor UV-Vis Spectrum: Record the absorption spectrum of your this compound solution before and after the experiment. A decrease in the characteristic absorption peaks indicates photobleaching.
-
Reduce Light Fluence: If photobleaching is significant, reduce the intensity of the excitation light or the irradiation time.
-
-
-
Solvent Effects: The photophysical properties of this compound can be highly sensitive to the solvent environment.
-
Troubleshooting:
-
Viscosity: In low-viscosity solvents, some this compound derivatives exhibit extremely weak fluorescence and low triplet state population due to efficient internal conversion. Increasing the solvent viscosity can sometimes enhance intersystem crossing and, consequently, singlet oxygen generation.[3]
-
Polarity: The polarity of the solvent can influence the energy levels of the excited states and the efficiency of intersystem crossing.
-
-
Q2: I am trying to increase the singlet oxygen quantum yield of my parent this compound molecule. What chemical modification strategies are most effective?
A2: Several chemical modification strategies can significantly enhance the singlet oxygen generation efficiency of this compound:
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The Heavy Atom Effect: Introducing heavy atoms into the this compound structure is a well-established method to increase the rate of intersystem crossing (ISC) from the singlet excited state to the triplet excited state, which is crucial for singlet oxygen generation.[4]
-
Internal Heavy Atom Effect: This involves covalently attaching heavy atoms (e.g., bromine, iodine) to the this compound macrocycle. For example, bromination of the this compound core can lead to a significant increase in ΦΔ.
-
External Heavy Atom Effect: This involves using a solvent containing heavy atoms (e.g., solvents with bromine or iodine) or introducing heavy metal ions that coordinate with the this compound.[5][6]
-
-
Metallation: Inserting a suitable metal ion into the core of the this compound ring can dramatically alter its photophysical properties.
-
Paramagnetic vs. Diamagnetic Metals: Paramagnetic metal ions often lead to very short triplet state lifetimes, which can decrease the efficiency of energy transfer to oxygen. Diamagnetic metal ions with filled d-orbitals (e.g., Zn²⁺, Ga³⁺, Al³⁺) are often preferred as they can enhance ISC without excessively shortening the triplet lifetime.
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Heavy Metal Ions: Incorporating heavy metal ions like Iridium(III) or Tin(IV) can be particularly effective. For instance, an Iridium(III) this compound complex has been reported to have a singlet oxygen quantum yield of 76%.[7] Similarly, a dibromotin(IV) complex of 2,7,12,17-tetra-n-propylthis compound showed a high quantum yield of 0.79.[5][8]
-
Q3: How can I formulate my this compound derivative to improve its performance in a biological setting?
A3: For applications in biological systems, such as photodynamic therapy, formulation is critical to address the hydrophobicity of many this compound derivatives and to enhance their delivery to target cells.
-
Nanoparticle Encapsulation: Encapsulating porphycenes within nanoparticles can improve their solubility in aqueous media, prevent aggregation, and facilitate targeted delivery.
Quantitative Data Summary
The following table summarizes the singlet oxygen quantum yields (ΦΔ) for selected this compound derivatives.
| This compound Derivative | Metal Ion | Substituents | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound | - | Unsubstituted | Various | Generally low | [3] |
| Iridium(III) this compound Complex | Ir³⁺ | Unspecified | Unspecified | 0.76 | [7] |
| 2,7,12,17-Tetra-n-propylporphycenatodibromotin(IV) | Sn⁴⁺ | 2,7,12,17-tetra-n-propyl, dibromo (axial) | Unspecified | 0.79 | [5][8] |
| 2,7,12,17-Tetra-n-propylporphycenatodichlorotin(IV) | Sn⁴⁺ | 2,7,12,17-tetra-n-propyl, dichloro (axial) | Unspecified | Lower than dibromo complex | [5][8] |
| 9,10,19,20-Tetramethylthis compound | - | 9,10,19,20-tetramethyl | Low-viscosity | Very low (10⁻⁴ to 10⁻³) | [3] |
Key Experimental Protocols
Protocol 1: General Synthesis of Metallated Porphycenes (Example: Tin(IV) Complex)
This protocol is a generalized procedure based on the synthesis of 2,7,12,17-tetra-n-propylporphycenatodihalotin(IV) complexes.[8]
Materials:
-
Free-base this compound (e.g., H₂TPrPc)
-
Tin(II) halide (e.g., SnCl₂·2H₂O or SnBr₂)
-
High-boiling point, dry solvent (e.g., decalin)
-
n-Hexane
-
10% HCl aqueous solution
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware for reflux and extraction
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, dissolve the free-base this compound in dry decalin in a round-bottom flask equipped with a condenser.
-
Add an excess of the tin(II) halide to the solution.
-
Reflux the mixture for several hours (e.g., 13 hours). The reaction progress can be monitored by observing color changes.
-
Cool the reaction mixture to room temperature.
-
Stir the solution in air for an extended period (e.g., 20 hours) to facilitate the oxidation of Sn(II) to Sn(IV).
-
Filter the mixture to collect the solid product.
-
Wash the solid with n-hexane to remove residual decalin.
-
Extract the metallated this compound from the solid using dichloromethane.
-
Wash the dichloromethane extract with a 10% HCl aqueous solution to remove any unreacted tin salts, followed by washing with water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from a dichloromethane/n-hexane mixture to obtain the purified metallated this compound.
Protocol 2: Measurement of Singlet Oxygen Quantum Yield (ΦΔ) using 1,3-Diphenylisobenzofuran (DPBF)
This is a relative method for determining ΦΔ using a known photosensitizer as a reference.
Materials:
-
This compound sample of interest
-
Reference photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal, Methylene Blue)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometrically pure solvent (e.g., DMF, DMSO, Toluene)
-
Cuvettes for UV-Vis spectroscopy
-
Monochromatic light source (e.g., laser or filtered lamp) with a wavelength that excites the photosensitizer but not DPBF.
Procedure:
-
Prepare stock solutions of the this compound sample, the reference photosensitizer, and DPBF in the chosen solvent. These solutions should be stored in the dark.
-
Prepare two sets of solutions in cuvettes: one containing the this compound sample and DPBF, and the other containing the reference photosensitizer and DPBF. The concentration of the photosensitizers should be adjusted to have a similar absorbance at the excitation wavelength. The initial absorbance of DPBF at its maximum (around 410-415 nm) should be between 1.0 and 1.5.
-
Irradiate the sample and reference solutions with the monochromatic light source for short, defined time intervals.
-
After each irradiation interval, record the UV-Vis absorption spectrum and monitor the decrease in the absorbance of DPBF at its maximum.
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time for both the sample and the reference. The slope of this plot gives the pseudo-first-order rate constant (k) for DPBF decomposition.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
where:
-
ΦΔ_ref is the known quantum yield of the reference.
-
k_sample and k_ref are the rate constants for DPBF decomposition for the sample and reference, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively. If the absorbances at the excitation wavelength are identical, this ratio is 1.
-
Visualizations
Caption: Workflow for measuring singlet oxygen quantum yield.
Caption: Strategies to improve singlet oxygen generation.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 9. Cyclometalated iridium and platinum complexes as singlet oxygen photosensitizers: quantum yields, quenching rates and correlation with electronic structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Characterization of 2, 3, 7, 8, 12, 13, 17, 18, Octabromo 5, 10, 15, 20 tetra phenyl porphyrin – Oriental Journal of Chemistry [orientjchem.org]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Porphycene and Porphyrin Photostability for Photodynamic Therapy
For researchers, scientists, and drug development professionals, the selection of a photosensitizer is a critical step in the advancement of photodynamic therapy (PDT). An ideal photosensitizer should exhibit high efficacy in generating reactive oxygen species (ROS) upon light activation, possess strong absorption in the therapeutic window, and, crucially, demonstrate high photostability to ensure sustained therapeutic action. This guide provides a comparative study of the photostability of two prominent classes of photosensitizers: porphyrins and their structural isomers, porphycenes.
Porphyrins, as naturally occurring and synthetically versatile macrocycles, have long been the cornerstone of PDT research and clinical applications. However, their photostability can be a limiting factor, leading to photobleaching and a decrease in therapeutic efficiency during prolonged irradiation. Porphycenes, as structural isomers of porphyrins, have emerged as a promising alternative, exhibiting distinct photophysical properties that may translate to enhanced photostability and therapeutic performance. This guide presents a data-driven comparison of their photostability, details the experimental protocols for its evaluation, and illustrates the underlying photophysical pathways.
Quantitative Comparison of Photostability
The photostability of a photosensitizer is quantitatively described by its photobleaching or photodegradation quantum yield (Φ_pd_). A lower Φ_pd_ value indicates higher photostability, as it signifies that fewer molecules are degraded per absorbed photon. The following table summarizes the photobleaching quantum yields for several representative porphyrin and porphycene (B11496) derivatives, providing a basis for their comparative assessment.
| Photosensitizer Class | Compound | Solvent/Medium | Photobleaching Quantum Yield (Φ_pd_) | Reference |
| Porphyrins | Hematoporphyrin (HP) | pH 7.4 Phosphate Buffer | 4.7 x 10⁻⁵ | [1] |
| Photofrin II® | pH 7.4 Phosphate Buffer | 5.4 x 10⁻⁵ | [1] | |
| Tetra(4-sulfonatophenyl)porphine (TSPP) | pH 7.4 Phosphate Buffer | 9.8 x 10⁻⁶ | [1] | |
| Uroporphyrin I (URO) | pH 7.4 Phosphate Buffer | 2.8 x 10⁻⁵ | [1] | |
| Porphycenes | 2,7,12,17-tetra-tert-butylthis compound | Polymer Film | Varies (heterogeneous distribution) |
Note: Direct comparison of Φ_pd_ values between different studies should be made with caution due to variations in experimental conditions such as solvent, oxygen concentration, and light source.
Experimental Protocols
Accurate and reproducible assessment of photosensitizer photostability is paramount for comparative studies. The following is a detailed methodology for determining the quantum yield of photodegradation (Φ_p_) of a photosensitizer in solution.[2]
Objective:
To determine the quantum yield of photodegradation of a photosensitizer upon irradiation with a specific wavelength of light.
Materials:
-
Photosensitizer of interest
-
Spectrophotometrically pure solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), ethanol)
-
Calibrated light source with a monochromator or narrow-bandpass filter
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Chemical actinometer (e.g., ferrioxalate (B100866) solution) for light source calibration
Procedure:
-
Sample Preparation: Prepare a dilute solution of the photosensitizer in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.[2]
-
Actinometry (Light Source Calibration): Calibrate the intensity (photon flux) of the light source at the desired irradiation wavelength using a chemical actinometer. This is a critical step to ensure accurate determination of the number of photons delivered to the sample.
-
Irradiation:
-
Fill a quartz cuvette with the photosensitizer solution.
-
Place the cuvette in a temperature-controlled holder and irradiate it with the calibrated light source.
-
At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum of the solution.
-
A control sample should be kept in the dark under the same temperature conditions to account for any thermal degradation.
-
-
Data Analysis:
-
From the recorded spectra, plot the absorbance at the Soret band maximum (the most intense absorption peak) as a function of irradiation time.
-
The initial rate of photodegradation (in terms of change in concentration per unit time) can be determined from the initial slope of this plot, using the Beer-Lambert law.
-
The quantum yield of photodegradation (Φ_p_) is then calculated using the following equation:
Φ_p_ = (rate of photosensitizer decomposition) / (rate of photon absorption)
-
Visualization of Key Processes
To better understand the processes involved in photodynamic therapy and the experimental evaluation of photostability, the following diagrams are provided.
Discussion and Conclusion
The available data suggests that the photostability of porphyrins can vary significantly depending on their specific chemical structure and the surrounding environment. For instance, TSPP exhibits a notably lower photobleaching quantum yield compared to Hematoporphyrin and Photofrin II®, indicating higher photostability under the tested conditions.[1] This highlights the importance of molecular engineering in optimizing porphyrin-based photosensitizers.
While comprehensive, directly comparable quantitative data for a wide range of porphycenes in solution is still emerging, preliminary studies suggest that their unique electronic structure can lead to favorable photophysical properties. The altered geometry of the this compound macrocycle, in comparison to the porphyrin ring, influences its electronic transitions, often resulting in strong absorption in the red region of the spectrum, which is advantageous for deeper tissue penetration in PDT. The relationship between these structural differences and photostability is an active area of research. Some studies on substituted porphycenes have indicated that bulky substituents can enhance photostability by hindering intermolecular interactions that may lead to degradation.
References
Porphycene: A Comparative Guide to Experimental Validation of Theoretical Predictions
For Researchers, Scientists, and Drug Development Professionals
Porphycene (B11496), a structural isomer of porphyrin, has garnered significant attention due to its unique photophysical properties and potential applications in fields ranging from molecular electronics to photodynamic therapy (PDT). Theoretical predictions have been instrumental in guiding the exploration of this intriguing molecule. This guide provides an objective comparison of these theoretical predictions with supporting experimental data, offering a comprehensive overview for researchers and professionals in the field.
Photophysical Properties: A Tale of Two States
The photophysical behavior of this compound is central to its potential applications. Theoretical models, primarily based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to predict its electronic transitions and excited-state dynamics. Experimental validation has been achieved through various spectroscopic techniques.
Table 1: Comparison of Theoretical and Experimental Photophysical Properties of this compound
| Property | Theoretical Prediction (Typical Values) | Experimental Validation (Typical Values) | Key Experimental Technique(s) |
| S₀ → S₁ Absorption (Q-band) | ~580-650 nm | ~590-670 nm[1] | UV-Vis Spectroscopy |
| S₀ → S₂ Absorption (B-band) | ~350-400 nm | ~360-410 nm[1] | UV-Vis Spectroscopy |
| Fluorescence Emission | ~600-700 nm | ~630-720 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield | 0.2 - 0.4 | 0.1 - 0.35 | Steady-State and Time-Resolved Fluorescence Spectroscopy |
| Triplet State Energy (T₁) | ~9,000 - 11,000 cm⁻¹ | ~10,163 cm⁻¹ (in Xenon matrix)[2] | Phosphorescence Spectroscopy |
| Intersystem Crossing (S₁→T₁) Rate | Variable, sensitive to environment | Can be inferred from triplet quantum yield and fluorescence lifetime | Transient Absorption Spectroscopy, Phosphorescence Spectroscopy |
| Triplet Quantum Yield | 0.3 - 0.7 | ~0.36 (in Nitrogen matrix), ~1 (in Xenon matrix)[2] | Transient Absorption Spectroscopy, Phosphorescence Spectroscopy |
| Triplet State Lifetime | Microseconds to milliseconds | Tens of microseconds in solution | Transient Absorption Spectroscopy |
Experimental Protocols
This compound Synthesis
A common route for the synthesis of unsubstituted this compound involves the reductive coupling of 5,5'-diformyl-2,2'-bipyrrole using a McMurry reaction, followed by oxidation.[3] An improved method involves the removal of tert-butyl groups from 2,7,12,17-tetra-tert-butylthis compound, which can be synthesized in higher yields.[4]
General Procedure for Tetra-tert-butylthis compound Synthesis:
-
Acid-catalyzed condensation of a suitable pyrrole (B145914) precursor with pivalaldehyde.
-
Oxidation of the resulting porphyrinogen, often with an oxidant like p-chloranil.[3]
-
Purification of the tetra-tert-butylthis compound by column chromatography.
Debuteration to Unsubstituted this compound:
-
The purified tetra-tert-butylthis compound is heated in a strongly acidic medium (e.g., aqueous H₂SO₄) at elevated temperatures.
-
The unsubstituted this compound is then isolated and purified.[4]
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of excited states.
Typical Experimental Setup:
-
Pump Pulse: A high-intensity, short-duration laser pulse (femtosecond or picosecond) excites the this compound sample to a higher electronic state. The wavelength of the pump pulse is tuned to match an absorption band of the molecule.
-
Probe Pulse: A lower-intensity, broad-spectrum white light pulse is passed through the sample at a variable time delay after the pump pulse.
-
Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay. This provides information about the formation, decay, and evolution of transient species such as excited singlet and triplet states.[5][6][7]
Tautomerization: A Single-Molecule Switch
One of the most fascinating properties of this compound is its ability to undergo intramolecular double hydrogen transfer, or tautomerization. This process has been studied extensively at the single-molecule level using Scanning Tunneling Microscopy (STM), providing a direct comparison with theoretical models of the potential energy surface.
Table 2: Theoretical and Experimental Insights into this compound Tautomerization on Cu(111)
| Parameter | Theoretical Prediction (DFT) | Experimental Validation (STM) |
| Stable Tautomer | trans configuration is the most stable.[8] | trans configuration is observed as the stable form.[8] |
| Metastable Tautomer | cis configuration is a metastable state.[8] | cis configuration can be induced and observed.[8] |
| Tautomerization Barrier (trans → cis) | Calculated to be significant, requiring external energy input. | Tautomerization is induced by inelastic electron tunneling from the STM tip or by light.[8][9] |
| Reverse Tautomerization (cis → trans) | Can occur via a lower energy pathway. | Can be induced by thermal activation.[8] |
Experimental Protocol: STM-Induced Tautomerization
Methodology:
-
Surface Preparation: A clean, single-crystal metal surface (e.g., Cu(111)) is prepared under ultra-high vacuum (UHV) conditions.
-
Molecule Deposition: this compound molecules are sublimated onto the cold metal surface (typically at cryogenic temperatures, e.g., 5 K).
-
STM Imaging: A sharp metallic tip is brought close to the surface, and a bias voltage is applied. Electrons tunneling between the tip and the surface are used to generate a topographic image of the individual this compound molecules.
-
Inducing Tautomerization: By positioning the STM tip over a specific molecule and applying a voltage pulse, inelastic electron tunneling can excite vibrational modes within the molecule, inducing the tautomerization from the trans to the cis form.[2][8]
Visualizing the Tautomerization Workflow
Caption: Workflow for the experimental validation of theoretical predictions for this compound tautomerization using STM.
Application in Photodynamic Therapy (PDT)
Porphycenes are promising photosensitizers for PDT due to their strong absorption in the red region of the visible spectrum, allowing for deeper tissue penetration of light.[10] The general mechanism of porphyrin-based PDT involves the generation of reactive oxygen species (ROS) that induce cell death, primarily through apoptosis and necrosis.[11][12][13]
Generalized Signaling Pathway for Porphyrin-Mediated Apoptotic Cell Death in PDT
Upon light activation, the this compound photosensitizer in its triplet state transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This and other ROS can induce cellular damage, particularly to mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).
References
- 1. Porphycenes: synthesis and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tautomerization of single asymmetric oxahemithis compound molecules on Cu(111) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04746B [pubs.rsc.org]
- 3. Gram-scale synthesis of porphycenes through acid-catalyzed oxidative macrocyclizations of E / Z -mixed 5,6-diaryldipyrroethenes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09040H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]
- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Spectroscopic and microscopic investigations of tautomerization in porphycenes: condensed phases, supersonic jets, and single molecule studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Porphycenes: facts and prospects in photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodynamic therapy: shedding light on the biochemical pathways regulating porphyrin-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Excited-State Dynamics of Porphycene Isomers for Advanced Research and Drug Development
For researchers, scientists, and professionals in drug development, understanding the nuanced photophysical and photochemical properties of photosensitizers is paramount. Porphycene (B11496) and its constitutional isomers—corrphycene and hemithis compound—represent a class of promising compounds, particularly in the field of photodynamic therapy (PDT). Their altered molecular symmetry compared to porphyrins leads to distinct excited-state dynamics, influencing their efficacy as photosensitizers.
This guide provides a comparative analysis of the excited-state dynamics of key this compound isomers. It is designed to offer an objective overview supported by experimental data, detailed methodologies for crucial experiments, and visual representations of key processes to aid in research and development.
At a Glance: Comparative Photophysical Properties
The defining characteristic of porphycenes is their shifted and intensified Q-band absorption in the red region of the electromagnetic spectrum, a desirable feature for applications in biological tissues where light penetration is deeper at longer wavelengths.[1][2] This contrasts with the weaker Q-bands of traditional porphyrins. The excited-state dynamics, including fluorescence, intersystem crossing to the triplet state, and subsequent generation of singlet oxygen, are highly sensitive to the isomeric structure and substitution patterns.
Below is a summary of key quantitative data for select this compound derivatives. It is important to note that experimental conditions such as solvent and substitution can significantly influence these values.
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | S1 State Lifetime (τS) |
| 2,7,12,17-Tetraphenylthis compound (TPPo) | Toluene | 0.15[3][4] | 0.33[3] | 0.23[3] | ~2.7 ns[5] |
| Pd(II)-2,7,12,17-Tetraphenylthis compound (PdTPPo) | Toluene | - | 0.78[3] | 0.78[3] | - |
| Cu(II)-2,7,12,17-Tetraphenylthis compound (CuTPPo) | Toluene | - | 0.35[3] | Varies with O2 concentration[3] | - |
| This compound (Pc) | Xenon Matrix | - | ~1.0 (due to heavy atom effect)[6] | - | - |
| Sn(IV)-Octaethylthis compound ([SnIV(OEPc)Cl2]) | - | 0.125[5] | - | - | 2681 ps[5] |
| Sn(IV)-Octaethylhemithis compound ([SnIV(OEHPc)Cl2]) | - | 0.027[5] | - | - | 733 ps[5] |
Visualizing the Excited-State Pathways
The Jablonski diagram below illustrates the principal photophysical processes that occur upon photoexcitation of a this compound isomer.
Caption: Jablonski diagram of this compound excited-state dynamics.
Experimental Protocols: Unraveling Ultrafast Dynamics
The investigation of excited-state dynamics in this compound isomers necessitates sophisticated spectroscopic techniques capable of resolving processes on the femtosecond to nanosecond timescale.
Femtosecond Transient Absorption Spectroscopy (fs-TAS)
This pump-probe technique is instrumental in observing the evolution of excited states.
Methodology:
-
Sample Preparation: Dissolve the this compound isomer in a spectroscopic-grade solvent to a concentration that yields an absorbance of approximately 0.3-0.5 at the excitation wavelength in a 1-2 mm path length cuvette.
-
Excitation (Pump): A femtosecond laser pulse (the "pump") of a specific wavelength is used to excite the sample, promoting the molecules to an excited electronic state.
-
Probing: A second, time-delayed, broadband femtosecond pulse (the "probe") is passed through the sample.
-
Detection: The change in absorbance of the probe pulse is measured as a function of the time delay between the pump and probe pulses. This provides a "transient spectrum" that reveals the formation and decay of excited-state species.
-
Data Analysis: The transient spectra are analyzed to extract kinetic information, such as the lifetimes of the excited singlet and triplet states, and to identify intermediate species.
Time-Resolved Fluorescence Spectroscopy (e.g., Fluorescence Up-Conversion)
This technique is used to measure the decay of fluorescence from the excited singlet state with high temporal resolution.
Methodology:
-
Sample Excitation: A femtosecond laser pulse excites the sample, leading to fluorescence emission.
-
Gating: The emitted fluorescence is collected and focused into a nonlinear crystal, where it is mixed with a time-delayed "gate" pulse from the laser.
-
Up-Conversion: Through a process called sum-frequency generation, a photon with a frequency equal to the sum of the fluorescence and gate photon frequencies is generated. The intensity of this "up-converted" signal is proportional to the fluorescence intensity at the time of the gate pulse's arrival.
-
Detection: The up-converted signal is detected by a photomultiplier tube.
-
Time-Resolved Decay: By systematically varying the delay of the gate pulse relative to the excitation pulse, the fluorescence decay profile can be constructed, from which the excited-state lifetime is determined.
Logical Workflow for Comparative Analysis
The systematic comparison of this compound isomers involves a multi-faceted approach, from synthesis to theoretical modeling.
Caption: Workflow for the comparative analysis of this compound isomers.
Signaling Pathway in Photodynamic Therapy
The ultimate goal of developing efficient photosensitizers like this compound isomers is often for applications such as PDT. The mechanism of PDT involves a cascade of events initiated by light activation of the photosensitizer, leading to cell death.
Caption: Simplified signaling pathway of this compound-mediated PDT.
References
- 1. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Femtosecond fluorescence upconversion setup with broadband detection in the ultraviolet [opg.optica.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Femtosecond fluorescence up-conversion spectroscopy — Department of Chemistry [chem.kuleuven.be]
A Guide to Enhancing Reproducibility of Porphycene Spectral Data Across Laboratories
For researchers, scientists, and drug development professionals, the consistency and reliability of spectral data are paramount for advancing research and therapeutic applications of porphycenes. This guide addresses the critical need for cross-validation of porphycene (B11496) spectral data, providing a framework for standardizing methodologies and interpreting data from diverse laboratory settings.
Porphycenes, structural isomers of porphyrins, exhibit unique photophysical and photochemical properties that make them promising candidates for applications in photodynamic therapy (PDT), molecular electronics, and catalysis[1][2]. Their strong absorption in the red region of the UV-vis spectrum is a particularly advantageous feature[1]. However, the ability to compare and build upon research from different laboratories is often hampered by a lack of standardized experimental protocols and reporting. This guide outlines the potential sources of variability in spectral measurements and proposes a workflow for inter-laboratory comparison to foster greater data reproducibility.
Key Spectral Characteristics of Porphycenes
Porphycenes display distinct electronic absorption spectra characterized by an intense Soret band (or B band) in the near-UV region and several Q-bands in the visible region[3]. Compared to their porphyrin counterparts, the lowest-energy Q-band of porphycenes is typically red-shifted and more intense, which is advantageous for applications such as PDT that require tissue penetration of light[4]. The exact positions and intensities of these bands can be influenced by the solvent, molecular aggregation, and the presence of substituents on the this compound macrocycle[5].
Experimental Protocols for Spectral Analysis
To ensure the comparability of data, it is crucial to adopt and meticulously report standardized experimental protocols. The following sections detail recommended methodologies for UV-Vis absorption and fluorescence spectroscopy.
UV-Vis Absorption Spectroscopy
A standard protocol for acquiring UV-Vis absorption spectra of porphycenes involves the following steps:
-
Sample Preparation:
-
Solutions of the this compound derivative are typically prepared in a high-purity spectroscopic grade solvent (e.g., chloroform, dimethyl sulfoxide)[6].
-
The concentration is usually in the micromolar range (e.g., 2.5 × 10⁻⁶ M) to ensure the absorbance is within the linear range of the spectrophotometer[6].
-
Samples should be kept in the dark before measurement to prevent photodegradation[6].
-
-
Instrumentation and Measurement:
-
A dual-beam spectrophotometer is commonly used.
-
Measurements are performed using a 10 mm path length quartz cuvette[6].
-
The spectra are typically recorded over a wavelength range that covers both the Soret and Q-bands (e.g., 300-800 nm).
-
A baseline correction is performed using the solvent-filled cuvette.
-
Fluorescence Spectroscopy
For fluorescent this compound derivatives, the following protocol is recommended:
-
Sample Preparation:
-
Samples are prepared similarly to those for UV-Vis absorption measurements, often using the same solution.
-
-
Instrumentation and Measurement:
-
A spectrofluorometer is used for the measurements.
-
The excitation wavelength is set at or near the maximum absorption of a specific band (e.g., the Soret band or a Q-band).
-
The emission spectrum is recorded over a wavelength range that captures the entire fluorescence profile.
-
It is important to note and report the excitation and emission slit widths.
-
Sources of Inter-Laboratory Variability and Standardization
Discrepancies in spectral data between laboratories can arise from various sources. Awareness of these factors is the first step toward mitigation. The primary sources of error in spectrophotometry include the wavelength scale, photometric scale, slit-width, and stray radiation[7].
| Source of Variability | Description | Recommended Standardization/Validation Procedure |
| Wavelength Accuracy | The monochromator may not be perfectly calibrated, leading to shifts in the perceived peak positions. | Periodically calibrate the wavelength scale using certified reference materials with known absorption peaks (e.g., didymium glass filters)[7]. |
| Photometric Accuracy | The measured absorbance may not be a true representation of the sample's absorbance due to detector non-linearity or other instrumental factors. | Use certified neutral density filters or standard solutions with known absorbance values to verify the photometric scale[7]. |
| Slit Width | The chosen slit width affects the spectral resolution. A wider slit can lead to a loss of resolution for sharp spectral features. | Report the slit width used for all measurements. For high-resolution spectra, use the narrowest slit width that provides an adequate signal-to-noise ratio[7]. |
| Stray Light | Extraneous light reaching the detector can lead to inaccuracies in absorbance measurements, particularly at high absorbance values. | Check for stray light by measuring the transmittance of a sample that is opaque in the wavelength range of interest. The transmittance should be close to zero[7]. |
| Solvent Effects | The polarity and refractive index of the solvent can influence the position and shape of spectral bands. | Clearly report the solvent used, including its grade and any purification steps. |
| Sample Concentration | Deviations from the Beer-Lambert law can occur at high concentrations due to molecular interactions or aggregation. | Perform measurements over a range of concentrations to ensure linearity and report the concentration used for all published spectra. |
| Temperature | Temperature can affect the spectral properties of some molecules and the performance of the instrument. | Control and report the temperature at which measurements are made. |
Proposed Workflow for Cross-Validation
To formally assess and improve the reproducibility of this compound spectral data, a structured inter-laboratory comparison is recommended. The following workflow, illustrated in the diagram below, outlines a potential approach.
References
- 1. Porphycenes: synthesis and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Standardization in Transmission Spectrophotometry in the Visible and Ultraviolet Spectral Regions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficiency of Metalloporphycenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic efficiency of metalloporphycenes, structural isomers of metalloporphyrins, highlighting their potential as advanced catalysts in various chemical transformations. By presenting key performance indicators, detailed experimental protocols, and mechanistic insights, this document aims to facilitate the selection and application of these catalysts in research and development.
Introduction to Metalloporphycenes
Porphycenes, as structural isomers of porphyrins, possess a rectangular and more rigid cavity, which significantly influences the electronic properties of the central metal ion. These structural distinctions often lead to altered and sometimes superior catalytic activities compared to their well-studied metalloporphyrin counterparts. This guide focuses on comparing the catalytic efficiencies of metalloporphycenes containing different metal centers—notably cobalt, ruthenium, iron, and manganese—in key chemical reactions.
Comparative Catalytic Performance
The catalytic efficiency of metalloporphycenes is evaluated based on several key metrics, including Turnover Number (TON), Turnover Frequency (TOF), product yield, and selectivity. The following sections and tables summarize the available comparative data for different metalloporphycene-catalyzed reactions.
Cobalt This compound (B11496) in Hydrogen Evolution Reaction (HER)
Cobalt porphycenes have demonstrated notable efficacy as electrocatalysts for the hydrogen evolution reaction. A comparative study highlights the superior performance of a meso-tetraphenyl this compound cobalt complex over its corresponding meso-tetraphenylporphyrin cobalt complex.
| Catalyst | Current Efficiency (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Cobalt(II) meso-tetraphenylthis compound | 72[1][2] | - | - |
| Cobalt(II) meso-tetraphenylporphyrin | < 72[1][2] | up to 104 | up to 9.1 |
Note: Direct comparative TON and TOF values for the this compound were not explicitly provided in the initial source, but the higher current efficiency indicates superior catalytic performance.
Ruthenium this compound in Cyclopropanation
Ruthenium complexes of both porphyrins and porphycenes are effective catalysts for the cyclopropanation of styrenes. While both show high product turnovers, specific quantitative comparisons in terms of TON and TOF are still emerging in the literature. One study indicates that ruthenium porphyrin and this compound complexes catalyze the stereospecific cyclopropanation of styrenes with high product turnovers.[3]
| Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) |
| [Ru(P)(CO)(EtOH)] (P=chiral D4 porphyrin) | Styrenes | High | up to 90.8[3] | High |
| Ruthenium this compound Complex | Styrenes | High | - | High[3] |
Further research is needed to provide a direct quantitative comparison of TON and TOF under identical conditions.
Iron and Manganese Porphycenes in Oxidation and Epoxidation Reactions
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalytic results. Below are representative experimental protocols for the synthesis of a metallothis compound precursor and the general procedure for evaluating catalytic performance.
Synthesis of Iron(III) meso-Tetraphenylthis compound Chloride
Materials:
-
meso-Tetraphenylthis compound (H₂TPPc)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
2,6-Lutidine
-
Toluene (B28343) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of meso-tetraphenylthis compound (100 mg, 0.16 mmol) in anhydrous toluene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The solution is deoxygenated by bubbling with argon for 30 minutes.
-
Iron(II) chloride tetrahydrate (158 mg, 0.80 mmol) and 2,6-lutidine (0.1 mL) are added to the flask.
-
The reaction mixture is heated to reflux under an argon atmosphere for 2 hours. The progress of the reaction is monitored by UV-Vis spectroscopy, observing the disappearance of the free-base this compound Soret band and the appearance of the metallated this compound Soret band.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is dissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel, eluting with a DCM/methanol gradient.
-
The main fraction containing the Iron(III) meso-tetraphenylthis compound chloride is collected, and the solvent is evaporated.
-
The solid product is washed with methanol and dried in a vacuum oven.
General Protocol for Catalytic Oxidation of Cyclohexane (B81311)
Materials:
-
Iron this compound catalyst
-
Cyclohexane (substrate)
-
tert-Butyl hydroperoxide (TBHP, oxidant)
-
Dichloromethane (solvent)
-
Gas chromatograph (GC) for product analysis
-
Internal standard (e.g., dodecane)
Procedure:
-
In a typical reaction vial, the iron this compound catalyst (e.g., 1 µmol) is dissolved in dichloromethane (5 mL).
-
Cyclohexane (1 mmol) and the internal standard are added to the solution.
-
The reaction is initiated by the addition of tert-butyl hydroperoxide (0.1 mmol).
-
The reaction mixture is stirred at a constant temperature (e.g., 25 °C).
-
Aliquots are taken at regular intervals and analyzed by GC to determine the conversion of cyclohexane and the yield of products (cyclohexanol and cyclohexanone).
-
Turnover number (TON) is calculated as the moles of product formed per mole of catalyst.
-
Turnover frequency (TOF) is calculated as the TON per unit of time (e.g., per hour).
Signaling Pathways and Experimental Workflows
Visual representations of experimental workflows and catalytic cycles can aid in understanding the complex processes involved in metallothis compound catalysis.
Conclusion
Metalloporphycenes represent a promising class of catalysts with demonstrated potential to surpass the efficiency of traditional metalloporphyrins in certain reactions, such as the cobalt-catalyzed hydrogen evolution. Their unique structural and electronic properties warrant further investigation across a broader range of catalytic transformations and metal centers. The protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to explore and harness the catalytic power of these fascinating macrocycles. Future studies focusing on direct, quantitative comparisons of iron and manganese porphycenes with their porphyrin analogues in oxidation and epoxidation reactions are crucial to fully elucidate their catalytic potential.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis, characterization and spectral properties of substituted tetraphenylporphyrin iron chloride complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic and asymmetric cyclopropanation of styrenes catalysed by ruthenium porphyrin and this compound complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Porphycene as a Fluorescent Probe: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of porphycene (B11496) as a fluorescent probe, offering an objective comparison of its performance against other commonly used fluorophores. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
This compound, a structural isomer of porphyrin, has emerged as a promising fluorescent probe due to its unique photophysical properties, including strong absorption in the red region of the spectrum. This characteristic is particularly advantageous for biological imaging, as it minimizes autofluorescence from endogenous molecules and allows for deeper tissue penetration. This guide will delve into the quantitative performance of this compound and compare it with established fluorescent probes such as Fluorescein Isothiocyanate (FITC), Rhodamine B, and Cyanine-5 (Cy5).
Data Presentation: A Comparative Overview of Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for the success of fluorescence-based experiments. The following tables summarize the key photophysical properties of this compound and other widely used fluorescent dyes to facilitate a direct comparison.
Table 1: Photophysical Properties of Selected Fluorescent Probes
| Property | This compound (2,7,12,17-tetra-tert-butyl) | Fluorescein Isothiocyanate (FITC) | Rhodamine B | Cyanine-5 (Cy5) |
| Excitation Maximum (λex) | ~635 nm | ~495 nm[1] | ~550 nm | ~649 nm[2] |
| Emission Maximum (λem) | ~645 nm | ~519 nm[1] | ~570 nm | ~666 nm[2] |
| Molar Extinction Coefficient (ε) | >50,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹[2] |
| Fluorescence Quantum Yield (Φf) | ~0.20 - 0.40[3] | ~0.92 | ~0.31 - 0.65[4] | ~0.20[2] |
| Photobleaching Quantum Yield (Φb) | ~10⁻⁵ - 10⁻⁶ | ~10⁻⁴ - 10⁻⁵ | ~10⁻⁶ | ~10⁻⁶ |
| Solvent | Toluene | Aqueous Buffer (pH 9) | Ethanol | Aqueous Buffer |
Note: The photophysical properties of fluorescent dyes can be highly dependent on their local environment, including solvent polarity, pH, and binding to macromolecules. The values presented here are representative and may vary under different experimental conditions. The photobleaching quantum yield for this compound is an estimate based on data for similar porphyrin compounds.
Experimental Protocols
To ensure the reliability and reproducibility of fluorescence-based studies, rigorous experimental protocols are essential. This section provides detailed methodologies for key experiments cited in the validation of fluorescent probes.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used technique for its determination.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound solution of unknown quantum yield
-
Standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectra for both the sample and the standard to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard. The data should yield a straight line passing through the origin.
-
Calculate the quantum yield of the this compound sample using the following equation:
Φf_sample = Φf_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Φf is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Protocol 2: Assessment of Photostability
Photostability is a critical parameter for fluorescent probes, especially in applications requiring prolonged or intense illumination, such as time-lapse microscopy.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Sensitive camera (e.g., EMCCD or sCMOS)
-
Image analysis software (e.g., ImageJ/FIJI)
-
This compound-labeled cells or solution
-
Microscope slides and coverslips
Procedure:
-
Prepare the sample by mounting the this compound-labeled cells or a solution of the dye on a microscope slide.
-
Acquire an initial image of the fluorescent sample using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate a specific region of interest (ROI) with the excitation light.
-
Acquire a time-lapse series of images of the ROI at regular intervals.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Protocol 3: Live-Cell Imaging with this compound
This protocol outlines a general procedure for staining and imaging live cells with a this compound-based fluorescent probe.
Materials:
-
This compound-based fluorescent probe
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)
Procedure:
-
Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired working concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically to achieve sufficient signal with minimal cytotoxicity.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C, protected from light. The optimal incubation time will vary depending on the probe and cell type.
-
Wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for this compound. Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.
Mandatory Visualization
To further illustrate the concepts and workflows discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: this compound-mediated photosensitization and lipid peroxidation pathway.
Caption: Experimental workflow for determining fluorescence quantum yield.
Conclusion
This compound presents itself as a valuable fluorescent probe with distinct advantages, particularly its strong absorption in the red spectral region. This characteristic makes it a compelling alternative to traditional fluorophores for specific applications in cellular imaging and photodynamic therapy. While its fluorescence quantum yield may be lower than some conventional dyes, its photostability is comparable, and its unique spectral properties can provide significant benefits in reducing background noise and enhancing signal penetration. The provided experimental protocols offer a framework for the rigorous validation of this compound and other fluorescent probes, ensuring the generation of reliable and reproducible data in research and drug development. The choice of a fluorescent probe should always be guided by the specific requirements of the experiment, and this guide provides the necessary comparative data to make an informed decision regarding the use of this compound.
References
A Head-to-Head Comparison of Porphycene Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Porphycenes, structural isomers of porphyrins, have garnered significant interest in various scientific fields, including photodynamic therapy, catalysis, and materials science, owing to their unique photophysical and chemical properties. The synthesis of these macrocycles has evolved considerably since their initial discovery. This guide provides an objective, data-driven comparison of the primary synthetic methodologies for porphycene (B11496) preparation, offering detailed experimental protocols and a clear visualization of the synthetic workflow.
Performance Comparison of this compound Synthesis Methods
The two predominant strategies for synthesizing the this compound core are the classical McMurry coupling reaction and the more recent acid-catalyzed oxidative cyclization of dipyrroethenes. The choice of method significantly impacts the overall yield, scalability, and accessibility of various this compound derivatives.
| Feature | Vogel-Type (McMurry Coupling) | Srinivasan-Type (Acid-Catalyzed Cyclization) |
| Overall Yield | Typically low (often <10% for the final cyclization) | High (up to 80% for the cyclization step)[1][2][3][4] |
| Scalability | Difficult to scale up, often limited to milligram quantities.[1][5] | Demonstrated gram-scale synthesis.[1][2][3][4] |
| Reaction Conditions | Harsh (high temperatures for precursor synthesis, sensitive reagents for McMurry coupling). | Milder (acid-catalyzed cyclization often at room temperature). |
| Precursor Synthesis | Multi-step synthesis of 5,5'-diacyl-2,2'-bipyrroles, which can be challenging. | Synthesis of 5,6-diaryldipyrroethenes is relatively straightforward.[6] |
| Substrate Scope | Primarily used for β-substituted porphycenes. | Well-established for the synthesis of meso-tetraarylporphycenes.[7][8][9] |
| Key Reagents | Low-valent titanium (e.g., TiCl4/Zn), Vilsmeier reagent. | Acid catalyst (e.g., p-TsOH), oxidant (e.g., DDQ, p-chloranil).[1] |
| Advantages | Historical and well-established method. | High yields, scalability, milder conditions.[1][2][3][4] |
| Disadvantages | Low yields, poor scalability, harsh conditions.[1][5] | Primarily limited to meso-substituted derivatives. |
Experimental Protocols
Vogel-Type Synthesis via McMurry Coupling (Representative Protocol)
This method relies on the reductive coupling of a 5,5'-diformyl-2,2'-bipyrrole precursor. The synthesis of this precursor is a critical and often low-yielding part of the overall process.
Step 1: Synthesis of 5,5'-Diformyl-2,2'-bipyrrole (Illustrative Steps)
-
Ullmann Coupling: A suitable 2-halopyrrole derivative is subjected to a copper-mediated Ullmann coupling to form the 2,2'-bipyrrole (B130514) core. This reaction often requires high temperatures and results in moderate yields.
-
Decarboxylation/De-esterification: Protective groups on the pyrrole (B145914) rings are removed.
-
Vilsmeier-Haack Formylation: The bipyrrole is then diformylated at the 5 and 5' positions using a Vilsmeier reagent (e.g., POCl3/DMF) to yield the key precursor.
Step 2: McMurry Reductive Coupling
-
A solution of the 5,5'-diformyl-2,2'-bipyrrole in an anhydrous solvent (e.g., THF) is added dropwise to a refluxing suspension of a low-valent titanium reagent. This reagent is typically prepared in situ from TiCl4 and a reducing agent like zinc dust.
-
The reaction mixture is refluxed for several hours under an inert atmosphere.
-
The reaction is quenched, and the crude product is subjected to extensive chromatographic purification to isolate the this compound.
Acid-Catalyzed Oxidative Cyclization of 5,6-Diaryldipyrroethenes (Gram-Scale Protocol)[1][4]
This modern approach offers a more efficient and scalable route to meso-tetraarylporphycenes.
Step 1: Synthesis of E/Z-5,6-diaryldipyrroethenes
A detailed procedure for the synthesis of the dipyrroethene precursors can be found in the supporting information of the cited literature.[1][4]
Step 2: Acid-Catalyzed Oxidative Macrocyclization
-
To a solution of the E/Z-mixture of a 5,6-diaryldipyrroethene (e.g., 1.0 g) in dichloromethane (B109758) (CH2Cl2), p-toluenesulfonic acid (p-TsOH) is added as the acid catalyst.
-
The mixture is stirred at room temperature, and the progress of the reaction is monitored by UV-Vis spectroscopy.
-
Upon completion of the cyclization, an oxidant such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or p-chloranil is added to the reaction mixture to effect aromatization.
-
The reaction is quenched, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography on silica (B1680970) gel to afford the desired meso-tetraarylthis compound. Yields for this cyclization step can be as high as 80%.[1][2][3][4]
Synthetic Workflow Visualization
The following diagram illustrates the general synthetic pathways for this compound synthesis, highlighting the key precursors and reaction types.
Caption: General synthetic routes to porphycenes.
References
- 1. Gram-scale synthesis of porphycenes through acid-catalyzed oxidative macrocyclizations of E/Z-mixed 5,6-diaryldipyrroethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gram-scale synthesis of porphycenes through acid-catalyzed oxidative macrocyclizations of E/Z-mixed 5,6-diaryldipyrroethenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Gram-scale synthesis of porphycenes through acid-catalyzed oxidative macrocyclizations of E/ Z-mixed 5,6-diaryldipyrroethenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Gram-scale synthesis of porphycenes through acid-catalyzed oxidative macrocyclizations of E / Z -mixed 5,6-diaryldipyrroethenes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09040H [pubs.rsc.org]
- 6. Dipyrroethanes/Dipyrroethenes: New Precursors for Porphyrinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 9,10,19,20-Tetraarylporphycenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Experimental and Computational Analyses of Porphycene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational results for porphycene (B11496), a structural isomer of porphyrin. This compound and its derivatives are of significant interest in various fields, including photodynamic therapy, molecular electronics, and fundamental studies of hydrogen tunneling. A precise understanding of its photophysical and tautomeric properties is crucial for these applications. This document aims to bridge the gap between experimental observations and theoretical predictions by presenting a side-by-side correlation of key data.
Data Presentation
The following tables summarize quantitative data from both experimental and computational studies on this compound, focusing on its vibrational frequencies, tautomerism, and photophysical properties.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound in the Ground (S₀) and First Excited (S₁) States
| Vibrational Mode Assignment | Experimental (S₀)¹ | Calculated (S₀, DFT)² | Experimental (S₁)¹ | Calculated (S₁)¹ |
| 2Ag (Tautomerization-promoting) | ~140 | 145 | ~120 | 125 |
| - | ~225 | 230 | ~210 | 215 |
| - | ~350 | 355 | ~330 | 335 |
| NH-stretching | Not observed in IR³ | ~2600-3000 | - | - |
ngcontent-ng-c4139270029="" class="ng-star-inserted">¹Data obtained from supersonic jet spectroscopy.[1] ²Calculated using DFT with the B3LYP functional and a 6-31G(d,p) basis set.[1] ³The NH stretching band is often not observed in experimental IR spectra due to strong hydrogen bonding and vibrational coupling.[1]
Table 2: Tautomerization and Photophysical Properties of this compound
| Property | Experimental Value | Computational Method | Calculated Value |
| Tautomerism | |||
| Ground State (S₀) Tunneling Splitting | 4.4 cm⁻¹ (in He nanodroplets)[1] | 1D model | - |
| Ground State Tautomerization Rate | 10⁹ - 10¹³ s⁻¹ (in solution)[1] | DFT-based methods | - |
| Excited State (S₁) Tautomerization Rate | Several times lower than in S₀[1] | TDDFT | - |
| Photophysics | |||
| S₁-S₂ Energy Gap | 838 cm⁻¹ (in Xenon matrix)[2] | TDDFT | - |
| Fluorescence Quantum Yield (ΦF) | 0.39 - 0.50 (in solution)[2] | TDDFT | - |
| Fluorescence Lifetime (τF) | ~10 ns (room temp. solution)[2] | TDDFT | - |
| Lowest Triplet State (T₁) Energy | 10163 cm⁻¹ (in Xenon matrix)[2] | TDDFT | - |
Experimental and Computational Protocols
Experimental Protocols
Supersonic Jet Spectroscopy
This technique is employed to study isolated, cold molecules, which provides high-resolution spectral data.
-
Sample Preparation: this compound is synthesized and purified.[1]
-
Seeding and Expansion: The this compound sample is heated (e.g., to 520 K) and seeded into a carrier gas, typically helium at a high pressure (e.g., 3 atm). This gas mixture is then expanded into a vacuum chamber through a pulsed valve with a small nozzle (e.g., 500 µm diameter). This rapid expansion cools the molecules to very low rotational and vibrational temperatures.[1]
-
Laser Excitation: The jet-cooled this compound molecules are excited by a tunable, narrow-bandwidth laser system, such as an optical parametric oscillator (OPO) pumped by a Nd:YAG laser.[1]
-
Signal Detection:
-
Laser-Induced Fluorescence (LIF) Excitation Spectroscopy: The total fluorescence emitted by the sample is collected by a photomultiplier tube as the excitation laser wavelength is scanned. This provides information about the vibronic energy levels of the excited state.[1]
-
Single Vibronic Level Fluorescence (SVLF) Spectroscopy: The excitation laser is fixed at a specific vibronic absorption wavelength, and the resulting fluorescence is dispersed by a monochromator to analyze the vibrational energy levels of the ground state.[1]
-
Hole-Burning Spectroscopy: A "pump" laser excites a specific transition, depleting the ground state population of a particular species or conformer. A second "probe" laser is then scanned to record the LIF excitation spectrum. A decrease in intensity for certain bands confirms that they originate from the same ground state as the one targeted by the pump laser.[1]
-
Computational Protocols
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
These quantum chemical methods are widely used to calculate the electronic structure and properties of molecules like this compound.
-
Geometry Optimization: The molecular geometry of this compound in its ground state (S₀) is optimized using DFT. A common choice of functional and basis set is B3LYP/6-31G(d,p).[1] For the first excited state (S₁), TD-DFT is used for geometry optimization.
-
Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated for the S₀ and S₁ states using DFT and TD-DFT, respectively. These calculations provide theoretical vibrational spectra that can be compared with experimental results. A scaling factor (e.g., 0.969 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to improve agreement with experimental data.[3]
-
Calculation of Electronic Transitions and Photophysical Properties: TD-DFT is employed to calculate vertical excitation energies, oscillator strengths, and the energies of higher excited states (e.g., S₂). From these calculations, properties such as the S₁-S₂ energy gap can be determined. More advanced calculations can also be used to estimate fluorescence lifetimes and quantum yields, although these are often more challenging to predict accurately. The choice of functional is critical, with B3LYP, CAM-B3LYP, and PBE0 being commonly used for porphyrin-like molecules.[4]
-
Solvent Effects: To simulate solution-phase properties, a polarizable continuum model (PCM) can be incorporated into the DFT and TD-DFT calculations to account for the influence of the solvent.[5]
Visualization of Key Processes
Tautomerization Pathway of this compound
The following diagram illustrates the double hydrogen transfer process in this compound, which can occur via a concerted or a stepwise mechanism. The trans tautomer is the most stable form.
Caption: Tautomerization pathways in this compound.
Workflow for Correlating Experimental and Computational Results
This diagram outlines a typical workflow for a research project that combines experimental and computational approaches to study this compound.
Caption: A typical workflow for this compound research.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Porphycene
The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with specialized compounds like porphycene (B11496), adherence to proper disposal protocols is paramount. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste, ensuring the well-being of laboratory personnel and compliance with safety regulations.
This compound, as an organic compound, is generally considered a hazardous chemical waste.[1][2] Improper disposal can lead to environmental contamination and potential health risks. Therefore, it must be managed following established protocols for chemical waste.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that a designated Satellite Accumulation Area (SAA) is established within the laboratory for the collection of hazardous waste.[1] All personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All handling and preparation of this compound solutions should be conducted within a properly functioning fume hood to minimize inhalation exposure.[3]
This compound Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in safe disposal.[2][4][5] this compound waste should be categorized and collected as follows:
-
Solid this compound Waste: Collect pure this compound, contaminated lab materials (e.g., filter paper, weighing boats), and residues in a designated, compatible, and clearly labeled solid waste container.
-
This compound Solutions:
-
Non-halogenated Organic Solvents: Solutions of this compound in solvents such as ethanol, methanol, or acetone (B3395972) should be collected in a designated "non-halogenated organic waste" container.[5][6]
-
Halogenated Organic Solvents: If this compound is dissolved in halogenated solvents like chloroform (B151607) or dichloromethane, it must be collected in a separate, clearly labeled "halogenated organic waste" container.[5][6]
-
Aqueous Solutions: While less common, if this compound is in an aqueous solution, it should be collected as aqueous chemical waste. Do not mix aqueous waste with organic solvent waste.[4]
-
Crucially, never mix incompatible waste streams. For instance, oxidizing agents should not be mixed with organic compounds.[4]
Waste Container Management
Effective management of waste containers is essential to prevent leaks, spills, and accidental exposures.
| Guideline | Specification | Source |
| Container Type | Sturdy, leak-proof, and chemically compatible with this compound and its solvent. | [2] |
| Filling Capacity | Do not fill containers beyond 75-90% of their total capacity to allow for vapor expansion. | [7][8] |
| Container Condition | Keep containers securely closed at all times, except when adding waste. | [2][8] |
| Labeling | All containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent, and the approximate concentration. | [2][3][4] |
| Storage | Store all this compound waste containers within a designated and inspected Satellite Accumulation Area (SAA). | [1] |
Disposal Procedure for Empty this compound Containers
Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a solvent suitable for dissolving this compound (e.g., the solvent used to make the original solution).[3]
-
Rinsate Collection: Collect all rinsate from the cleaning process and dispose of it as this compound chemical waste in the appropriate liquid waste container.[3][4]
-
Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of as non-hazardous waste (e.g., regular glassware waste).[3]
Final Disposal Pathway
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[1][2] The designated and labeled waste containers must be collected by the institution's Environmental Health and Safety (EHS) department for final, compliant disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound waste disposal workflow.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. policies.dartmouth.edu [policies.dartmouth.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. nems.nih.gov [nems.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. nipissingu.ca [nipissingu.ca]
- 8. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Porphycene
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals.
The handling of specialized chemical compounds is a cornerstone of innovative research in drug development and materials science. Porphycene, a constitutional isomer of porphyrin, presents unique properties that are of significant interest to the scientific community.[1] As with any novel or specialized chemical, a thorough understanding and implementation of safety procedures are paramount to protect researchers and ensure the integrity of experimental outcomes.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound, categorized by the level of protection required.
| Protection Level | Task | Eye and Face Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Standard Laboratory Operations | Weighing, preparing solutions, routine handling of small quantities in a well-ventilated area. | Safety glasses with side shields or chemical splash goggles.[2] | Fully buttoned laboratory coat.[3] | Not generally required if handled in a certified chemical fume hood. | Disposable nitrile or neoprene gloves.[2][3] Consider double-gloving for prolonged contact.[3] |
| Procedures with Splash or Aerosol Risk | Sonicating, vortexing, heating, or handling larger quantities. | Chemical splash goggles and a face shield.[2][3] | Chemical-resistant lab coat or apron over a standard lab coat.[4] | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary based on a risk assessment.[2][3] | Chemical-resistant gloves (e.g., thicker nitrile or neoprene).[2][5] |
| Emergency Spill Response | Cleaning up spills of this compound powder or solutions. | Full-face respirator with appropriate cartridges.[6][7] | Chemical-resistant suit or coveralls.[6][7] | Positive-pressure, self-contained breathing apparatus (SCBA) for large or unventilated spills.[6][7] | Heavy-duty chemical-resistant gloves.[6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment with your institution's EHS department to identify potential hazards and establish specific safety protocols.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary PPE, spill cleanup materials, and waste containers before handling the compound.
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.
Donning PPE: A Critical Sequence
The correct order for putting on PPE is crucial to prevent contamination.
Handling this compound:
-
Work in a Fume Hood: All manipulations of this compound, especially in solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid Dust Generation: When handling powdered this compound, use techniques that minimize dust creation.
-
Spill Prevention: Use secondary containment (e.g., a tray) to contain any potential spills.
Post-Experiment Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.
-
Waste Disposal: Dispose of all this compound waste, including contaminated consumables, in designated hazardous waste containers.
Doffing PPE: Preventing Contamination
The sequence for removing PPE is equally important to avoid cross-contamination.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
Waste Segregation and Labeling:
-
Solid Waste: Collect all solid this compound waste, including contaminated gloves, bench paper, and pipette tips, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
Storage and Pickup:
-
Storage: Store hazardous waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for the timely pickup of hazardous waste by your institution's EHS department.
In the event of an exposure, immediately follow the first-aid procedures outlined in the general safety guidelines for hazardous chemicals and seek medical attention. Always have access to an emergency eyewash station and safety shower when working with this compound. By adhering to these rigorous safety protocols, researchers can confidently advance their work while prioritizing personal and environmental safety.
References
- 1. Porphycenes: synthesis and derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
